Cabotegravir Sodium
Description
Cabotegravir is a prescription medicine approved by the U.S. Food and Drug Administration (FDA). It is approved as two different dosage forms under two different brand names for the following uses:
Cabotegravir oral tablet (brand name: Vocabria)
For the short-term treatment of HIV in adults and adolescents 12 years of age and older who weigh at least 77 lb (35 kg) and who meet certain requirements, as determined by a health care provider. When used for HIV treatment, cabotegravir is always used with the HIV medicine rilpivirine (brand name: Edurant).
For short-term PrEP to reduce the risk of getting HIV in adults and adolescents who weigh at least 77 lb (35 kg), are HIV negative, and are at risk of getting HIV. Oral cabotegravir for PrEP should always be used in combination with safer sex practices, such as using condoms, to reduce the risk of getting other sexually transmitted infections.
Long-acting injectable cabotegravir (brand name: Apretude)
For HIV PrEP to reduce the risk of getting HIV in adults and adolescents who weigh at least 77 lb (35 kg), are HIV negative, and are at risk of getting HIV. Long-acting injectable cabotegravir for PrEP should always be used in combination with safer sex practices, such as using condoms, to reduce the risk of getting other sexually transmitted infections.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2021 and is indicated for hiv-1 infection and has 1 investigational indication.
See also: Cabotegravir (has active moiety).
Structure
3D Structure of Parent
Properties
CAS No. |
1051375-13-3 |
|---|---|
Molecular Formula |
C19H16F2N3NaO5 |
Molecular Weight |
427.3 g/mol |
IUPAC Name |
sodium (3R,6S)-12-[(2,4-difluorophenyl)methylcarbamoyl]-6-methyl-8,11-dioxo-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-dien-10-olate |
InChI |
InChI=1S/C19H17F2N3O5.Na/c1-9-8-29-14-7-23-6-12(16(25)17(26)15(23)19(28)24(9)14)18(27)22-5-10-2-3-11(20)4-13(10)21;/h2-4,6,9,14,26H,5,7-8H2,1H3,(H,22,27);/q;+1/p-1/t9-,14+;/m0./s1 |
InChI Key |
AEZBWGMXBKPGFP-KIUAEZIZSA-M |
Isomeric SMILES |
C[C@H]1CO[C@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)[O-].[Na+] |
Canonical SMILES |
CC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)[O-].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
A Deep Dive into the Molecular Siege: Cabotegravir Sodium's Mechanism of Action Against HIV-1 Integrase
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular mechanism by which cabotegravir sodium, a potent antiretroviral agent, effectively inhibits HIV-1 integrase. Through a synthesis of publicly available data, this document details the drug's interaction with its target, quantifies its inhibitory activity, and outlines the experimental methodologies used to elucidate its function.
Executive Summary
Cabotegravir is a second-generation integrase strand transfer inhibitor (INSTI) that plays a crucial role in the management of HIV-1 infection.[1][2] Its primary mechanism of action involves the direct inhibition of the HIV-1 integrase (IN) enzyme, a critical component of the viral replication machinery.[1][2] By binding to the active site of integrase, cabotegravir prevents the covalent insertion, or integration, of the viral DNA into the host cell's genome.[1][3] This blockade of the strand transfer step is essential for halting the viral life cycle and preventing the establishment of a persistent infection.[1] This guide will explore the biochemical basis of this inhibition, present key quantitative metrics of its potency, and detail the experimental protocols that form the foundation of our understanding of this important antiretroviral drug.
The HIV-1 Integrase and the Mechanism of Strand Transfer
The replication of HIV-1 is a multi-step process that is heavily reliant on the functions of its own enzymes. Following the entry of the virus into a host cell, the viral RNA is reverse-transcribed into double-stranded DNA.[1] This viral DNA must then be integrated into the host's chromosomal DNA to enable the transcription of viral genes and the production of new virions.[1] This integration is catalyzed by the HIV-1 integrase enzyme in a two-step process:
-
3'-Processing: Integrase binds to the ends of the viral DNA and catalytically removes a dinucleotide from each 3' end.
-
Strand Transfer: The processed viral DNA is then brought into the host cell nucleus where integrase catalyzes the joining of the viral DNA ends to the host DNA.[1]
Cabotegravir specifically targets the second step, the strand transfer reaction.[3] It achieves this by chelating the divalent metal ions (typically Mg2+) in the active site of the integrase enzyme, which are essential for its catalytic activity. This action prevents the stable formation of the integrase-viral DNA complex, known as the intasome, and its subsequent interaction with the host DNA.
References
An In-depth Technical Guide to the Crystalline Forms and Polymorphism of Cabotegravir Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cabotegravir, a potent integrase strand transfer inhibitor (INSTI), is a critical component in long-acting antiretroviral therapies for the treatment and prevention of HIV-1 infection. The sodium salt of cabotegravir has been the subject of extensive research to identify and characterize its solid-state forms, which is crucial for ensuring optimal physicochemical properties, stability, and bioavailability of the final drug product. This technical guide provides a comprehensive overview of the known crystalline forms of cabotegravir sodium, detailing their preparation, characterization, and thermodynamic relationships. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols from cited literature are provided. Furthermore, logical relationships and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the subject matter.
Introduction to this compound and the Importance of Polymorphism
This compound is the monosodium salt of cabotegravir, a dolutegravir analogue. The solid-state properties of an active pharmaceutical ingredient (API), such as its crystalline form, have a profound impact on its performance and manufacturability. Different crystalline forms, or polymorphs, of the same compound can exhibit distinct physical and chemical properties, including solubility, dissolution rate, melting point, stability, and hygroscopicity. The identification and selection of the most stable polymorphic form are critical steps in drug development to ensure consistent quality, efficacy, and safety of the pharmaceutical product.
Crystalline Forms of this compound
To date, three crystalline forms of this compound have been identified and characterized in the public domain, designated as Form A, Form B, and Form C.[1][2]
Form A: The Metastable Form
Form A is a crystalline form of this compound that is often initially obtained from various crystallization processes.[3][4] However, it is considered a metastable form, meaning it is not the most thermodynamically stable form under ambient conditions and can convert to more stable forms over time or under specific processing conditions.[1][2]
Form B and Form C: The Thermodynamically Stable Forms
Form B and Form C have been identified as being thermodynamically more stable than Form A.[1][2] The selection of a stable polymorphic form like Form B or C for pharmaceutical development is highly desirable as it minimizes the risk of solid-state transformations during manufacturing and storage, which could potentially alter the drug product's performance.[3]
Quantitative Data Summary
The different crystalline forms of this compound can be distinguished by their unique X-ray Powder Diffraction (XRPD) patterns. The characteristic 2-Theta (2θ) angles for each form are summarized in the tables below.
Table 1: X-ray Powder Diffraction Peaks for this compound Form A [1][3]
| 2-Theta (°) (± 0.2°) |
| 5.4 |
| 12.8 |
| 13.1 |
| 23.9 |
| 24.4 |
Table 2: X-ray Powder Diffraction Peaks for this compound Form B [1][3]
| 2-Theta (°) (± 0.2°) |
| 6.8 |
| 17.7 |
| 18.5 |
| 18.9 |
| 20.3 |
| 20.6 |
| 22.8 |
| 23.2 |
| 23.7 |
| 28.6 |
Table 3: X-ray Powder Diffraction Peaks for this compound Form C [1]
| 2-Theta (°) (± 0.2°) |
| 6.2 |
| 9.1 |
| 17.3 |
| 21.7 |
| 23.2 |
| 25.1 |
Experimental Protocols
This section details the methodologies for the preparation and characterization of the crystalline forms of this compound based on available information.
Preparation of Crystalline Forms
A common method for preparing this compound involves reacting cabotegravir with a sodium source in a suitable solvent. For instance, cabotegravir can be treated with 1 N sodium hydroxide in ethanol, followed by the addition of an anti-solvent like ether to induce crystallization.[1] Another reported method involves dissolving cabotegravir in aqueous ethanol and reacting it with a 1 N aqueous sodium hydroxide solution at an elevated temperature (e.g., 75 °C), followed by cooling to crystallize the sodium salt.[1]
The more stable crystalline forms, Form B and Form C, can be obtained from the metastable Form A through solvent-mediated transformation. This process involves slurrying Form A in a suitable solvent or solvent mixture, which facilitates the dissolution of the less stable form and the crystallization of the more stable form.
The conversion of Form A to Form B has been achieved by slurrying Form A in solvents such as acetone, 2-butanone, methyl acetate, or tetrahydrofuran at room temperature.[2] The transformation can be monitored by periodically analyzing samples of the solid by XRPD until the conversion is complete.
Characterization Methods
XRPD is a primary technique for identifying and differentiating crystalline forms.
-
Instrument: PANalytical X'Pert PRO diffractometer or equivalent.
-
Radiation: Cu-Kα1,2 radiation (wavelength 0.15419 nm).
-
Geometry: Transmission geometry with a theta/theta coupled goniometer.
-
Detector: Solid-state PIXcel detector.
-
Temperature: Measurements are typically performed at a temperature in the range of 20 to 30 °C.[4]
TGA is used to evaluate the thermal stability and solvent/water content of the crystalline forms.
-
Instrument: Mettler TGA/DSC 1 instrument or equivalent.
-
Sample Pans: 100 µL aluminum pan, closed with an aluminum lid that is automatically pierced at the beginning of the measurement.
-
Sample Weight: Approximately 3-8 mg.
-
Heating Rate: 10 K/min.
-
Temperature Range: 25 to 380 °C.
-
Purge Gas: Nitrogen at a purge rate of 50 mL/min.[1]
Visualization of Relationships and Workflows
The following diagrams illustrate the logical relationships between the different crystalline forms of this compound and a typical workflow for polymorphic screening.
Caption: Relationship between Cabotegravir Free Acid and its Sodium Crystalline Forms.
Caption: A general workflow for the screening and selection of this compound polymorphs.
Conclusion
The solid-state landscape of this compound is characterized by the existence of at least three crystalline forms: a metastable Form A and two more thermodynamically stable forms, B and C. A thorough understanding and characterization of these forms are paramount for the successful development of robust and reliable drug products containing cabotegravir. The experimental protocols and characterization data presented in this guide serve as a valuable resource for researchers and scientists in the pharmaceutical industry. Further investigation into the precise thermodynamic relationships and interconversion kinetics between these forms will continue to be an area of importance.
References
- 1. US20210300945A1 - Crystalline Forms of this compound - Google Patents [patents.google.com]
- 2. WO2018149608A1 - Crystalline forms of this compound - Google Patents [patents.google.com]
- 3. EP3363802A1 - Crystalline form of this compound - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to the Solubility of Cabotegravir Sodium in Aqueous and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of cabotegravir sodium, a key antiretroviral drug, in a range of aqueous and organic solvents. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in the development, formulation, and analysis of cabotegravir-based therapeutics.
Introduction to Cabotegravir
Cabotegravir is an integrase strand transfer inhibitor (INSTI) developed for the treatment and prevention of HIV-1 infection.[1] As a BCS Class II drug, it exhibits high permeability but low aqueous solubility.[2][3] Understanding its solubility characteristics is paramount for the design of effective oral and long-acting injectable formulations. This guide focuses on the sodium salt of cabotegravir, which is often utilized to enhance its physicochemical properties.
Aqueous Solubility of this compound
The aqueous solubility of cabotegravir and its sodium salt is highly dependent on the pH of the medium.
Table 1: Aqueous Solubility of Cabotegravir and this compound
| Compound | Solvent | pH | Solubility |
| Cabotegravir | Water | 7.4 | 6.2 µg/mL[4] |
| Cabotegravir | PBS | 7.4 | 9.5 µg/mL[4] |
| This compound | Water | Neutral | 231.6 µg/mL[4] |
| This compound | PBS | 7.4 | 312.0 µg/mL[4] |
| Cabotegravir | Aqueous Media | < 9 | Practically Insoluble[2][5] |
| Cabotegravir | Aqueous Media | > 10 | Slightly Soluble[2][5] |
PBS: Phosphate-Buffered Saline
The data clearly indicates that the sodium salt form significantly improves the aqueous solubility of cabotegravir. The pH of the aqueous medium plays a crucial role, with solubility increasing at higher pH values. Cabotegravir is described as practically insoluble below pH 9 and slightly soluble above pH 10.[2][5]
Organic and Mixed Solvent Solubility
The solubility of cabotegravir and its sodium salt has been determined in various organic solvents, which is critical for analytical method development and manufacturing processes.
Table 2: Organic and Mixed Solvent Solubility of Cabotegravir and this compound
| Compound | Solvent | Solubility |
| Cabotegravir | Dimethyl Sulfoxide (DMSO) | ~10 mg/mL[6] |
| Cabotegravir | Dimethylformamide (DMF) | ~14 mg/mL[6] |
| This compound | Dimethyl Sulfoxide (DMSO) | 6.9 mg/mL (with sonication and warming)[7] |
| Cabotegravir | Ethanol | Slightly Soluble[6] |
| Cabotegravir | 1:20 DMF:PBS (pH 7.2) | ~0.04 mg/mL[6] |
| Cabotegravir | 50% or 80% Aqueous Acetonitrile (ACN) | Up to 1 mg/mL[2] |
| Cabotegravir | Aqueous Methanol (MeOH) | Partially dissolved (turbid solution at 1 mg/mL)[2] |
These findings highlight the enhanced solubility of cabotegravir in polar aprotic solvents like DMSO and DMF. For analytical purposes, mixtures of organic solvents and water, such as aqueous acetonitrile, have been shown to be effective in dissolving cabotegravir.
Experimental Protocols
Shake-Flask Method for Equilibrium Solubility Determination
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials containing the desired solvent (e.g., purified water, buffered solutions of varying pH, or organic solvents).
-
Equilibration: Seal the vials and place them in a mechanical shaker or agitator. Maintain a constant temperature (e.g., 25 °C or 37 °C) and agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.
-
Sample Collection and Preparation: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. The sample may need to be filtered through a suitable membrane filter (e.g., 0.22 µm PTFE).
-
Quantification: Analyze the concentration of cabotegravir in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
pH Measurement: For aqueous solutions, measure the pH of the saturated solution at the end of the experiment.
Potentiometric Titration for Solubility Determination
Potentiometric titration can be employed to determine the solubility of ionizable compounds like cabotegravir.
Protocol:
-
Instrument Setup: Calibrate a pH meter with standard buffer solutions. Use a combination pH electrode or a separate indicator and reference electrode.
-
Sample Preparation: Prepare a suspension of this compound in the desired aqueous medium.
-
Titration: Titrate the suspension with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the pKa of the compound. Add the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The solubility can be determined from the inflection point of the titration curve, which corresponds to the point where the solid phase has completely dissolved.
High-Performance Liquid Chromatography (HPLC) for Quantification
A validated HPLC method is essential for the accurate quantification of cabotegravir in solubility samples.
Protocol:
-
Chromatographic System: Utilize an HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The composition can be delivered in an isocratic or gradient mode.
-
Sample Injection: Inject a known volume of the prepared sample (from the shake-flask or titration experiment) into the HPLC system.
-
Detection: Monitor the absorbance at a wavelength where cabotegravir exhibits maximum absorbance.
-
Quantification: Determine the concentration of cabotegravir by comparing the peak area of the sample to a standard curve prepared from solutions of known cabotegravir concentrations.
Visualizations
Mechanism of Action: HIV Integrase Inhibition
Cabotegravir functions by inhibiting the HIV integrase enzyme, a critical component in the viral replication cycle. The following diagram illustrates this pathway.
Caption: Cabotegravir inhibits HIV integrase, preventing viral DNA integration.
Experimental Workflow: Shake-Flask Solubility Determination
The following diagram outlines the key steps in determining solubility using the shake-flask method.
Caption: Workflow for determining solubility via the shake-flask method.
Experimental Workflow: HPLC Quantification
This diagram details the process of quantifying cabotegravir concentration using HPLC.
Caption: Workflow for the quantification of cabotegravir using HPLC.
References
- 1. Multitasking Pharmacophores Support Cabotegravir-Based Long-Acting HIV Pre-Exposure Prophylaxis (PrEP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an Analytical Method for Determination of Related Substances and Degradation Products of Cabotegravir Using Analytical Quality by Design Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Testing of a Cabotegravir Implant for HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. glpbio.com [glpbio.com]
Cabotegravir Sodium: A Physicochemical Deep Dive for Advanced Drug Delivery
For Immediate Release
[City, State] – November 7, 2025 – This technical guide provides a comprehensive analysis of the physicochemical characteristics of cabotegravir sodium, a critical active pharmaceutical ingredient (API) in long-acting HIV treatment and prevention. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key data to support the formulation and optimization of advanced drug delivery systems.
Cabotegravir, an integrase strand transfer inhibitor, is characterized by its unique physicochemical properties that enable its formulation as both a daily oral tablet and a long-acting injectable nanosuspension.[1] The inherent properties of the cabotegravir free acid, particularly its low aqueous solubility, are fundamental to the design of the long-acting injectable formulation.[1] This guide delves into the essential physicochemical parameters of both cabotegravir free acid and its sodium salt, offering a comparative perspective crucial for formulation development.
Core Physicochemical Characteristics
The successful development of diverse drug delivery systems for cabotegravir hinges on a thorough understanding of its fundamental physicochemical properties. These characteristics, including solubility, pKa, lipophilicity, and solid-state properties, dictate the drug's behavior in various physiological environments and formulation matrices.
Quantitative Physicochemical Data
The following tables summarize the key quantitative physicochemical parameters for cabotegravir and its sodium salt, compiled from various sources.
Table 1: Solubility of Cabotegravir and this compound
| Compound | Medium | Solubility |
| Cabotegravir (Free Acid) | Water | 6.2 µg/mL |
| PBS (pH 7.4) | 9.5 µg/mL | |
| Aqueous solutions (pH < 9) | Practically insoluble[2] | |
| Aqueous solutions (pH > 10) | Slightly soluble[2] | |
| This compound | Water | 231.6 µg/mL |
| PBS (pH 7.4) | 312.0 µg/mL | |
| DMSO | Soluble[3] |
Table 2: Acidity and Lipophilicity of Cabotegravir
| Parameter | Value | Method |
| pKa (Enolic Acid) | 7.8[2] | Not Specified |
| pKa (Carboxamide) | 11.1[2] | Calculated[2] |
| logP (Cabotegravir) | 1.04 | Predicted (Chemaxon) |
Table 3: Molecular and Solid-State Properties of this compound
| Parameter | Value |
| Molecular Formula | C₁₉H₁₆F₂N₃NaO₅[3][4] |
| Molecular Weight | 427.34 g/mol [4] |
| Appearance | White to off-white crystalline powder[2] |
| Melting Point | Not explicitly available; may not have a sharp melting point. |
Polymorphism of this compound
The crystalline form of an API can significantly impact its stability, dissolution rate, and bioavailability. This compound is known to exist in different polymorphic forms.
Table 4: Powder X-Ray Diffraction (PXRD) Peaks for this compound Polymorphs
| Polymorph | Characteristic 2-Theta (°) Reflections (Cu-Kα radiation) |
| Form A | 5.4 ± 0.2, 12.8 ± 0.2, 13.1 ± 0.2, 23.9 ± 0.2, 24.4 ± 0.2 |
| Form B | 6.8 ± 0.2, 18.5 ± 0.2, 18.9 ± 0.2, 20.3 ± 0.2, 22.8 ± 0.2, 23.7 ± 0.2[2] |
Form B has been identified as a thermodynamically stable form at room temperature.[2] The control of polymorphism is crucial during pharmaceutical processing and storage to ensure consistent product performance.
Stability Profile
Forced degradation studies have shown that cabotegravir is stable under thermal, photolytic, and basic conditions. However, degradation is observed under acidic and oxidative stress.
Experimental Methodologies
The following sections outline the experimental approaches used to characterize the physicochemical properties of this compound. While complete, step-by-step protocols are often proprietary, the available information on the methodologies is presented.
Solubility Determination
A standard shake-flask method followed by concentration analysis is a typical approach for determining equilibrium solubility.
Protocol Outline:
-
Sample Preparation: An excess amount of cabotegravir or this compound is added to a specified volume of the dissolution medium (e.g., water, PBS).
-
Equilibration: The resulting suspension is agitated at a constant temperature for a sufficient period to reach equilibrium.
-
Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.
-
Concentration Analysis: The concentration of the dissolved drug in the supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). For instance, cabotegravir levels can be measured using an Agilent 1200 series HPLC system with a diode array detector at a wavelength of 260 nm. A Zorbax Eclipse XDB C18 column can be used for separation with a mobile phase consisting of 0.1% trifluoroacetic acid (TFA) in water and 0.1% TFA in acetonitrile.
pKa Determination
The pKa values of a compound are typically determined by potentiometric titration or UV-spectrophotometry. Although the specific method for cabotegravir's pKa determination is not detailed in the reviewed literature, a general potentiometric titration protocol is as follows:
Protocol Outline:
-
Solution Preparation: A solution of cabotegravir is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent for poorly soluble compounds.
-
Titration: The solution is titrated with a standardized acid or base.
-
pH Monitoring: The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
Data Analysis: The pKa is determined from the titration curve, often by identifying the pH at the half-equivalence point.
Polymorphism Characterization by Powder X-Ray Diffraction (PXRD)
PXRD is a key technique for identifying and differentiating crystalline forms of a drug substance.
Protocol Outline:
-
Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder.
-
Data Acquisition: The sample is irradiated with monochromatic X-rays (typically Cu-Kα with a wavelength of 0.15419 nm) over a specified range of 2-Theta angles.[2]
-
Diffractogram Generation: The intensity of the diffracted X-rays is recorded as a function of the 2-Theta angle, generating a characteristic diffractogram for the specific crystalline form. The measurements are typically performed at room temperature (20 to 30 °C).[2]
Visualizing Physicochemical Relationships and Workflows
The following diagrams, generated using Graphviz, illustrate key relationships and processes in the development of cabotegravir drug delivery systems.
Caption: Low solubility of cabotegravir free acid drives the nanosuspension formulation for long-acting injectables.
Caption: A typical workflow for the screening and characterization of this compound polymorphs.
Caption: The influence of pH on the solubility of cabotegravir forms and its implications for drug delivery.
Conclusion
The physicochemical properties of this compound and its free acid form are pivotal in the design and development of effective and patient-compliant drug delivery systems for HIV therapy. The low aqueous solubility of the free acid is a key enabler for the successful formulation of the long-acting injectable nanosuspension, a game-changer in HIV management. Conversely, the higher solubility of the sodium salt opens avenues for other delivery platforms. A thorough understanding and control of these characteristics, including solid-state form and stability, are paramount for ensuring the quality, safety, and efficacy of cabotegravir-based medicines. This guide provides a foundational resource for scientists and researchers dedicated to advancing HIV treatment through innovative drug delivery technologies.
References
- 1. Development of an Analytical Method for Determination of Related Substances and Degradation Products of Cabotegravir Using Analytical Quality by Design Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP3363802A1 - Crystalline form of this compound - Google Patents [patents.google.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound | C19H16F2N3NaO5 | CID 46215800 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Vitro Antiviral Profile of Cabotegravir Against HIV-1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cabotegravir (CAB) is a potent second-generation integrase strand transfer inhibitor (INSTI) demonstrating significant in vitro antiviral activity against a broad range of Human Immunodeficiency Virus Type 1 (HIV-1) strains. This document provides a comprehensive technical guide on the in vitro characteristics of cabotegravir, including its mechanism of action, antiviral potency against wild-type and resistant isolates, and detailed experimental protocols for its evaluation. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate understanding.
Mechanism of Action
Cabotegravir targets the HIV-1 integrase (IN) enzyme, a critical component of the viral replication machinery.[1][2][3] Specifically, it acts as an integrase strand transfer inhibitor (INSTI), binding to the active site of the enzyme.[1][2] This binding action prevents the crucial step of strand transfer, where the viral DNA is integrated into the host cell's genome.[2][4] By inhibiting this integration, cabotegravir effectively halts the viral replication cycle, leading to a reduction in viral load.[2]
In Vitro Antiviral Activity
Cabotegravir exhibits potent antiviral activity against a wide array of HIV-1 isolates, including various subtypes and strains resistant to other classes of antiretroviral drugs. Its efficacy is typically quantified by the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represent the drug concentration required to inhibit 50% of viral replication in vitro.
Activity Against Wild-Type HIV-1
Cabotegravir demonstrates potent activity against wild-type (WT) HIV-1 strains across different subtypes. In single-cycle infection assays, EC50 values are consistently in the low nanomolar range.
| HIV-1 Subtype | Cell Line | Assay Type | EC50 (nM) | Reference |
| Subtype A | - | Single-cycle | 1.3 - 2.2 | [5] |
| Subtype B | PBMC | - | 0.2 | [6] |
| Subtype B | - | Single-cycle | 1.3 - 2.2 | [5] |
| Subtype C | - | Single-cycle | 1.3 - 2.2 | [5] |
| Subtype D | - | Single-cycle | 1.3 - 2.2 | [5] |
| Group O | - | Single-cycle | 1.3 - 2.2 | [5] |
Activity Against INSTI-Resistant HIV-1 Strains
A key feature of cabotegravir is its activity against HIV-1 strains harboring resistance-associated mutations (RAMs) to first-generation INSTIs. While its potency can be reduced by certain mutation patterns, it often retains significant activity where other INSTIs fail. The fold change (FC) in EC50 or IC50 relative to wild-type is a common metric for assessing the impact of resistance mutations.
| Integrase Mutation(s) | Fold Change in EC50/IC50 | Reference |
| Y143R | ≤ 4 | [7] |
| N155H | ≤ 4 | [7] |
| R263K | ≤ 4 | [7] |
| R263K/M50I | ≤ 4 | [7] |
| R263K/E138K | ≤ 4 | [7] |
| G140S/Q148H | 16.8 | [7] |
| E92Q + N155H | 3.9 | [5] |
| E138K + G140S + Q148R | 10 | [5] |
| L74I/Q148R (Subtype B) | 4.4 | [8] |
| L74I/Q148R (Subtype A6) | 4.1 | [8] |
| Q148H/K/R + additional INSTI mutations | Significantly reduced susceptibility | [9] |
Experimental Protocols
The in vitro antiviral activity of cabotegravir is primarily assessed using cell-based assays. The two main types are single-cycle infectivity assays and spreading infection assays.
Single-Cycle Infectivity Assay
This assay measures the ability of a drug to inhibit a single round of viral infection. It is a rapid and high-throughput method to determine the intrinsic antiviral activity of a compound.
Methodology:
-
Virus Production: Env-pseudotyped viruses are generated by co-transfecting human embryonic kidney (HEK) 293T cells with two plasmids: one containing the HIV-1 genome with a deleted envelope gene and a reporter gene (e.g., luciferase), and another expressing a specific HIV-1 envelope glycoprotein.[10]
-
Cell Preparation: Target cells, such as TZM-bl cells which express CD4, CXCR4, and CCR5 and contain a Tat-inducible luciferase reporter gene, are seeded in 96-well plates.[11]
-
Drug Dilution: Cabotegravir is serially diluted to create a range of concentrations.
-
Infection: The pseudoviruses are incubated with the various concentrations of cabotegravir before being added to the target cells. DEAE-Dextran may be used to enhance infectivity.[11]
-
Incubation: The plates are incubated for 48-72 hours to allow for viral entry, reverse transcription, integration, and reporter gene expression.[12]
-
Readout: Cell lysates are prepared, and luciferase activity is measured using a luminometer.[12] The reduction in luciferase signal in the presence of the drug compared to a no-drug control is used to calculate the percent inhibition and subsequently the EC50 value.
Spreading Infection Assay
This assay evaluates the effect of a drug on multiple rounds of viral replication and is considered more representative of the in vivo situation.
Methodology:
-
Cell Preparation: Susceptible host cells, such as peripheral blood mononuclear cells (PBMCs) or T-cell lines (e.g., MT-2), are prepared and stimulated.[13][14]
-
Infection: Cells are infected with a replication-competent HIV-1 isolate at a low multiplicity of infection (MOI).[14]
-
Drug Treatment: After infection, the cells are washed and cultured in the presence of various concentrations of cabotegravir.
-
Monitoring Replication: Viral replication is monitored over several days by measuring the level of a viral protein, typically p24 antigen, in the cell culture supernatant using an ELISA.[14]
-
Data Analysis: The concentration of cabotegravir that inhibits p24 production by 50% at a specific time point is determined as the EC50.
Resistance Profile
In vitro resistance selection studies and analysis of clinical isolates have identified several key mutations in the integrase gene that can reduce susceptibility to cabotegravir. The most significant resistance pathway often involves the Q148 residue, frequently in combination with other secondary mutations.
Key Cabotegravir Resistance-Associated Mutations:
-
Primary Mutations: G118R, Q148H/K/R, N155H, R263K[15]
-
Accessory Mutations: M50I, L74F/M, T97A, E138K, G140A/C/S[15]
Isolates containing combinations such as Q148H/K/R with L74M, E138A/K, G140A/S, or N155H often exhibit a greater than 10-fold reduction in cabotegravir susceptibility.[15]
Conclusion
Cabotegravir demonstrates potent and broad in vitro antiviral activity against diverse HIV-1 strains. Its mechanism as an integrase strand transfer inhibitor effectively halts viral replication. While resistance can emerge through specific mutational pathways, cabotegravir often retains activity against viruses resistant to earlier-generation INSTIs. The standardized in vitro assays described herein are crucial for the continued evaluation of its antiviral profile and for monitoring the potential for resistance development. This comprehensive in vitro profile supports the clinical development and use of cabotegravir for both the treatment and prevention of HIV-1 infection.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Cabotegravir sodium? [synapse.patsnap.com]
- 3. Exploring cabotegravir/rilpivirine's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. In Vitro Antiviral Activity of Cabotegravir against HIV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-Acting Cabotegravir for HIV/AIDS Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral Activity of Bictegravir and Cabotegravir against Integrase Inhibitor-Resistant SIVmac239 and HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Comparable In Vitro Activities of Second-Generation HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) on HIV-1 Clinical Isolates with INSTI Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hiv.lanl.gov [hiv.lanl.gov]
- 12. hiv.lanl.gov [hiv.lanl.gov]
- 13. HIV Antiviral Services - RetroVirox, Inc. [retrovirox.com]
- 14. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genotypic correlates of resistance to the HIV-1 strand transfer integrase inhibitor cabotegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analogues of Cabotegravir and Dolutegravir: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cabotegravir and dolutegravir are potent integrase strand transfer inhibitors (INSTIs) that have become cornerstones of modern antiretroviral therapy for the treatment of HIV-1 infection. Their remarkable efficacy, high barrier to resistance, and favorable pharmacokinetic profiles have spurred significant interest in the development of structural analogues with improved characteristics. This technical guide provides a comprehensive overview of the known structural analogues of cabotegravir and dolutegravir, focusing on their anti-HIV activity, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of next-generation anti-HIV agents.
Core Structures and Mechanism of Action
Cabotegravir and dolutegravir share a common tricyclic carbamoyl pyridone core structure, which is essential for their mechanism of action.[1] This core scaffold chelates two divalent magnesium ions (Mg²⁺) in the active site of the HIV-1 integrase enzyme.[2] This chelation is critical for inhibiting the strand transfer step of viral DNA integration into the host genome, a crucial stage in the HIV replication cycle.[3][4] The general mechanism involves the binding of the inhibitor to the integrase-viral DNA complex, preventing the covalent linkage of the viral DNA to the host cell's genetic material.
Figure 1: Simplified signaling pathway of HIV integrase inhibition by INSTIs.
Structural Analogues and Structure-Activity Relationship (SAR)
The development of analogues of cabotegravir and dolutegravir has been focused on several key areas: improving potency against wild-type and resistant strains of HIV-1, enhancing pharmacokinetic properties for long-acting formulations, and exploring novel chemical space. A notable structural analogue of dolutegravir is bictegravir, which features a bridged bicyclic ring system and a distinct trifluorobenzyl tail.[5] This modification results in potent anti-HIV-1 activity and an improved resistance profile compared to first-generation INSTIs.[6][7]
Quantitative Data of Selected Analogues
The following tables summarize the reported anti-HIV-1 activity of cabotegravir, dolutegravir, and some of their key structural analogues.
Table 1: In Vitro Anti-HIV-1 Activity of Cabotegravir and Dolutegravir
| Compound | Assay Type | Cell Line | IC50 / EC50 (nM) | Reference(s) |
| Cabotegravir | Spreading Infection | CEMss | 0.14 - 1.3 | [8] |
| Single-Cycle | MAGIC-5A | 0.22 | [9] | |
| Protein-Adjusted EC50 | - | 102 | [10] | |
| Dolutegravir | Strand Transfer | Recombinant IN | 2.7 | [3] |
| Wild-type HIV-1 | Clinical Isolates | 1.07 | [11] | |
| Protein-Adjusted IC90 | - | 64 ng/mL | [9] |
Table 2: In Vitro Anti-HIV-1 Activity of Selected Structural Analogues
| Compound | Core Structure | Key Modifications | Assay Type | Cell Line | IC50 / EC50 (nM) | Reference(s) |
| Bictegravir | Bicyclic Pyrimidinone | Bridged bicyclic ring, trifluorobenzyl tail | Strand Transfer | Recombinant IN | 7.5 | [6] |
| Wild-type HIV-1 | T-cell lines | 1.5 - 2.4 | [6] | |||
| Sulfamide (R)-22b | Bicyclic Pyrimidinone | Sulfamide side chain | Strand Transfer | Recombinant IN | 7 | [6] |
| HIV-1 Infection | MT4 | 44 (CIC95) | [6] | |||
| Ketoamide (S)-28c | Bicyclic Pyrimidinone | Ketoamide side chain | Strand Transfer | Recombinant IN | 12 | [6] |
| HIV-1 Infection | MT4 | 13 (CIC95) | [6] |
Experimental Protocols
The evaluation of novel structural analogues of cabotegravir and dolutegravir relies on a series of well-established in vitro assays to determine their antiviral potency and mechanism of action.
HIV-1 Replication Assay (Cell-Based)
This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture system.
Objective: To determine the 50% effective concentration (EC50) of a test compound.
Methodology:
-
Cell Culture: Human T-lymphocyte cell lines (e.g., MT-2, MT-4, or CEMss) or peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.
-
Virus Infection: Cells are infected with a laboratory-adapted or clinical isolate of HIV-1 at a predetermined multiplicity of infection (MOI).
-
Compound Treatment: Serial dilutions of the test compound are added to the infected cell cultures. Control wells include virus-infected cells without any compound (virus control) and uninfected cells (cell control).
-
Incubation: The cultures are incubated for a period of 3 to 7 days to allow for multiple rounds of viral replication.
-
Endpoint Measurement: Viral replication is quantified by measuring a viral marker, typically the p24 antigen concentration in the culture supernatant, using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition of viral replication at each compound concentration is calculated relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
HIV-1 Integrase Strand Transfer Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the catalytic activity of the HIV-1 integrase enzyme.
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against the integrase enzyme.
Methodology:
-
Assay Setup: The assay is typically performed in a 96-well plate format. Commercially available kits (e.g., from XpressBio) provide the necessary reagents.
-
Coating: The wells are coated with a donor substrate DNA (DS DNA) that mimics the HIV-1 long terminal repeat (LTR) sequence.
-
Enzyme and Inhibitor Incubation: Recombinant HIV-1 integrase enzyme is added to the wells, followed by serial dilutions of the test compound. The mixture is incubated to allow for inhibitor binding to the enzyme.
-
Strand Transfer Reaction: A target substrate DNA (TS DNA) is added to initiate the strand transfer reaction.
-
Detection: The integrated DNA product is detected using a specific antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase), which generates a colorimetric signal upon the addition of a substrate.
-
Data Analysis: The absorbance is read using a plate reader. The percentage of inhibition of integrase activity is calculated for each compound concentration relative to the enzyme control (no inhibitor). The IC50 value is determined from the dose-response curve.
Figure 2: General experimental workflow for the evaluation of novel INSTIs.
Conclusion and Future Directions
The structural analogues of cabotegravir and dolutegravir represent a promising avenue for the development of new and improved anti-HIV therapies. The continued exploration of novel scaffolds and modifications to the core structure is essential for overcoming the challenges of drug resistance and for developing long-acting formulations that can improve patient adherence and quality of life. The methodologies outlined in this guide provide a robust framework for the evaluation of these next-generation INSTIs. Future research should focus on expanding the diversity of structural analogues, with a particular emphasis on those that exhibit potent activity against a broad range of resistant viral strains and possess pharmacokinetic profiles suitable for less frequent dosing.
References
- 1. An up-to-date evaluation of dolutegravir/abacavir/lamivudine for the treatment of HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antitumour activity evaluation of novel dolutegravir derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Activity of Bictegravir and Cabotegravir against Integrase Inhibitor-Resistant SIVmac239 and HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of bicyclic pyrimidinones as potent and orally bioavailable HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insight into the Binding Mode between HIV-1 Integrase and Pyrimidone Analogue Inhibitors with MD Simulation and 3D-QSAR | Bentham Science [eurekaselect.com]
- 8. In Vitro Antiviral Activity of Cabotegravir against HIV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-Acting Cabotegravir for HIV/AIDS Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HIV drug resistance monitoring in the era of dolutegravir and injectable long-acting cabotegravir in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Pharmacogenomics of Cabotegravir Metabolism and Clinical Response
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cabotegravir (CAB) is a potent integrase strand transfer inhibitor (INSTI) approved for both the treatment and prevention of HIV-1 infection. It is available as a daily oral tablet and a long-acting injectable (LAI) formulation administered monthly or every two months. The metabolism of cabotegravir is primarily mediated by the polymorphic enzyme Uridine 5'-diphospho-glucuronosyltransferase 1A1 (UGT1A1). Genetic variations in the UGT1A1 gene have been shown to significantly influence cabotegravir pharmacokinetics, leading to inter-individual variability in drug exposure. This guide provides an in-depth analysis of the pharmacogenomic factors affecting cabotegravir metabolism, summarizes the quantitative impact of key genetic variants, details relevant experimental methodologies, and explores the implications for clinical response.
Cabotegravir Metabolism Pathway
Cabotegravir is predominantly cleared from the body through hepatic metabolism, with a minor role for renal excretion. Unlike many other antiretrovirals, it is not a significant substrate, inhibitor, or inducer of the cytochrome P450 (CYP) enzyme system, which gives it a favorable drug-drug interaction profile.
The primary metabolic pathway is glucuronidation, a Phase II metabolic reaction. This process is mainly carried out by the enzyme UGT1A1, with a smaller contribution from UGT1A9. This conjugation reaction converts cabotegravir into an inactive, more water-soluble ether glucuronide metabolite (M1), which is then eliminated. The majority of an oral cabotegravir dose is excreted in the feces as unchanged drug, with both the parent drug and its glucuronide metabolite found in bile, suggesting potential enterohepatic recirculation.
Pharmacogenomics of UGT1A1 and Cabotegravir Exposure
The UGT1A1 gene is highly polymorphic, with several known variants leading to reduced or deficient enzyme activity. These genetic variations can significantly alter the metabolism of UGT1A1 substrates, including cabotegravir.
Studies have investigated the impact of reduced-function alleles, such as UGT1A16, UGT1A128, and UGT1A1*37, on cabotegravir pharmacokinetics. Individuals carrying these alleles, who are predicted to have low UGT1A1 enzyme activity, exhibit moderately increased plasma concentrations of cabotegravir compared to those with normal UGT1A1 function.
Statistically significant associations have been observed between UGT1A1 genotype and cabotegravir pharmacokinetic parameters for both oral and LAI formulations. For oral administration, individuals with low predicted UGT1A1 activity showed increases in exposure ranging from 28% to 50%. For the LAI formulation, the increases were more modest, ranging from 16% to 24%. While these increases are statistically significant, they are not considered clinically relevant, and no dose adjustment based on UGT1A1 genotype is currently recommended. A notable associated finding is a higher incidence of asymptomatic hyperbilirubinemia (elevated total bilirubin) in individuals with reduced UGT1A1 function, without corresponding elevations in alanine aminotransferase (ALT), indicating no increased risk of drug-induced liver injury.
Data Presentation: UGT1A1 Genotype and Cabotegravir Pharmacokinetics
The following table summarizes the quantitative impact of genetically predicted low UGT1A1 activity on steady-state cabotegravir pharmacokinetic parameters.
| Formulation | Pharmacokinetic Parameter | Fold-Increase (Low vs. Normal UGT1A1 Activity) | p-value | Reference |
| Oral (30 mg/day) | Cmax (Maximum Concentration) | 1.28 | < 0.05 | |
| AUCtau (Area Under the Curve) | 1.41 | < 0.05 | ||
| Ctau (Trough Concentration) | 1.50 | < 0.05 | ||
| Long-Acting Injectable | Cmax | 1.18 | < 0.05 | |
| AUCtau | 1.16 | < 0.05 | ||
| Ctau (at 48 weeks) | 1.24 | < 0.05 | ||
| Table 1: Effect of Reduced UGT1A1 Function on Cabotegravir Pharmacokinetic Parameters. |
Other Genetic Factors in Cabotegravir Pharmacokinetics
While UGT1A1 is the most well-characterized genetic factor, preliminary studies have explored the influence of other genes involved in drug metabolism and transport. A study involving 177 patients on long-acting cabotegravir and rilpivirine identified several potential associations between genetic variants and drug concentrations at various time points.
These findings suggest that transporters like ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein), as well as other metabolizing enzymes like CYP2C19, may play a role in the inter-individual variability of cabotegravir exposure. However, these results are preliminary and require further validation in larger cohorts.
Data Presentation: Other Potential Genetic Associations
The table below summarizes exploratory findings linking other genetic variants to cabotegravir pharmacokinetic parameters.
| Gene (Variant) | Time Point | Associated Pharmacokinetic Parameter | p-value | Reference |
| ABCB1 1236 CT/TT | 1 Month | Intracellular Cabotegravir Levels | 0.047 | |
| CYP2C19*2 AA | 3 Months | Ratio of Cabotegravir (Intracellular/Plasma) | 0.025 | |
| UGT1A1 (variant not specified) | 3 Months | Ratio of Cabotegravir (Intracellular/Plasma) | 0.009 | |
| ABCG2 421 CA/AA | 5 Months | Ratio of Cabotegravir (Intracellular/Plasma) | 0.020 | |
| UGT1A1 (variant not specified) | 5 Months | Plasma Cabotegravir Levels | 0.010 | |
| CYP2C19 GA/AA | 11 Months | Plasma Cabotegravir Levels | 0.006 | |
| Table 2: Exploratory Genetic Associations with Cabotegravir Pharmacokinetics. |
Pharmacogenomics and Cabotegravir Clinical Response
The clinical response to cabotegravir is primarily determined by viral factors rather than host genetics. The main predictors of virologic failure are the presence of baseline integrase resistance-associated mutations (RAMs) and certain HIV-1 subtypes (e.g., A1/A6), which may have a reduced susceptibility to the drug.
While host genetic factors like UGT1A1 status clearly affect drug exposure, a direct link to treatment efficacy or failure has not been established. The modest increase in cabotegravir concentrations in poor metabolizers is not associated with improved efficacy or a higher rate of adverse events. Therefore, the current focus for personalizing cabotegravir therapy remains on viral genotypic screening for resistance rather than host pharmacogenomic testing.
Key Experimental Protocols
Pharmacokinetic Analysis via LC-MS/MS
-
Objective: To quantify cabotegravir concentrations in plasma.
-
Methodology:
-
Sample Preparation: Collect whole blood samples in K2EDTA tubes. Centrifuge at 1500 x g for 10 minutes to separate plasma. Store plasma at -80°C until analysis.
-
Extraction: Perform protein precipitation by adding a volume of acetonitrile (containing an internal standard, e.g., a stable isotope-labeled cabotegravir) to a plasma aliquot. Vortex and centrifuge to pellet precipitated proteins.
-
Analysis: Inject the supernatant onto a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Chromatography: Use a C18 reverse-phase column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate cabotegravir from other plasma components.
-
Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for cabotegravir and the internal standard to ensure specificity and accurate quantification.
-
Quantification: Generate a standard curve using calibrators of known concentrations to calculate the concentration of cabotegravir in the unknown samples.
-
Genotyping of UGT1A1 and Other Variants
-
Objective: To identify specific single nucleotide polymorphisms (SNPs) or other variants in genes of interest.
-
Methodology (Real-Time PCR):
-
DNA Extraction: Isolate genomic DNA from whole blood or peripheral blood mononuclear cells (PBMCs) using a commercially available kit (e.g., Qiagen DNeasy Blood & Tissue Kit).
-
Assay Preparation: Use pre-designed and validated TaqMan SNP Genotyping Assays for the specific variants of interest (e.g., for UGT1A128, CYP2C192, ABCB1 c.3435C>T).
-
Real-Time PCR: Perform the PCR reaction on a real-time PCR instrument. The assay uses two allele-specific probes with different fluorescent reporter dyes.
-
Data Analysis: Following amplification, the instrument measures the fluorescence from each dye. The resulting allelic discrimination plot clusters samples into one of three groups: homozygous for allele 1, homozygous for allele 2, or heterozygous.
-
Conclusion and Future Directions
The pharmacogenomics of cabotegravir are dominated by the influence of UGT1A1 gene variants. Polymorphisms that reduce UGT1A1 enzyme function lead to a statistically significant but clinically modest increase in cabotegravir exposure for both oral and long-acting injectable formulations. Current evidence does not support dose adjustments based on UGT1A1 status. The clinical response to cabotegravir is more closely linked to viral genetics, specifically pre-existing integrase resistance mutations.
Future research should aim to validate the preliminary findings related to drug transporter genes (ABCB1, ABCG2) and other metabolic enzymes (CYP2C19) in larger, more diverse patient populations. A deeper understanding of the interplay between multiple genetic factors and their combined effect on cabotegravir pharmacokinetics could pave the way for more personalized dosing strategies, particularly in special populations or in cases of unexplained suboptimal drug exposure.
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Cabotegravir Sodium
These application notes provide a detailed overview of the synthesis and purification methods for cabotegravir sodium, an integrase strand transfer inhibitor used in the treatment of HIV-1 infection. The information is intended for researchers, scientists, and drug development professionals.
Synthesis of Cabotegravir
A convergent three-step synthetic strategy is commonly employed for the preparation of cabotegravir. This approach offers advantages in terms of efficiency, cost-effectiveness, and scalability compared to earlier, longer synthetic routes. The overall synthesis involves the preparation of a key tricyclic intermediate followed by an amidation reaction.
Diagram of the Synthetic Pathway
Caption: Synthetic pathway for Cabotegravir.
Experimental Protocol: Three-Step Synthesis of Cabotegravir
This protocol is a compilation of methodologies described in the scientific literature.[1][2]
Step 1: Preparation of the Pyridone Carboxylic Acid Intermediate
This step is often performed as a one-pot synthesis.
-
Materials: Methyl 4-methoxyacetoacetate, Dimethylformamide dimethyl acetal (DMF-DMA), Aminoacetaldehyde dimethyl acetal, Dimethyl oxalate, Sodium methylate, 2-Propanol, Aqueous Sodium Hydroxide.
-
Procedure:
-
React methyl 4-methoxyacetoacetate with an excess of DMF-DMA at room temperature to form the corresponding enamine.
-
To the resulting enamine, add aminoacetaldehyde dimethyl acetal and heat to induce a Michael addition followed by cyclization.
-
After completion of the initial cyclization, introduce dimethyl oxalate and sodium methylate in a suitable solvent such as 2-propanol to facilitate the cyclocondensation reaction.
-
Finally, perform a hydrolysis using aqueous sodium hydroxide to yield the pyridone carboxylic acid intermediate.
-
Step 2: Formation of the Tricyclic Intermediate
-
Materials: Pyridone carboxylic acid intermediate, (S)-alaninol, Acetic Acid, Methanesulfonic acid, Acetonitrile, Dichloromethane, Methanol.
-
Procedure:
-
Dissolve the pyridone carboxylic acid intermediate in acetonitrile.
-
Add acetic acid and methanesulfonic acid to the solution.
-
Introduce (S)-alaninol and reflux the mixture for approximately 30 hours.
-
Concentrate the reaction mixture and redissolve the residue in dichloromethane.
-
Wash with 1N HCl.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and concentrate.
-
Add methanol and concentrate again to yield the tricyclic intermediate.
-
Step 3: Amidation to form Cabotegravir
-
Materials: Tricyclic intermediate, 2,4-Difluorobenzylamine, Lithium Bromide.
-
Procedure:
-
Combine the tricyclic intermediate with 2,4-difluorobenzylamine.
-
Heat the mixture to 80°C until the solids are completely dissolved (approximately 2 hours).
-
Add lithium bromide and continue heating for another 4 hours.
-
Collect the precipitated product by filtration and dry under vacuum to obtain cabotegravir.
-
Quantitative Data for Cabotegravir Synthesis
| Step | Product | Yield | Reference |
| 2 | Tricyclic Intermediate | 80% | [2] |
| 3 | Cabotegravir | 90% | [1] |
Purification of Cabotegravir and Preparation of this compound
The final step in the preparation of the active pharmaceutical ingredient (API) is the conversion of cabotegravir to its sodium salt and subsequent purification through crystallization to obtain a specific polymorphic form with desired stability and dissolution properties.
Diagram of the Purification and Salt Formation Workflow
Caption: Purification and salt formation of this compound.
Experimental Protocol: Preparation and Crystallization of this compound
Several methods for the preparation of crystalline this compound have been reported, often yielding different polymorphic forms.[3][4][5][6] The following is a general procedure based on these reports.
-
Materials: Cabotegravir, Sodium Hydroxide (1N or 2N aqueous solution), Ethanol, Methanol, or a mixture with water, Diethyl ether (optional).
-
Procedure:
-
Dissolve cabotegravir in a suitable solvent system, such as aqueous ethanol or methanol.
-
Add a stoichiometric amount of aqueous sodium hydroxide solution (e.g., 1N or 2N).
-
Heat the solution, for instance to 75°C, to ensure complete reaction and dissolution.[3][4]
-
Cool the solution to induce crystallization of this compound.
-
In some procedures, an anti-solvent like diethyl ether may be added to promote precipitation.[3][4]
-
Collect the crystals by filtration.
-
Wash the crystals with a suitable solvent, such as ethanol.[3][4]
-
Dry the crystalline this compound under vacuum.
-
Control of Crystalline Form
Different crystalline forms (polymorphs) of this compound can be obtained by varying the crystallization conditions, such as the solvent system, temperature, and concentration. For example, slurrying a specific crystalline form (Form A) in solvents like 1,4-dioxane, tetrahydrofuran, acetone, or methyl acetate can lead to the formation of another crystalline form (Form B).[5]
Quantitative Data for this compound Purification
The concentration of this compound during the slurrying process for polymorphic transformation can be a critical parameter.
| Parameter | Value | Reference |
| Slurrying Concentration Range | 5 to 80 g/L | [4] |
| Preferred Slurrying Concentration | 5 to 50 g/L | [4] |
| More Preferred Slurrying Concentration | 5 to 25 g/L | [4][6] |
| Specific Slurrying Concentration Example | 10 g/L | [4][6] |
| Slurrying Temperature Range | 20 to 80°C | [4][6] |
| Drying Time | 2 to 48 hours | [4] |
| Preferred Drying Time | 4 to 24 hours | [4] |
| More Preferred Drying Time | 6 to 18 hours | [4] |
These protocols and data provide a framework for the synthesis and purification of this compound. Researchers should consult the primary literature for more specific details and safety information before conducting any experiments.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. US20210300945A1 - Crystalline Forms of this compound - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. EP3363802A1 - Crystalline form of this compound - Google Patents [patents.google.com]
- 6. WO2018149608A1 - Crystalline forms of this compound - Google Patents [patents.google.com]
Protocol for the Quantification of Cabotegravir Sodium Using High-Performance Liquid Chromatography (HPLC)
Application Note: This document provides a detailed protocol for the quantitative analysis of Cabotegravir sodium in pharmaceutical formulations using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is designed for researchers, scientists, and drug development professionals to ensure accurate and reproducible quantification of Cabotegravir.
Introduction
Cabotegravir is a potent antiretroviral drug, belonging to the class of integrase strand transfer inhibitors (INSTIs), pivotal in the treatment and prevention of HIV-1 infection.[1][2] Its long-acting formulation has significantly improved patient adherence.[2] To ensure the quality and efficacy of pharmaceutical products containing Cabotegravir, a robust and validated analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose due to its precision, sensitivity, and robustness.[1] This protocol outlines a validated RP-HPLC method for the accurate determination of Cabotegravir in its pharmaceutical dosage form.
Experimental Protocol
This section details the necessary materials, equipment, and step-by-step procedures for the quantification of this compound.
Materials and Reagents
-
This compound reference standard
-
Methanol (HPLC grade)[3]
-
Potassium dihydrogen phosphate (Analytical grade)[5]
-
Ammonium formate (Analytical grade)[6]
-
Water (HPLC grade/Milli-Q)
-
0.45 µm syringe filters
Equipment
-
HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector
-
Analytical balance
-
pH meter
-
Sonicator
-
Vortex mixer
-
Volumetric flasks and pipettes
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of Cabotegravir.
| Parameter | Recommended Conditions | Alternative Conditions |
| Column | Kromasil C18 (150 x 4.6 mm, 5 µm)[5] | Shim-pack XR-ODS C18 (150 x 4.6 mm, 5 µm)[2] |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 3.6) (75:25 v/v)[2] | 0.01N Potassium dihydrogen phosphate and Acetonitrile (60:40 v/v)[5] |
| Flow Rate | 1.0 mL/min[1] | 0.36 mL/min (for UHPLC)[7] |
| Injection Volume | 10 µL | 20 µL |
| Column Temperature | Ambient (or 30°C for controlled environment)[5] | 35°C[7] |
| Detection Wavelength | 254 nm[2] | 231 nm[3], 269 nm[8] |
| Run Time | Approximately 10 minutes | 13 minutes[5] |
Preparation of Solutions
2.4.1. Buffer Preparation (Phosphate Buffer, pH 3.6)
-
Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to obtain a desired buffer concentration (e.g., 20 mM).
-
Adjust the pH to 3.6 using ortho-phosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter before use.
2.4.2. Mobile Phase Preparation
-
Prepare the mobile phase by mixing the buffer and acetonitrile in the specified ratio (e.g., 75:25 v/v, acetonitrile:phosphate buffer).[2]
-
Degas the mobile phase using a sonicator for at least 15 minutes to remove dissolved gases.
2.4.3. Standard Stock Solution Preparation (1000 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer it into a 10 mL volumetric flask.
-
Add approximately 7 mL of acetonitrile and sonicate for 5-10 minutes to dissolve the standard completely.
-
Make up the volume to 10 mL with acetonitrile and mix well.
2.4.4. Working Standard Solutions
-
From the standard stock solution, prepare a series of working standard solutions by serial dilution with the mobile phase to achieve concentrations ranging from 20 µg/mL to 100 µg/mL.[2] These solutions are used to construct the calibration curve.
Sample Preparation (from Pharmaceutical Dosage Form)
-
Take a representative sample of the pharmaceutical formulation (e.g., powder from a crushed tablet).
-
Accurately weigh a quantity of the sample equivalent to 10 mg of Cabotegravir.
-
Transfer the weighed sample into a 10 mL volumetric flask.
-
Add approximately 7 mL of acetonitrile and sonicate for 15-20 minutes to ensure complete extraction of the drug.
-
Make up the volume to 10 mL with acetonitrile and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 40 µg/mL).
System Suitability
Before starting the analysis, inject the standard solution (e.g., 40 µg/mL) five times. The system is deemed suitable for analysis if the following criteria are met:
-
Tailing factor: Not more than 2.0.[8]
-
Theoretical plates: Not less than 2000.[8]
-
Relative Standard Deviation (%RSD) of peak areas: Not more than 2.0%.[8]
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the prepared working standard solutions in ascending order of concentration.
-
Inject the prepared sample solutions.
-
Record the peak areas from the chromatograms.
Data Presentation
The quantitative data obtained from the HPLC analysis should be summarized for clarity and easy comparison.
Calibration Curve
Construct a calibration curve by plotting the peak area of the Cabotegravir standards against their corresponding concentrations. The linearity of the method is assessed by the correlation coefficient (r²).
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 20 | [Insert Data] |
| 40 | [Insert Data] |
| 60 | [Insert Data] |
| 80 | [Insert Data] |
| 100 | [Insert Data] |
Method Validation Parameters
The following table summarizes the typical validation parameters for a Cabotegravir HPLC method.
| Parameter | Typical Value | Reference |
| Linearity Range | 20 - 100 µg/mL | [2] |
| Correlation Coefficient (r²) | > 0.998 | [2] |
| Limit of Detection (LOD) | 11.12 µg/mL | [2] |
| Limit of Quantification (LOQ) | 33.70 µg/mL | [2] |
| Accuracy (% Recovery) | 98 - 102% | [2] |
| Precision (% RSD) | < 2.0% | [1] |
| Retention Time | Approx. 2.9 minutes | [2] |
Visualizations
Diagrams illustrating the key processes can aid in understanding the experimental workflow.
Caption: Workflow for the preparation of Cabotegravir sample from a pharmaceutical dosage form.
Caption: Logical workflow for the HPLC analysis of Cabotegravir.
Conclusion
The RP-HPLC method described in this protocol is specific, accurate, and precise for the quantification of this compound in pharmaceutical dosage forms. Adherence to this protocol will enable researchers and quality control analysts to obtain reliable and consistent results, ensuring the quality of Cabotegravir-containing products. The method is suitable for routine analysis in a quality control setting.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. ymerdigital.com [ymerdigital.com]
- 4. researchgate.net [researchgate.net]
- 5. mathewsopenaccess.com [mathewsopenaccess.com]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. Development of an Analytical Method for Determination of Related Substances and Degradation Products of Cabotegravir Using Analytical Quality by Design Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpda.org [ijpda.org]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Cabotegravir in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cabotegravir (CAB) is a potent HIV-1 integrase strand transfer inhibitor, notable for its development as a long-acting injectable formulation for both the treatment and prevention of HIV-1 infection.[1] Its unique pharmacokinetic profile necessitates accurate and reliable bioanalytical methods for therapeutic drug monitoring, pharmacokinetic studies, and clinical research. This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of cabotegravir in human plasma. The protocols provided are synthesized from established methodologies, offering high sensitivity, specificity, and throughput.[1][2][3]
Materials and Methods
Chemicals and Reagents
-
Internal Standard (IS): Bictegravir or Cabotegravir-D5 (isotopic) are suitable options.[1][2][3]
-
Solvents: HPLC or LC-MS grade methanol, acetonitrile, and ethyl acetate.[1][4]
-
Additives: Formic acid (analytical grade) and ammonium acetate (analytical grade).[1][2][4]
-
Water: Deionized or Milli-Q® grade water.[2]
-
Blank Plasma: K3-EDTA human plasma, stored at -70°C.[2]
Instrumentation
-
LC-MS/MS System: A system such as a SCIEX API 4000 or equivalent, equipped with a Turbo Ion Spray (TIS) or Electrospray Ionization (ESI) source.[1][2]
-
HPLC System: A compatible HPLC or UHPLC system, such as a Shimadzu LC VP Series.[2]
-
Data System: Analyst or equivalent software for data acquisition and processing.[2]
Standard and QC Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of cabotegravir and the internal standard (e.g., 1 mg/mL) in a suitable diluent like methanol.[1][2]
-
Working Solutions: Create a series of working standard solutions by serially diluting the primary stock with diluent to cover the desired calibration range.
-
Calibration Standards (CS): Prepare calibration standards by spiking blank human plasma with the appropriate working solutions. A typical concentration range is 2 to 16000 ng/mL.[1][2][3]
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).[2][3]
Experimental Protocols
Two primary sample preparation methods are presented: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PP). LLE often provides a cleaner extract, while PP offers a simpler, faster workflow.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is effective for removing plasma matrix components, leading to high sensitivity.
-
Pipette 200 µL of plasma sample (CS, QC, or unknown) into a pre-labeled microcentrifuge tube.[1]
-
Add 100 µL of the internal standard working solution (e.g., 1 µg/mL Bictegravir).[1]
-
Vortex the mixture for 2 minutes.[1]
-
Add extraction solvent (e.g., a 4:1 solution of ethyl acetate and methanol).[1][3]
-
Vortex vigorously for 10-20 minutes to ensure thorough extraction.[2]
-
Centrifuge the samples at approximately 5000 rpm for 25 minutes to separate the organic and aqueous layers.[1]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen or using a lyophilizer.[1]
-
Reconstitute the dried residue in 250 µL of the mobile phase.[1]
-
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Protocol 2: Protein Precipitation (PP)
This protocol is a simpler and faster alternative to LLE.
-
Pipette a known volume of plasma sample into a microcentrifuge tube.
-
Add the internal standard working solution.
-
Add 3 volumes of cold acetonitrile or methanol to precipitate plasma proteins.[5][6]
-
Vortex the mixture for several minutes.
-
Centrifuge at high speed (e.g., 14,000 g) for 10 minutes at 4°C.[7]
-
Transfer the clear supernatant to an autosampler vial for analysis.[7][8]
LC-MS/MS Conditions
The following tables summarize the instrumental conditions for the analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Method A | Method B |
|---|---|---|
| Column | Phenomenex C18 (50 x 4.6 mm, 5.0 µm)[3] | Zorbax SB-C18 (50 x 2.1 mm, 5 µm)[2] |
| Mobile Phase | 85:15 (v/v) Methanol / 0.1% Formic Acid in Water[1][3] | 80:20 (v/v) Methanol / 5 mM Ammonium Acetate in Water[2] |
| Elution Mode | Isocratic[1][3] | Isocratic |
| Flow Rate | 0.80 mL/min[3] | Not specified |
| Column Temp. | 25°C[1] | Not specified |
| Autosampler Temp. | 5°C[1] | Not specified |
| Injection Volume | 15 µL[7] | Not specified |
| Total Run Time | 3.0 min[1] | Not specified |
Table 2: Mass Spectrometry Parameters
| Parameter | Cabotegravir | Internal Standard (IS) |
|---|---|---|
| Ionization Mode | Positive ESI (+ESI)[1] | Positive ESI (+ESI)[1] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM)[1][2] | Multiple Reaction Monitoring (MRM)[1][2] |
| Precursor Ion (Q1) | m/z 406.12[1][3] or 404.20[2] | m/z 450.12 (Bictegravir)[1][3] or 409.20 (CAB-D5)[2] |
| Product Ion (Q3) | m/z 142.04[1][3] or 374.20[2] | m/z 160.03 (Bictegravir)[1][3] or 379.20 (CAB-D5)[2] |
| Capillary Voltage | 3.0 kV[1] | 3.0 kV[1] |
| Source Temp. | 450 - 500°C[1][2] | 450 - 500°C[1][2] |
| Collision Energy | 15 eV[1] | 15 eV (Bictegravir)[1] |
| Fragmentor Voltage | 115 V[1] | 110 V (Bictegravir)[1] |
Results and Data Summary
The described methods have been validated according to regulatory guidelines, demonstrating excellent performance for the quantification of cabotegravir in plasma.[2][9]
Table 3: Linearity and Sensitivity
| Parameter | Method A | Method B |
|---|---|---|
| Linear Range | 400 - 16000 ng/mL[3] | 2 - 1000 ng/mL[2] |
| Correlation (r²) | ≥ 0.9998[1][3] | ≥ 0.9999[2] |
| LLOQ | 400 ng/mL[1] | 2 ng/mL[2] |
| LOD | Not specified | 12.8 ng/mL[2] |
Table 4: Accuracy and Precision
| QC Level | Accuracy (% Nominal) | Precision (%RSD / %CV) |
|---|---|---|
| Intra-Day (Method A) | Not specified | 2.54 - 5.21%[1][3] |
| Inter-Day (Method A) | Not specified | 2.54 - 5.21%[1][3] |
| Intra-Day (Method B) | 97 - 106%[2] | Within acceptable limits[2] |
| Inter-Day (Method B) | 98 - 103%[2] | Within acceptable limits[2] |
| Within/Between Day (Method C) | ~101%[5] | < 5.0%[5] |
Table 5: Recovery and Stability
| Parameter | Result |
|---|---|
| Extraction Recovery (LQC, MQC, HQC) | 94.27% - 102.85%[3] |
| Mean Overall Recovery | 86% (with %CV of 7.71%)[2] |
| Stability | Cabotegravir is stable under various conditions including freeze-thaw cycles, and short/long-term storage.[2][3] Values ranged from 92.93% to 103.89%.[3] |
Workflow Visualizations
The following diagrams illustrate the overall experimental process and a detailed view of the sample preparation workflow.
Caption: Overall experimental workflow for cabotegravir analysis.
Caption: Detailed workflow for the LLE sample preparation protocol.
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the quantification of cabotegravir in human plasma. The protocols for sample preparation, chromatography, and mass spectrometry are well-established and validated. The method exhibits high sensitivity, accuracy, and precision over a clinically relevant concentration range, making it highly suitable for pharmacokinetic assessments and therapeutic drug monitoring in both research and clinical settings.
References
- 1. impactfactor.org [impactfactor.org]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. Development, validation and clinical implementation of a UPLC-MS/MS bioanalytical method for simultaneous quantification of cabotegravir and rilpivirine E-isomer in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure.qub.ac.uk [pure.qub.ac.uk]
- 8. Development and validation of a multiplex UHPLC-MS/MS assay with stable isotopic internal standards for the monitoring of the plasma concentrations of the antiretroviral drugs bictegravir, cabotegravir, doravirine, and rilpivirine in people living with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A selective, sensitive and fast LC-MS/MS method for cabotegravir quantification in rat plasma and pharmacokinetic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy Testing of Cabotegravir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cabotegravir (CAB) is a potent integrase strand transfer inhibitor (INSTI) developed for the treatment and prevention of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] As a second-generation INSTI, it exhibits a high genetic barrier to resistance.[3] Its long-acting injectable formulation offers a significant advancement in antiretroviral therapy, improving adherence and patient outcomes.[4] Accurate and reproducible in vitro cell-based assays are crucial for the continued development, characterization, and post-market surveillance of cabotegravir's efficacy against various HIV strains and in different cellular contexts.
These application notes provide detailed protocols for key in vitro assays to determine the antiviral potency of cabotegravir. The described methods are suitable for evaluating 50% effective concentrations (EC₅₀), 50% inhibitory concentrations (IC₅₀), and cytotoxicity (CC₅₀) in relevant cell lines.
Mechanism of Action
Cabotegravir targets the HIV-1 integrase enzyme, a critical component of the viral replication cycle.[1][2] After the viral RNA is reverse-transcribed into DNA, the integrase enzyme catalyzes the insertion of this viral DNA into the host cell's genome. This integration is essential for the production of new virus particles.[1] Cabotegravir binds to the active site of the integrase enzyme, effectively blocking the strand transfer step of integration.[1][5] This prevents the incorporation of the viral DNA into the host chromosome, thereby halting viral replication.[1]
Data Presentation: Quantitative Efficacy of Cabotegravir
The following tables summarize the in vitro antiviral activity of cabotegravir against various HIV-1 and HIV-2 strains in different cell-based assays.
Table 1: Anti-HIV-1 Activity of Cabotegravir in Single-Cycle Infection Assays
| Cell Line | HIV-1 Strain/Subtype | EC₅₀ (nM) | Reference |
| TZM-bl | pNL4.3 | 0.022 | [6] |
| TZM-bl | Subtype A | 1.3 - 2.2 | [7] |
| TZM-bl | Subtype B | 1.3 - 2.2 | [7] |
| TZM-bl | Subtype C | 1.3 - 2.2 | [7] |
| TZM-bl | Subtype D | 1.3 - 2.2 | [7] |
| TZM-bl | Group O | 1.3 - 2.2 | [7] |
| MAGIC-5A | Subtype A | 0.92 - 2.7 | [7] |
| MAGIC-5A | Subtype B | 4.0 - 4.1 | [7] |
Table 2: Anti-HIV-1 Activity of Cabotegravir in Spreading Infection Assays
| Cell Line | HIV-1 Strain/Subtype | EC₅₀ (nM) | Reference |
| CEMss | Subtype C (92UG029) | 0.14 - 1.0 | [7] |
| CEMss | NL4-3 | 0.20 - 1.3 | [7] |
| Human Cord Blood Mononuclear Cells (CBMCs) | pNL4.3 | 1 | [6] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Wild-Type | 0.2 | [8] |
Table 3: Anti-HIV-2 Activity of Cabotegravir
| Cell Line | HIV-2 Isolate Group | Assay Type | EC₅₀ (nM) | Reference |
| MAGIC-5A | Group A | Single-Cycle | 0.92 - 2.7 | [7] |
| MAGIC-5A | Group B | Single-Cycle | 4.0 - 4.1 | [7] |
| CEMss | Group A | Spreading Infection | 0.14 - 1.0 | [7] |
| CEMss | Group B | Spreading Infection | 0.20 - 1.3 | [7] |
Table 4: Anti-HTLV-1 Activity of Cabotegravir
| Cell Line | Assay Type | EC₅₀ (nM) | IC₅₀ (nM) | Reference |
| Jurkat (co-culture with MT-2) | Transmission Inhibition | 0.56 ± 0.26 | - | [9] |
| Recombinant HTLV-1 Integrase | Strand Transfer Assay | - | 77.8 ± 22.4 | [9] |
Experimental Protocols
Single-Cycle HIV-1 Infectivity Assay using TZM-bl Reporter Cells
This assay measures the ability of cabotegravir to inhibit a single round of HIV-1 infection. TZM-bl cells are engineered HeLa cells that express CD4, CCR5, and CXCR4, and contain HIV-1 LTR-driven luciferase and β-galactosidase reporter genes.
Materials:
-
TZM-bl cells
-
Complete growth medium (DMEM, 10% FBS, penicillin/streptomycin)
-
HIV-1 virus stock (e.g., NL4-3, BaL, or other laboratory-adapted or clinical isolates)
-
Cabotegravir
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium and incubate overnight.
-
Prepare serial dilutions of cabotegravir in complete growth medium. A suggested starting concentration is 100 nM, with 8-10 serial dilutions.
-
Add 50 µL of the diluted cabotegravir to the appropriate wells. Include wells with medium only (cell control) and wells with medium and virus but no drug (virus control).
-
Add 50 µL of HIV-1 virus stock (at a predetermined titer to yield a high signal-to-background ratio) to all wells except the cell control wells.
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the culture medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Measure the luciferase activity using a luminometer.
-
Calculate the percent inhibition for each cabotegravir concentration relative to the virus control and determine the EC₅₀ value using a non-linear regression analysis.
Spreading HIV-1 Infection Assay in CEMss Cells
This multi-cycle assay evaluates the ability of cabotegravir to inhibit viral spread in a susceptible T-cell line over several rounds of replication.
Materials:
-
CEMss cells
-
Complete growth medium (RPMI 1640, 10% FBS, penicillin/streptomycin)
-
HIV-1 virus stock
-
Cabotegravir
-
96-well cell culture plates
-
p24 Antigen ELISA kit
Protocol:
-
Seed CEMss cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Prepare serial dilutions of cabotegravir in complete growth medium.
-
Add 50 µL of the diluted cabotegravir to the appropriate wells.
-
Infect the cells with HIV-1 at a low multiplicity of infection (MOI) of 0.01.
-
Incubate the plates for 7 days at 37°C in a 5% CO₂ incubator.
-
On day 7, collect the culture supernatant for p24 antigen quantification.
-
Quantify the p24 antigen concentration in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of p24 production for each cabotegravir concentration and determine the EC₅₀ value.
Cytotoxicity Assay
This assay is essential to determine if the observed antiviral effect is due to specific inhibition of viral replication or to general cellular toxicity. The 50% cytotoxic concentration (CC₅₀) is determined.
Materials:
-
Selected cell line (e.g., TZM-bl, CEMss, PBMCs)
-
Complete growth medium
-
Cabotegravir
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)
-
Spectrophotometer or luminometer
Protocol:
-
Seed the cells in a 96-well plate at the same density as used in the efficacy assays.
-
Prepare serial dilutions of cabotegravir in complete growth medium, covering a broader concentration range than the efficacy assay to ensure the identification of a cytotoxic dose.
-
Add the diluted cabotegravir to the wells. Include wells with medium only as a cell viability control.
-
Incubate the plates for the same duration as the corresponding efficacy assay (e.g., 48 hours for TZM-bl, 7 days for CEMss).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence.
-
Calculate the percent cell viability for each cabotegravir concentration relative to the untreated cell control and determine the CC₅₀ value.
Quantification of Integrated HIV-1 DNA by Alu-qPCR
This assay provides direct evidence of cabotegravir's mechanism of action by quantifying the amount of integrated proviral DNA.
Materials:
-
Infected cells treated with cabotegravir
-
Genomic DNA extraction kit
-
Primers and probe for Alu-LTR nested qPCR
-
qPCR instrument and reagents
Protocol:
-
Infect target cells (e.g., PBMCs or a suitable cell line) with HIV-1 in the presence of serial dilutions of cabotegravir.
-
After a suitable incubation period to allow for integration (e.g., 48-72 hours), harvest the cells.
-
Extract genomic DNA from the cells using a commercial kit.
-
Perform the first round of PCR using primers specific for a common human Alu element and the HIV-1 LTR. This will amplify the junction between integrated provirus and the host genome.
-
Use the product of the first PCR as a template for a nested, real-time qPCR using primers and a probe specific to the HIV-1 LTR.
-
Quantify the amount of integrated HIV-1 DNA relative to a housekeeping gene to normalize for cell number.
-
Determine the concentration of cabotegravir that inhibits 50% of HIV-1 integration (IC₅₀).
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of cabotegravir's antiviral efficacy. The use of multiple assay formats, including single-cycle and spreading infection models, along with direct measurement of integration and cytotoxicity, allows for a comprehensive characterization of cabotegravir's activity. The provided quantitative data serves as a benchmark for expected potency in various cellular contexts. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data for research and drug development purposes.
References
- 1. What is the mechanism of Cabotegravir sodium? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. Antiviral Activity of Bictegravir and Cabotegravir against Integrase Inhibitor-Resistant SIVmac239 and HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. viivhealthcare.com [viivhealthcare.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. journals.asm.org [journals.asm.org]
- 7. In Vitro Antiviral Activity of Cabotegravir against HIV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-Acting Cabotegravir for HIV/AIDS Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cabotegravir, the Long-Acting Integrase Strand Transfer Inhibitor, Potently Inhibits Human T-Cell Lymphotropic Virus Type 1 Transmission in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Pharmacokinetic Studies of Cabotegravir
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cabotegravir is an integrase strand transfer inhibitor (INSTI) developed for the treatment and prevention of HIV-1 infection. It is available as both an oral tablet and a long-acting injectable (LAI) nanosuspension. Preclinical pharmacokinetic (PK) studies in various animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of cabotegravir, and for predicting its pharmacokinetic profile in humans. These notes provide an overview of commonly used animal models and detailed protocols for conducting preclinical PK studies.
Animal Models in Cabotegravir Pharmacokinetic Studies
Several animal species have been utilized to evaluate the pharmacokinetics of cabotegravir, each offering unique advantages for specific research questions.
-
Non-human primates (Macaques): Rhesus (Macaca mulatta) and pigtail macaques (Macaca nemestrina) are frequently used due to their physiological and metabolic similarities to humans.[1][2][3] They are particularly valuable for studying the long-acting injectable formulations of cabotegravir and for correlating plasma concentrations with protection against simian-human immunodeficiency virus (SHIV) challenge.[3][4]
-
Rats: Sprague-Dawley and Wistar Han rats are commonly employed for initial pharmacokinetic screening, dose-ranging studies, and metabolism studies.[5][6] Their smaller size and cost-effectiveness make them suitable for higher throughput screening.
-
Mice: Mouse models, such as BALB/c and C57BL/6J, are often used in specialized studies, including investigations into drug distribution in specific tissues and pharmacokinetic studies in pregnant models.[7][8][9]
Data Presentation: Pharmacokinetic Parameters of Cabotegravir in Preclinical Models
The following tables summarize key pharmacokinetic parameters of cabotegravir observed in different animal models and formulations.
Table 1: Pharmacokinetics of Long-Acting Injectable Cabotegravir (CAB-LA) in Rhesus Macaques
| Dose | Formulation | Cmax (µg/mL) | Tmax (days) | Half-life (days) | AUC (day*µg/mL) | Reference(s) |
| 50 mg/kg | Nanosuspension | ~2.58 (at challenge) | ~7 | 8.4 - 9.6 | Not Reported | [2] |
| 45 mg/kg | Prodrug (NMCAB) | Not Reported | 4 | 34 - 36 | Increased 1.6-fold vs CAB-LA | [1] |
Table 2: Pharmacokinetics of Oral Cabotegravir in Pregnant Mice (C57BL/6J)
| Dose (mg/kg/day) | Cmax at 1h (ng/mL) | Trough at 24h (ng/mL) | Reference(s) |
| 0.5 | 44.9 | 0.050 | [9] |
| 1.5 | 480.5 | 59.9 | [9] |
| 5 | 3583 | 112.4 | [9] |
Table 3: Pharmacokinetics of Cabotegravir in Rats
| Dose | Formulation | Cmax (µg/mL) | Tmax (h) | Reference(s) | | :--- | :--- | :--- | :--- | | Not Specified | Not Specified | 78.401 | 1.50 |[5] |
Experimental Protocols
Protocol 1: Intramuscular Administration of Cabotegravir LAI in Rhesus Macaques
This protocol describes the intramuscular (IM) administration of the long-acting injectable formulation of cabotegravir to rhesus macaques.
Materials:
-
Cabotegravir long-acting injectable nanosuspension (e.g., 200 mg/mL)
-
Sterile syringes (e.g., 1-3 mL)
-
Sterile needles (e.g., 21-23 gauge, 1-1.5 inch)
-
70% Isopropyl alcohol swabs
-
Animal clippers
-
Appropriate animal restraint equipment
Procedure:
-
Animal Preparation:
-
Acclimatize the animal to handling and restraint procedures.
-
On the day of dosing, sedate the animal according to the institution's approved veterinary protocol.
-
Shave the fur at the injection site (e.g., gluteal or quadriceps muscle) to ensure clear visibility.
-
Cleanse the injection site with a 70% isopropyl alcohol swab and allow it to air dry.
-
-
Drug Preparation and Administration:
-
Gently swirl the cabotegravir vial to ensure a uniform suspension. Do not shake vigorously.
-
Using a sterile syringe and needle, withdraw the calculated dose volume. Doses are typically based on the animal's body weight (e.g., 50 mg/kg).[2]
-
Administer the injection deep into the selected muscle mass.
-
Inject the formulation slowly and steadily to minimize discomfort and leakage.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds.
-
-
Post-Administration Monitoring:
-
Monitor the animal for any immediate adverse reactions at the injection site (e.g., swelling, redness, signs of pain).
-
Return the animal to its housing and monitor its recovery from sedation.
-
Observe the animal regularly for any long-term injection site reactions or changes in behavior.
-
Protocol 2: Oral Gavage Administration of Cabotegravir in Mice
This protocol details the procedure for administering an oral formulation of cabotegravir to mice via gavage.
Materials:
-
Cabotegravir powder
-
Vehicle (e.g., distilled water)[9]
-
Balance and weighing supplies
-
Sonicator
-
Flexible feeding tube (gavage needle) appropriate for the size of the mouse
-
Syringe (e.g., 1 mL)
-
Animal scale
Procedure:
-
Formulation Preparation:
-
Accurately weigh the required amount of cabotegravir powder.
-
Suspend the powder in the appropriate volume of distilled water to achieve the desired concentration for dosing.
-
Sonicate the suspension for approximately 10 minutes to ensure homogeneity.[9] Prepare the formulation fresh just prior to administration.
-
-
Dosing:
-
Weigh the mouse to determine the correct dose volume.
-
Gently restrain the mouse.
-
Attach the gavage needle to the syringe filled with the cabotegravir suspension.
-
Carefully insert the tip of the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus.
-
Slowly administer the dose.
-
Withdraw the gavage needle gently.
-
-
Post-Dosing Observation:
-
Return the mouse to its cage and monitor for any signs of distress or adverse effects.
-
Protocol 3: Blood Sample Collection for Pharmacokinetic Analysis
This protocol outlines the procedure for collecting blood samples from animal models for the quantification of cabotegravir concentrations.
Materials:
-
Blood collection tubes (e.g., containing K2 EDTA anticoagulant)
-
Appropriate gauge needles and syringes or butterfly catheters
-
Centrifuge
-
Pipettes and storage vials (e.g., cryovials)
-
Ice
Procedure:
-
Sample Collection:
-
At predetermined time points post-dosing, collect blood samples from an appropriate site (e.g., femoral vein in macaques, saphenous or tail vein in rodents).
-
Collect the required volume of blood into tubes containing anticoagulant.
-
Gently invert the tubes several times to ensure proper mixing with the anticoagulant.
-
Place the collected blood samples on ice immediately.
-
-
Plasma Processing:
-
Centrifuge the blood samples at approximately 1,500-2,000 x g for 10-15 minutes at 4°C to separate the plasma.
-
Carefully aspirate the supernatant (plasma) without disturbing the cell pellet.
-
Transfer the plasma into labeled cryovials.
-
-
Sample Storage:
-
Store the plasma samples at -80°C until analysis.
-
Protocol 4: Quantification of Cabotegravir in Plasma by LC-MS/MS
This protocol provides a general method for the analysis of cabotegravir in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials and Instrumentation:
-
LC-MS/MS system (e.g., UPLC coupled with a triple quadrupole mass spectrometer)[1]
-
Analytical column (e.g., C18 column)[10]
-
Mobile phases (e.g., methanol and 0.1% formic acid in water)[10]
-
Acetonitrile
-
Internal standard (IS) (e.g., a stable isotope-labeled cabotegravir)
-
Plasma samples, calibration standards, and quality control samples
Procedure:
-
Sample Preparation (Protein Precipitation): [5]
-
To a 100 µL aliquot of plasma sample, standard, or quality control, add an appropriate volume of internal standard solution.
-
Add 200-300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the prepared sample onto the LC-MS/MS system.
-
Perform chromatographic separation using a suitable gradient elution program with the specified mobile phases.
-
Detect cabotegravir and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode. The precursor to product ion transitions for cabotegravir are typically monitored.[10]
-
-
Data Analysis:
-
Quantify the concentration of cabotegravir in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Visualizations
Caption: Workflow for an intramuscular pharmacokinetic study of cabotegravir.
Caption: Workflow for an oral gavage pharmacokinetic study of cabotegravir.
Caption: Workflow for the bioanalytical quantification of cabotegravir in plasma.
References
- 1. Pharmacokinetic testing of a first generation cabotegravir prodrug in rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cabotegravir Long-Acting Injection Protects Macaques against Intravenous Challenge with SIVmac251 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cabotegravir (GSK744) long-acting for HIV-1 prevention...... Long-acting rilpivirine for HIV prevention (2 review articles) [natap.org]
- 4. Formulation and pharmacology of long-acting cabotegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective, sensitive and fast LC-MS/MS method for cabotegravir quantification in rat plasma and pharmacokinetic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiologically Based Pharmacokinetic Modelling of Cabotegravir Microarray Patches in Rats and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose-Ranging Plasma and Genital Tissue Pharmacokinetics and Biodegradation of Ultra-Long-Acting Cabotegravir In Situ Forming Implant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmaceutics | Free Full-Text | A Pharmacokinetic Dose-Optimization Study of Cabotegravir and Bictegravir in a Mouse Pregnancy Model [mdpi.com]
- 9. A Pharmacokinetic Dose-Optimization Study of Cabotegravir and Bictegravir in a Mouse Pregnancy Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. impactfactor.org [impactfactor.org]
Characterization of Cabotegravir Nanoparticles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the comprehensive characterization of cabotegravir nanoparticles. These guidelines are intended to assist in the development and quality control of long-acting injectable formulations of cabotegravir, a key antiretroviral drug for HIV treatment and prevention.
Physicochemical Characterization
A thorough understanding of the physicochemical properties of cabotegravir nanoparticles is critical for ensuring product quality, stability, and in vivo performance. Key parameters include particle size, size distribution, surface charge, drug loading, and encapsulation efficiency.
Particle Size, Polydispersity Index (PDI), and Zeta Potential
Application Note: Dynamic Light Scattering (DLS) is the primary technique for determining the hydrodynamic diameter (particle size), polydispersity index (a measure of the width of the particle size distribution), and zeta potential (an indicator of colloidal stability) of cabotegravir nanoparticles in suspension.[1][2][3][4] Consistent and reproducible measurements of these parameters are vital for monitoring batch-to-batch consistency and predicting the stability of the nanosuspension.
Experimental Protocol: Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Dilute the cabotegravir nanosuspension with an appropriate dispersant (e.g., deionized water or the formulation buffer) to an optimal concentration for DLS measurement. The concentration should be sufficient to obtain a stable signal without causing multiple scattering effects.
-
Ensure the sample is well-dispersed by gentle vortexing or sonication if necessary. Avoid excessive energy that could alter the nanoparticle characteristics.
-
-
Instrument Setup:
-
Use a calibrated DLS instrument (e.g., Malvern Zetasizer Nano ZSP).
-
Set the measurement parameters:
-
Dispersant: Select the appropriate dispersant from the instrument's library or input its refractive index and viscosity.
-
Material: Input the refractive index of cabotegravir.
-
Equilibration Time: Allow the sample to equilibrate at the desired temperature (e.g., 25°C) for at least 120 seconds.
-
Measurement Angle: Typically 173° (backscatter).
-
Number of Measurements: Perform at least three replicate measurements.
-
-
-
Data Acquisition and Analysis:
-
For particle size and PDI, the instrument measures the fluctuations in scattered light intensity over time and applies a correlation function to calculate the Z-average diameter and PDI.
-
For zeta potential, the instrument applies an electric field and measures the velocity of the particles using Laser Doppler Velocimetry. The electrophoretic mobility is then converted to zeta potential using the Helmholtz-Smoluchowski equation.
-
Report the results as the mean ± standard deviation of the replicate measurements.
-
Quantitative Data Summary:
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| NCAB | 315 ± 26 | < 0.3 | Negative | [5] |
| NMCAB | 318 ± 25 | < 0.3 | Negative | [5] |
| NMCAB | 351.1 | 0.18 | -26.8 | [2] |
| NM2CAB | 243 ± 2 to 378 ± 1 | 0.18 to 0.33 | -25 to -35 | [3] |
| CAB-GNPs (GLN7) | 3.9 ± 0.1 | 0.5 ± 0.1 | -33.1 ± 0.5 | [4][6] |
Workflow for Physicochemical Characterization
Caption: Workflow for DLS-based characterization.
Drug Loading and Encapsulation Efficiency
Application Note: Determining the drug loading (DL) and encapsulation efficiency (EE) is crucial for assessing the drug content of the nanoparticles and the efficiency of the formulation process.[3] High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are standard methods for accurately quantifying cabotegravir.[1][3]
Experimental Protocol: HPLC/UPLC-MS/MS
-
Total Drug Content (to calculate Drug Loading):
-
Accurately weigh a known amount of lyophilized cabotegravir nanoparticles or take a precise volume of the nanosuspension.
-
Dissolve the sample in a suitable organic solvent (e.g., methanol) to disrupt the nanoparticles and completely dissolve the drug.
-
Filter the solution through a 0.22 µm syringe filter.
-
Analyze the filtrate using a validated HPLC or UPLC-MS/MS method to determine the concentration of cabotegravir.
-
-
Free Drug Content (to calculate Encapsulation Efficiency):
-
Separate the nanoparticles from the aqueous phase containing the unencapsulated (free) drug. This can be achieved by ultracentrifugation or by using centrifugal filter units.
-
Collect the supernatant/filtrate.
-
Analyze the amount of cabotegravir in the supernatant/filtrate using HPLC or UPLC-MS/MS.
-
-
Calculations:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = [(Total mass of drug - Mass of free drug) / Total mass of drug] x 100
-
Quantitative Data Summary:
| Formulation | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| NMCAB | 90 | 91 | [5] |
| NCAB | 86 | 63 | [5] |
| NM2CAB | > 80 | - | [3] |
| CAB-GNPs (GLN7) | - | 97.2 ± 3.9 | [6][7] |
Logical Relationship for DL and EE Calculation
Caption: Relationship between quantified drug content and calculated parameters.
Morphological and Solid-State Characterization
Visualizing the nanoparticles and understanding the physical state of the encapsulated drug are essential for a complete characterization.
Particle Morphology
Application Note: Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide direct visualization of the nanoparticle morphology, including shape and surface texture.[3][4][6] This is a qualitative but critical assessment to confirm the particulate nature of the formulation.
Experimental Protocol: SEM/TEM
-
Sample Preparation:
-
SEM: Place a drop of the diluted nanosuspension on a clean sample stub and allow it to air-dry or use a critical point dryer. Coat the dried sample with a thin layer of a conductive material (e.g., gold-palladium) using a sputter coater.
-
TEM: Place a drop of the diluted nanosuspension onto a carbon-coated copper grid and allow the solvent to evaporate. Negative staining with an electron-dense stain (e.g., phosphotungstic acid) may be used to enhance contrast.
-
-
Imaging:
-
Insert the prepared sample into the electron microscope.
-
Acquire images at various magnifications to observe the overall morphology and individual particle details.
-
Solid-State Characterization
Application Note: Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are powerful techniques to investigate the solid-state properties of cabotegravir within the nanoparticles.[5][8] These methods can determine if the drug is in a crystalline or amorphous state, which can significantly impact its dissolution rate and stability.
Experimental Protocol: DSC and XRD
-
Sample Preparation:
-
Lyophilize the cabotegravir nanosuspension to obtain a dry powder.
-
Accurately weigh a small amount (typically 2-5 mg) of the lyophilized powder into an aluminum DSC pan or onto an XRD sample holder.
-
-
DSC Analysis:
-
Place the sample pan and a reference pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range that includes the melting point of crystalline cabotegravir.
-
The absence or a shift in the melting endotherm of cabotegravir in the nanoparticle formulation compared to the pure drug can indicate an amorphous state or drug-excipient interactions.
-
-
XRD Analysis:
-
Mount the sample holder in the XRD instrument.
-
Scan the sample over a range of 2θ angles (e.g., 5° to 40°).
-
The presence of sharp, characteristic peaks in the diffractogram indicates that the drug is in a crystalline state. A halo pattern with no distinct peaks suggests an amorphous state.[9]
-
In Vitro Performance and Stability
Assessing the drug release characteristics and the stability of the nanoparticle formulation over time are critical for predicting its in vivo behavior and determining its shelf-life.
In Vitro Drug Release
Application Note: In vitro release studies are performed to understand the rate and extent of cabotegravir release from the nanoparticles under physiological-like conditions.[6][7][10] These studies are essential for formulation optimization and for in vitro-in vivo correlation (IVIVC) development.
Experimental Protocol: Dialysis Bag Method
-
Setup:
-
Place a known amount of the cabotegravir nanosuspension into a dialysis bag with a suitable molecular weight cut-off (MWCO) that retains the nanoparticles but allows the released drug to diffuse out.
-
Immerse the sealed dialysis bag in a release medium (e.g., phosphate-buffered saline (PBS) at pH 7.4, or simulated gastric fluid at pH 1.2) maintained at 37°C with constant stirring.[6][7]
-
-
Sampling and Analysis:
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Analyze the concentration of cabotegravir in the collected samples using HPLC or a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
Quantitative Data Summary:
| Formulation | Release Medium | Cumulative Release | Time | Reference |
| CAB-GNPs (GLN7) | Simulated Gastric Buffer (pH 1.2) | 62.1 ± 0.5% | - | [6][7] |
| CAB-GNPs (GLN7) | Physiological Buffer (pH 7.4) | 45.5 ± 2.8% | - | [6][7] |
Experimental Workflow for In Vitro Drug Release
Caption: Workflow for in vitro drug release testing.
Stability Studies
Application Note: The long-term physical stability of the nanosuspension is critical for its clinical application. Stability studies involve storing the formulation under different temperature conditions and monitoring key physicochemical parameters over time.[3][11]
Experimental Protocol: Long-Term Stability Assessment
-
Storage:
-
Store aliquots of the cabotegravir nanosuspension at various temperatures, such as refrigerated (2-8°C), room temperature (25°C), and accelerated conditions (e.g., 40°C).
-
-
Testing:
-
At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw a sample from each storage condition.
-
Analyze the samples for particle size, PDI, and zeta potential using DLS.
-
Visually inspect the samples for any signs of aggregation, sedimentation, or changes in appearance.
-
-
Acceptance Criteria:
-
The formulation is considered stable if the measured parameters remain within predefined acceptance criteria (e.g., particle size < 500 nm and PDI < 0.3).[11]
-
In Vitro Cellular Uptake
Application Note: For formulations intended to target specific cells or tissues, such as macrophages which are a key reservoir for HIV, it is important to assess the cellular uptake of the nanoparticles.[1][3]
Experimental Protocol: Macrophage Uptake Study
-
Cell Culture:
-
Treatment:
-
Treat the MDM with the cabotegravir nanoparticle formulation at a specific concentration (e.g., 100 µM).[3]
-
-
Incubation and Collection:
-
Incubate the cells for various time points (e.g., 2, 4, 8, 24 hours).
-
At each time point, wash the cells with PBS to remove extracellular nanoparticles.
-
Lyse the cells to release the internalized nanoparticles and drug.
-
-
Quantification:
-
Quantify the intracellular concentration of cabotegravir using UPLC-MS/MS.
-
Quantitative Data Summary:
| Formulation (100 µM) | Cell Type | Intracellular CAB (nmol/10^6 cells) | Time (h) | Reference |
| NCAB | MDM | 0.58 ± 0.11 | 24 | [3] |
| NMCAB | MDM | 12.31 ± 0.46 | 24 | [3] |
| NM2CAB | MDM | 17.79 ± 2.92 | 24 | [3] |
| NM3CAB | MDM | 7.97 ± 1.76 | 24 | [3] |
References
- 1. biorxiv.org [biorxiv.org]
- 2. Pharmacokinetic testing of a first generation cabotegravir prodrug in rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Year-Long Extended Release Nanoformulated Cabotegravir Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation of Cabotegravir Loaded Gold Nanoparticles: Optimization, Characterization to In-Vitro Cytotoxicity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Creation of a nanoformulated cabotegravir prodrug with improved antiretroviral profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation of Cabotegravir Loaded Gold Nanoparticles: Optimization, Characterization to In-Vitro Cytotoxicity Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Evaluation of Dissolving Microarray Patches for Co-administered and Repeated Intradermal Delivery of Long-acting Rilpivirine and Cabotegravir Nanosuspensions for Paediatric HIV Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Cabotegravir Susceptibility Testing in Clinical Isolates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cabotegravir (CAB) is a second-generation integrase strand transfer inhibitor (INSTI) integral to both the treatment and prevention of HIV-1 infection.[1][2] It is available as a long-acting injectable formulation, offering a significant advantage for treatment adherence and pre-exposure prophylaxis (PrEP).[1][3] Cabotegravir functions by binding to the active site of the HIV-1 integrase enzyme, preventing the strand transfer step of viral DNA integration into the host genome, a critical phase of the HIV replication cycle.[2][4]
Despite its high potency and genetic barrier to resistance, the emergence of drug resistance mutations (DRMs) can compromise the efficacy of cabotegravir.[5][6] Virological failure in patients receiving cabotegravir-containing regimens has been associated with the selection of specific DRMs in the integrase gene.[1][7] Therefore, monitoring cabotegravir susceptibility in clinical isolates is crucial for guiding therapeutic decisions, understanding resistance pathways, and informing public health strategies.[8][9]
This document provides detailed protocols for both phenotypic and genotypic assays to determine cabotegravir susceptibility in HIV-1 clinical isolates.
Data Presentation: Cabotegravir Resistance and Susceptibility
The susceptibility of HIV-1 to cabotegravir is quantified by the 50% inhibitory concentration (IC50), with results often expressed as a fold change (FC) relative to a wild-type reference virus. The presence of specific resistance-associated mutations (RAMs) in the integrase gene correlates with increased IC50 values.
Key Resistance-Associated Mutations (RAMs)
A comprehensive review and regression analysis identified 15 DRMs significantly associated with reduced cabotegravir susceptibility. These are categorized as primary (reduce susceptibility on their own) and accessory (reduce susceptibility in combination with other mutations).[1][10]
Table 1: Key RAMs Associated with Reduced Cabotegravir Susceptibility
| Mutation Class | Resistance-Associated Mutations (RAMs) |
| Primary | G118R, F121C, Q148H, Q148K, Q148R, N155H, R263K |
| Accessory | M50I, L74F, L74M, T97A, E138K, G140A, G140C, G140S |
Source: Rhee SY, et al., Antiviral Research, 2022.[1]
Phenotypic Susceptibility Data
Phenotypic testing of clinical isolates with specific RAM patterns provides direct measurement of changes in cabotegravir susceptibility.
Table 2: Cabotegravir IC50 Fold Change for Single INSTI RAMs
| Single Mutation | Median Fold Change (FC) in IC50 | Number of Isolates Tested |
| G118R | 8.0 | 3 |
| Q148R | 4.1 | 11 |
| G140R | 3.8 | 2 |
| Q148K | 3.1 | 3 |
| R263K | 2.5 | 8 |
| S153Y | 2.2 | 4 |
| N155H | 2.1 | 14 |
Source: Rhee SY, et al., Antiviral Research, 2022.[1]
Table 3: Comparative Phenotypic Susceptibility for Combinations of RAMs
| RAM Combination | Mean IC50 Fold Change (FC) vs. Wild-Type |
| Cabotegravir | |
| Single RAMs (N155H, Q148R) | 3.3 |
| Double RAMs (Q148R+E138K; Q148H/R+G140A/S) | 9.5 |
| Triple RAMs (Q148K/H/R+E138A/K+G140A/C/S) | 47.0 |
Source: Smith RA, et al., Journal of Antimicrobial Chemotherapy, 2023.[7][11]
Experimental Protocols
Two primary methodologies are used to assess cabotegravir susceptibility: phenotypic and genotypic assays.
Phenotypic Susceptibility Assay Protocol
This protocol determines the concentration of cabotegravir required to inhibit HIV-1 replication by 50% (IC50) in cell culture. It involves generating recombinant viruses containing the integrase gene from clinical isolates and assessing their replication capacity in the presence of the drug.
3.1.1 Materials
-
Patient plasma or peripheral blood mononuclear cells (PBMCs)
-
HIV-1 proviral DNA vector lacking the integrase gene
-
HEK293T cells
-
TZM-bl or MAGIC-5A indicator cells (or other susceptible cell lines like CEMss)
-
Cell culture medium (DMEM, RPMI-1640), fetal bovine serum (FBS), antibiotics
-
Transfection reagent
-
Cabotegravir (analytical grade)
-
Luciferase assay reagent or p24 ELISA kit
-
96-well cell culture plates
-
Standard molecular biology reagents (PCR primers, polymerase, ligase, etc.)
3.1.2 Methodology
-
Viral RNA/Proviral DNA Extraction:
-
Extract viral RNA from patient plasma using a commercial kit.
-
Alternatively, extract proviral DNA from patient PBMCs.
-
-
Amplification of the Integrase Gene:
-
Perform reverse transcription PCR (RT-PCR) on viral RNA or PCR on proviral DNA to amplify the full-length integrase coding region. Use high-fidelity polymerase to minimize errors.
-
-
Generation of Recombinant Virus:
-
Clone the amplified patient-derived integrase gene into an HIV-1 proviral DNA vector that is deleted for its own integrase sequence.
-
Co-transfect HEK293T cells with the recombinant proviral construct and a VSV-G expression vector to produce pseudotyped viral particles.
-
Harvest the virus-containing supernatant 48-72 hours post-transfection and determine the virus titer (e.g., by TCID50 or p24 antigen concentration).
-
-
Drug Susceptibility Assay (Single-Cycle Infection): [12]
-
Prepare a 96-well plate with serial dilutions of cabotegravir in cell culture medium. Typically, an 8-point, 3-fold or 4-fold dilution series is used. Include "no drug" (virus control) and "no virus" (cell control) wells.
-
Seed TZM-bl or MAGIC-5A indicator cells into the 96-well plate.
-
Infect the cells with a standardized amount of the recombinant virus stock in the presence of the varying drug concentrations.
-
Incubate for 48-72 hours.
-
Measure viral replication by quantifying luciferase activity (for TZM-bl cells) or another reporter gene product.
-
-
Data Analysis and IC50 Calculation:
-
Subtract the background signal from the cell control wells.
-
Normalize the results by expressing the signal in each well as a percentage of the "no drug" virus control.
-
Plot the percentage of inhibition against the log10 of the drug concentration.
-
Calculate the IC50 value using a non-linear regression model (e.g., four-parameter logistic curve). The IC50 is the drug concentration that results in a 50% reduction in the measured signal.
-
Calculate the fold change (FC) in susceptibility by dividing the IC50 of the patient-derived virus by the IC50 of a drug-sensitive wild-type reference virus tested in parallel.
-
Genotypic Resistance Assay Protocol
This protocol identifies mutations in the HIV-1 integrase gene known to be associated with resistance to cabotegravir.
3.2.1 Materials
-
Patient plasma or PBMCs
-
Viral RNA or proviral DNA extraction kit
-
RT-PCR and PCR reagents (primers specific for the integrase gene, polymerase)
-
Gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing or Next-Generation Sequencing (NGS) platform and reagents
3.2.2 Methodology
-
Sample Preparation and Nucleic Acid Extraction:
-
Extract viral RNA from plasma or proviral DNA from PBMCs as described in the phenotypic protocol.
-
-
RT-PCR and Nested PCR:
-
Synthesize cDNA from viral RNA using reverse transcriptase.
-
Amplify the integrase gene region using a first-round PCR followed by a second-round (nested) PCR to increase sensitivity and specificity.
-
-
PCR Product Purification:
-
Verify the size of the PCR product by agarose gel electrophoresis.
-
Purify the PCR product to remove primers, dNTPs, and other contaminants.
-
-
DNA Sequencing:
-
Perform bidirectional Sanger sequencing of the purified PCR product using the nested PCR primers.
-
Alternatively, for greater sensitivity in detecting minor variants, use an NGS platform.
-
-
Sequence Analysis:
-
Assemble the forward and reverse sequencing reads to obtain a consensus sequence for the integrase gene.
-
Align the patient-derived sequence with a wild-type HIV-1 reference sequence (e.g., HXB2).
-
Identify amino acid substitutions by comparing the patient sequence to the reference.
-
Interpret the identified substitutions by cross-referencing with HIV drug resistance databases (e.g., Stanford University HIV Drug Resistance Database) to determine if they are known cabotegravir RAMs.[13]
-
Visualizations
Cabotegravir Mechanism of Action
Caption: Cabotegravir blocks the HIV-1 integrase enzyme, preventing viral DNA integration.
Experimental Workflow for Susceptibility Testing
Caption: Workflow for genotypic and phenotypic testing of cabotegravir susceptibility.
Interpretation of Resistance Test Results
Caption: Logical flow for interpreting cabotegravir genotypic resistance results.
References
- 1. Genotypic Correlates of Resistance to the HIV-1 Strand Transfer Integrase Inhibitor Cabotegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different Pathways Conferring Integrase Strand-Transfer Inhibitors Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-Acting Injectable Cabotegravir for HIV Prevention: What Do We Know and Need to Know about the Risks and Consequences of Cabotegravir Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Selective resistance profiles emerging in patient-derived clinical isolates with cabotegravir, bictegravir, dolutegravir, and elvitegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resistance against Integrase Strand Transfer Inhibitors and Relevance to HIV Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 9. prepwatch.org [prepwatch.org]
- 10. Genotypic correlates of resistance to the HIV-1 strand transfer integrase inhibitor cabotegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessing phenotypic effect of integrase strand-transfer inhibitor (INSTI)-based resistance substitutions associated with failures on cabotegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. HIV Drug Resistance Database [hivdb.stanford.edu]
Troubleshooting & Optimization
Technical Support Center: Cabotegravir Sodium Degradation
This technical support center provides researchers, scientists, and drug development professionals with guidance on the degradation pathways and products of cabotegravir sodium. The information is presented in a question-and-answer format to address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is this compound susceptible to degradation?
This compound is known to be stable under thermal, photolytic, and basic stress conditions.[1][2] However, it is susceptible to degradation under acidic and oxidative conditions.[1][2]
Q2: What are the primary degradation products of cabotegravir?
Forced degradation studies have identified four main degradation products, commonly designated as DP1, DP2, DP3, and DP4.[1][2][3][4] These products are formed under acidic and oxidative stress.
Q3: What are the proposed degradation pathways for cabotegravir?
Under acidic conditions, the degradation of cabotegravir is proposed to proceed through specific pathways involving hydrolysis.[1][2] In oxidative conditions, the degradation pathway is thought to involve the formation of an adduct with peroxide species.[1][2]
Troubleshooting Guide
Problem: I am observing unexpected peaks in my chromatogram during stability testing of cabotegravir.
-
Possible Cause 1: Acidic or Oxidative Degradation. Cabotegravir is known to degrade in the presence of acids and oxidizing agents.[1][2]
-
Solution: Ensure that the pH of your mobile phase and sample solutions is not acidic. Avoid using any oxidizing agents in your sample preparation or analytical workflow. If studying forced degradation, these peaks likely correspond to known degradation products.
-
-
Possible Cause 2: Impurities in the drug substance. The unexpected peaks could be related substances of cabotegravir rather than degradation products.
Problem: I am having difficulty separating cabotegravir from its degradation products.
-
Possible Cause: The chromatographic conditions are not optimized for the separation of cabotegravir and its structurally similar degradation products.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a drug substance. Here is a typical protocol for cabotegravir:
-
Preparation of Stock Solution: Prepare a stock solution of cabotegravir in a suitable solvent (e.g., a mixture of acetonitrile and water).[6]
-
Stress Conditions:
-
Acidic Degradation: Treat the drug solution with an acid (e.g., 1N HCl) and heat at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).[7]
-
Alkaline Degradation: Treat the drug solution with a base (e.g., 1N NaOH) and heat.[7] (Note: Cabotegravir is generally stable under basic conditions).[1][2]
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 30% hydrogen peroxide) and reflux for a set time (e.g., 3 hours).[7]
-
Thermal Degradation: Expose the solid drug substance or a solution to elevated temperatures (e.g., 105°C) for a specified duration (e.g., 3 hours).[8]
-
Photolytic Degradation: Expose the drug substance (solid or in solution) to UV light.[9]
-
-
Sample Analysis: After the stress period, neutralize the samples if necessary, dilute to an appropriate concentration, and analyze using a stability-indicating HPLC or UHPLC method.
Analytical Method for Degradation Products
A validated UHPLC method for the determination of cabotegravir and its degradation products has been reported.[5][6]
-
Column: Acquity UPLC BEH Phenyl, 1.7 µm, 150 mm × 2.1 mm
-
Mobile Phase A: Phosphate buffer (pH = 3.5)
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.36 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 258 nm
-
Gradient Elution: A specific gradient program is used to achieve separation.
Data Presentation
Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Time | Temperature | Degradation Observed | Degradation Products Formed |
| Acidic | 1N HCl | 30 min | 60°C | Yes[7] | DP1, DP2[7] |
| Alkaline | 1N NaOH | 30 min | 60°C | Minimal to none[1][2][7] | DP3 (in some studies)[8] |
| Oxidative | 30% H₂O₂ | 3 hours | Reflux | Yes[7] | DP4[7] |
| Thermal | 105°C | 3 hours | 105°C | No[1][2][8] | - |
| Photolytic | UV light | - | Ambient | No[1][2][9] | - |
Visualizations
Cabotegravir Degradation Pathways
Caption: Proposed degradation pathways of cabotegravir under stress conditions.
Experimental Workflow for Forced Degradation Analysis
Caption: General workflow for conducting forced degradation studies of cabotegravir.
References
- 1. Understanding of cabotegravir degradation through isolation and characterization of key degradation products and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of an Analytical Method for Determination of Related Substances and Degradation Products of Cabotegravir Using Analytical Quality by Design Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method development and validation for Cabotegravir and Rilpivirine by using HPLC and its degradants are characterized by LCMS and FTIR - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. A Modern Method for Analyzing Related Substances of Cabotegravir and Rilpivirine Using RP-HPLC, along with the Characterization of their Degradation Products Via LCMS [wisdomlib.org]
Technical Support Center: Overcoming Cabotegravir Insolubility in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cabotegravir. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with cabotegravir's low aqueous solubility.
Frequently Asked Questions (FAQs)
1. Why is cabotegravir so poorly soluble in aqueous solutions?
Cabotegravir is a crystalline-free acid with hydrophobic and lipophilic properties, leading to its inherently low solubility in water.[1][2] Its molecular structure contains pharmacophores that, while crucial for its antiviral activity, also contribute to its low aqueous solubility.[3] This poor solubility presents a significant challenge for developing aqueous formulations for oral and parenteral administration.[4][5]
2. What are the primary strategies to enhance the aqueous solubility of cabotegravir?
Several techniques have been successfully employed to overcome the solubility challenges of cabotegravir. These primarily include:
-
Nanosuspensions: Reducing the particle size of cabotegravir to the nanometer range increases the surface area for dissolution.[2][6]
-
Prodrugs: Modifying the chemical structure of cabotegravir by attaching fatty acid esters can alter its physicochemical properties.[1][7]
-
Cyclodextrin Complexation: Encapsulating cabotegravir within cyclodextrin molecules can enhance its apparent solubility.[8][9][10][11]
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic drugs like cabotegravir.
-
Amorphous Solid Dispersions (ASDs): Dispersing cabotegravir in a polymer matrix in an amorphous state can improve its dissolution rate.[4]
Troubleshooting Guides
Nanosuspension Formulation
Q1: My cabotegravir nanosuspension has a larger than expected particle size. What could be the cause and how can I fix it?
Several factors can influence the final particle size of your nanosuspension. Here are some common causes and troubleshooting steps:
-
Inadequate Milling/Homogenization Energy: The energy input during wet-bead milling or high-pressure homogenization is critical.
-
Troubleshooting: Increase the milling time, homogenization pressure, or the number of passes. Ensure your equipment is properly calibrated and functioning optimally.
-
-
Inappropriate Stabilizer Concentration: The stabilizer (e.g., Poloxamer 407, Polysorbate 20) prevents particle aggregation.
-
Troubleshooting: Optimize the concentration of the stabilizer. Too little will not provide adequate steric or ionic stabilization, while too much can have other undesirable effects.
-
-
Drug Substance Properties: The initial particle size and crystallinity of the cabotegravir drug substance can affect the milling process.
-
Troubleshooting: Consider using micronized cabotegravir as a starting material if available.
-
Q2: I'm observing aggregation or instability in my cabotegravir nanosuspension over time. How can I improve its stability?
Nanosuspension stability is crucial for its shelf-life and in vivo performance. Here’s what to consider:
-
Insufficient Stabilization: The chosen stabilizer may not be providing long-term stability.
-
Troubleshooting: Evaluate different types of stabilizers or use a combination of stabilizers (e.g., a non-ionic polymer with a charged surfactant). Inactive ingredients like polyethylene glycol 3350 and mannitol are used in commercial formulations to maintain stability and isotonicity.[2]
-
-
Ostwald Ripening: The growth of larger particles at the expense of smaller ones can occur over time.
-
Troubleshooting: A narrower initial particle size distribution can minimize this effect. Ensure your formulation process is optimized to produce a uniform nanosuspension.
-
-
Storage Conditions: Temperature fluctuations can impact the stability of the nanosuspension.
-
Troubleshooting: Store the nanosuspension at the recommended temperature and protect it from freezing or high temperatures.
-
Experimental Protocol: Wet-Bead Milling for Cabotegravir Nanosuspension
This protocol is a general guideline and may require optimization for your specific equipment and formulation.
-
Preparation of the Milling Slurry:
-
Wet-Bead Milling:
-
Introduce the slurry into a milling chamber containing milling media (e.g., yttria-stabilized zirconium oxide beads).
-
Operate the mill at a set temperature and agitation speed for a predetermined duration. The goal is to achieve an average particle size of approximately 200 nm.[2]
-
-
Separation and Characterization:
-
Separate the nanosuspension from the milling media.
-
Characterize the particle size, particle size distribution, and zeta potential of the nanosuspension using techniques like dynamic light scattering.
-
-
Sterilization:
-
The final nanosuspension can be terminally sterilized, for example, by gamma irradiation.[2]
-
dot
Caption: Workflow for Cabotegravir Nanosuspension Preparation.
Cyclodextrin Complexation
Q3: I am trying to dissolve cabotegravir with cyclodextrins, but the solubility enhancement is lower than expected. What can I do?
The efficiency of cyclodextrin complexation depends on several factors:
-
Type of Cyclodextrin: Different cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD)) have different cavity sizes and affinities for guest molecules.
-
Molar Ratio: The stoichiometry of the cabotegravir-cyclodextrin complex is important.
-
Troubleshooting: Perform a phase solubility study to determine the optimal molar ratio of cabotegravir to cyclodextrin.
-
-
pH of the Solution: The ionization state of cabotegravir can influence its complexation with cyclodextrins.
-
Troubleshooting: Investigate the effect of pH on the complexation efficiency and adjust the pH of your aqueous solution accordingly.
-
Experimental Protocol: Cabotegravir-Cyclodextrin Complexation (Phase Solubility Study)
-
Prepare Supersaturated Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., HP-β-CD).
-
Add Excess Cabotegravir: Add an excess amount of cabotegravir to each cyclodextrin solution.
-
Equilibrate: Shake the vials at a constant temperature (e.g., 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Sample and Analyze: Filter the samples to remove the undissolved drug. Analyze the concentration of dissolved cabotegravir in the filtrate using a validated analytical method (e.g., HPLC).
-
Plot and Analyze: Plot the concentration of dissolved cabotegravir against the concentration of the cyclodextrin. The slope of the resulting phase solubility diagram can be used to determine the stability constant and complexation efficiency.
dot
Caption: Troubleshooting Logic for Cyclodextrin Complexation.
Co-solvency
Q4: I am using a co-solvent system, but cabotegravir precipitates upon dilution with an aqueous medium. How can I prevent this?
This is a common issue when using co-solvents. Here are some strategies to mitigate precipitation:
-
Optimize the Co-solvent/Water Ratio: The ratio of the organic co-solvent to water is critical.
-
Troubleshooting: Systematically vary the co-solvent concentration to find a balance between solubility enhancement and minimizing precipitation upon dilution.
-
-
Use of Surfactants or Polymers: Adding a surfactant or a polymer to the formulation can help to stabilize the supersaturated solution that forms upon dilution.
-
Troubleshooting: Incorporate a pharmaceutically acceptable surfactant (e.g., Tween 80) or a polymer (e.g., PVP) into your formulation.[9]
-
-
Control the Rate of Dilution: Rapid dilution can induce precipitation.
-
Troubleshooting: If experimentally feasible, control the rate at which the co-solvent solution is diluted with the aqueous medium.
-
Commonly Used Co-solvents and Excipients
| Co-solvent / Excipient | Function | Reference |
| Dimethyl sulfoxide (DMSO) | Co-solvent | [12][13] |
| Dimethylformamide (DMF) | Co-solvent | [12] |
| Acetonitrile (ACN) | Co-solvent for analysis | [14] |
| Polyethylene glycol (PEG) 3350 | Stabilizer, Solubilizing Agent | [2][5] |
| Polysorbate 20 (Tween 20) | Stabilizer | [2] |
| Polysorbate 80 (Tween 80) | Surfactant | [9] |
| Mannitol | Isotonicity Agent | [2] |
| 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Complexing Agent | [8][10][11] |
| Pectin | Reducer and Stabilizer for Gold Nanoparticles | [15] |
Quantitative Data Summary
Solubility of Cabotegravir and its Analogs in Aqueous Media
| Compound | Aqueous Solubility | Conditions | Reference |
| Cabotegravir (Free Acid) | 6.2 µg/mL | Water | [5] |
| Cabotegravir (Free Acid) | 9.5 µg/mL | PBS (pH 7.4) | [5] |
| This compound (CAB Na) | 231.6 µg/mL | Water | [5] |
| This compound (CAB Na) | 312.0 µg/mL | PBS (pH 7.4) | [5] |
| Myristoylated Cabotegravir (MCAB) Prodrug | 0.13 ± 0.03 µg/mL | Aqueous Solution | [1] |
| Stearoylated Cabotegravir (M2CAB) Prodrug | 0.10 ± 0.03 µg/mL | Aqueous Solution | [1] |
| Behenoylated Cabotegravir (M3CAB) Prodrug | 0.04 µg/mL | Aqueous Solution | [1] |
| Cabotegravir in 20% (w/w) HP-β-CD | 0.56 mg/mL (enhanced over 100x) | Aqueous Solution | [10] |
Formulation Parameters for Cabotegravir Nanosuspensions
| Parameter | Value | Reference |
| Average Particle Size | ~200 nm | [2] |
| Drug Concentration | 200 mg/mL | [2] |
| Stabilizers | Polysorbate 20, Polyethylene Glycol 3350 | [2] |
| Isotonicity Agent | Mannitol | [2] |
| Manufacturing Process | Wet-bead milling | [2] |
| Sterilization | Gamma irradiation | [2] |
References
- 1. unmc.edu [unmc.edu]
- 2. Formulation and pharmacology of long-acting cabotegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multitasking Pharmacophores Support Cabotegravir-Based Long-Acting HIV Pre-Exposure Prophylaxis (PrEP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ViewArticleDetail [ijpronline.com]
- 5. Design and Testing of a Cabotegravir Implant for HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LEAP | Creation of a nanoformulated cabotegravir prodrug with improved antiretroviral profiles [longactinghiv.org]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. jazindia.com [jazindia.com]
- 10. 2-Hydroxypropyl-β-cyclodextrin-enhanced Pharmacokinetics of Cabotegravir from a Nanofluidic Implant for HIV Pre-exposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrogel-forming microarray patches with cyclodextrin drug reservoirs for long-acting delivery of poorly soluble this compound for HIV Pre-Exposure Prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Development of an Analytical Method for Determination of Related Substances and Degradation Products of Cabotegravir Using Analytical Quality by Design Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formulation of Cabotegravir Loaded Gold Nanoparticles: Optimization, Characterization to In-Vitro Cytotoxicity Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Cabotegravir Long-Acting Injections
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the stability of cabotegravir long-acting injections. The information is presented in a practical question-and-answer format to directly address common challenges encountered during formulation development and stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for cabotegravir long-acting injections?
A1: The main stability issues for cabotegravir long-acting injections revolve around its susceptibility to chemical degradation under specific conditions and maintaining the physical stability of the nanosuspension. Cabotegravir is known to degrade under acidic and oxidative stress, while it remains relatively stable under thermal, photolytic, and basic conditions[1][2]. Physical stability concerns include particle size changes, such as aggregation or crystal growth, which can impact the drug's dissolution rate and pharmacokinetic profile[3][4].
Q2: What are the recommended storage conditions for cabotegravir long-acting injections?
A2: Cabotegravir suspension for injection should be stored at 1°C to 30°C (33.8°F to 86°F) and protected from light[5][6]. It is crucial to avoid freezing the suspension, as this can negatively affect its properties[7]. Once drawn into a syringe, the injection should be administered as soon as possible but can be kept at room temperature for up to two hours[5][8].
Q3: How should temperature excursions during storage and transport be handled?
A3: ViiV Healthcare provides a Stability Tool for product stability information regarding temperature excursions[5]. For short-term excursions, the stability is generally maintained. For example, exposure to temperatures between -2°C and 1°C for up to 24 hours is acceptable[6]. However, prolonged exposure to temperatures outside the recommended range may compromise the product's integrity, and in such cases, it is advisable to contact the manufacturer for guidance[5].
Troubleshooting Guide
Formulation and Physical Stability
Q4: My cabotegravir nanosuspension is showing signs of particle aggregation. What could be the cause and how can I prevent it?
A4: Particle aggregation in nanosuspensions can be caused by several factors, including improper stabilizer concentration, inappropriate storage conditions, or mechanical stress.
-
Stabilizer Concentration: The choice and concentration of stabilizers are critical for preventing aggregation. Poloxamers (like Poloxamer 188 and 407) and nonionic surfactants are commonly used to provide steric stabilization to the nanoparticles[4]. Ensure that the concentration of the stabilizer is optimized for the specific formulation.
-
Storage Conditions: As mentioned, adhere strictly to the recommended storage temperatures. Temperature fluctuations can affect the kinetic energy of the nanoparticles and the effectiveness of the stabilizer, leading to aggregation[9].
-
Excipient Compatibility: Certain excipients can destabilize the nanosuspension. For instance, some salts or buffers can disrupt the electrostatic repulsion between particles if not chosen carefully[10]. It is recommended to screen for compatible excipients during formulation development. Sugars like mannitol and glucose have been shown to be compatible with some cabotegravir nanoformulations[10].
Q5: I am observing an unexpected increase in particle size over time in my stability studies. What are the potential reasons?
A5: An increase in particle size, or Ostwald ripening, can occur in nanosuspensions. This phenomenon involves the growth of larger particles at the expense of smaller ones. To mitigate this:
-
Optimize Particle Size Distribution: A narrow particle size distribution with a target average of around 200 nm is desirable for cabotegravir long-acting injections[3]. The manufacturing process, such as wet-bead milling, should be carefully controlled to achieve this[3].
-
Polymeric Stabilizers: The use of appropriate polymeric stabilizers can create a protective layer around the nanoparticles, inhibiting crystal growth[4].
-
Drug Solubility in the Vehicle: The solubility of cabotegravir in the aqueous vehicle should be minimized to reduce the rate of Ostwald ripening.
Chemical Stability and Degradation
Q6: My stability-indicating HPLC analysis shows significant degradation of cabotegravir under acidic conditions. How can I minimize this?
A6: Cabotegravir is known to be labile in acidic environments[1][2]. To minimize acid-catalyzed degradation:
-
pH Control: The pH of the formulation should be carefully controlled and maintained in a neutral or slightly basic range. The use of appropriate buffering agents is crucial.
-
Excipient Selection: Avoid acidic excipients that could lower the micro-environmental pH of the formulation.
Q7: I am detecting oxidative degradation products in my formulation. What are the sources of oxidation and how can I prevent it?
A7: Oxidative degradation can be initiated by exposure to oxygen, peroxides present in excipients, or light.
-
Inert Atmosphere: During manufacturing, consider processing the formulation under an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen.
-
Excipient Quality: Use high-purity excipients with low peroxide values. Polysorbates, for example, can contain residual peroxides from their manufacturing process.
-
Antioxidants: The inclusion of antioxidants in the formulation can be considered, but their compatibility and potential for interaction with cabotegravir must be thoroughly evaluated.
-
Light Protection: Store the product in light-protective packaging as recommended[7].
Data Presentation
Table 1: Summary of Cabotegravir Stability under Different Stress Conditions
| Stress Condition | Observation | Reference(s) |
| Acidic | Significant degradation | [1][2] |
| Basic | Stable | [1][2] |
| Oxidative | Significant degradation | [1][2] |
| Thermal | Stable | [1][2] |
| Photolytic | Stable | [1][2] |
Table 2: Typical Parameters for a Validated Stability-Indicating RP-HPLC Method for Cabotegravir
| Parameter | Typical Value/Range | Reference(s) |
| Column | C18 (e.g., Agilent BDS, Kromasil) | [11][12] |
| Mobile Phase | Acetonitrile and a buffer (e.g., 0.01N KH₂PO₄, pH 4.8) | [11] |
| Flow Rate | 1.0 mL/min | [12][13] |
| Detection Wavelength | 257 nm or 260 nm | [11][12] |
| Linearity Range | 25-150 µg/mL | [11] |
| Accuracy (% Recovery) | 99.79% - 100.25% | [11] |
| Precision (%RSD) | < 2.0% | [11] |
Experimental Protocols
Protocol 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general procedure for a stability-indicating RP-HPLC method for the simultaneous determination of cabotegravir and its degradation products.
1. Materials and Reagents:
-
Cabotegravir reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)
-
Orthophosphoric acid (for pH adjustment)
-
Water (HPLC grade)
2. Instrumentation:
-
HPLC system with a UV detector (e.g., Waters Alliance e2695)
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
3. Chromatographic Conditions:
-
Mobile Phase: Prepare a buffer of 0.01N KH₂PO₄ and adjust the pH to 4.8 with orthophosphoric acid. The mobile phase consists of this buffer and acetonitrile in a ratio of 70:30 (v/v)[11].
-
Flow Rate: 1.0 mL/min[11].
-
Column Temperature: 30°C[12].
-
Detection Wavelength: 260 nm[11].
-
Injection Volume: 10 µL.
4. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of cabotegravir reference standard in a suitable diluent (e.g., a mixture of the mobile phase components). Prepare working standards by serial dilution to cover the expected concentration range of the samples.
-
Sample Solution: Dilute the cabotegravir long-acting injection formulation with the diluent to a concentration within the linear range of the method.
5. Forced Degradation Studies (for method validation):
-
Acid Degradation: Treat the drug solution with 0.1N HCl at 60°C for a specified time, then neutralize with 0.1N NaOH.
-
Base Degradation: Treat the drug solution with 0.1N NaOH at 60°C for a specified time, then neutralize with 0.1N HCl.
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid drug or solution to high temperature (e.g., 110°C) for a defined period.
-
Photolytic Degradation: Expose the drug solution to UV light.
6. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify cabotegravir and any degradation products by comparing their retention times and peak areas with those of the standards.
Protocol 2: Particle Size Analysis by Dynamic Light Scattering (DLS)
This protocol describes a general method for measuring the particle size and distribution of cabotegravir nanosuspensions.
1. Instrumentation:
-
Dynamic Light Scattering instrument (e.g., Malvern Zetasizer).
2. Sample Preparation:
-
Dilute the nanosuspension with a suitable dispersant (e.g., water for injection) to an appropriate concentration for DLS analysis. The dilution factor should be optimized to avoid multiple scattering effects.
3. Measurement Parameters:
-
Temperature: Set the measurement temperature, typically room temperature (25°C).
-
Dispersant Viscosity and Refractive Index: Input the correct values for the dispersant.
-
Equilibration Time: Allow the sample to equilibrate at the set temperature before measurement.
4. Data Acquisition and Analysis:
-
Perform multiple measurements for each sample to ensure reproducibility.
-
Analyze the correlation function to obtain the particle size distribution (z-average diameter) and the polydispersity index (PDI).
5. Stability Assessment:
-
Measure the particle size and PDI of the nanosuspension at different time points during the stability study (e.g., 0, 1, 3, and 6 months) under various storage conditions.
-
An increase in the z-average diameter or PDI may indicate particle aggregation or instability.
Visualizations
Caption: Cabotegravir Degradation Pathway.
Caption: Experimental Workflow for Stability Studies.
Caption: Factors Affecting Cabotegravir LAI Stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Formulation and pharmacology of long-acting cabotegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d201nm4szfwn7c.cloudfront.net [d201nm4szfwn7c.cloudfront.net]
- 6. medinfo.gsk.com [medinfo.gsk.com]
- 7. droracle.ai [droracle.ai]
- 8. nyc.gov [nyc.gov]
- 9. A Year-Long Extended Release Nanoformulated Cabotegravir Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. jopcr.com [jopcr.com]
- 12. wjpsonline.com [wjpsonline.com]
- 13. ymerdigital.com [ymerdigital.com]
Technical Support Center: Quantification of Cabotegravir in Biological Matrices
Welcome to the technical support center for the bioanalysis of cabotegravir. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the quantification of cabotegravir in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for quantifying cabotegravir in biological samples?
A1: The most widely used and robust method for the quantification of cabotegravir in biological matrices such as plasma, serum, and dried blood spots (DBS) is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3][4][5] This technique offers high sensitivity and specificity, which is crucial for accurately measuring the low concentrations of cabotegravir often present in clinical and preclinical samples.[1][5]
Q2: What are the key considerations when choosing an internal standard (IS) for cabotegravir quantification?
A2: An ideal internal standard should have similar physicochemical properties to cabotegravir to compensate for variability during sample processing and analysis.[1] Isotopically labeled cabotegravir, such as Cabotegravir-15N, 13C, 2H2 (CAB-IS), is the preferred choice as it co-elutes with the analyte and has nearly identical extraction recovery and ionization efficiency.[2] If an isotopically labeled standard is unavailable, other structurally similar compounds like bictegravir or dolutegravir can be considered, provided they do not interfere with cabotegravir and exhibit similar chromatographic behavior.[1]
Q3: What are the typical stability considerations for cabotegravir in biological samples?
A3: Cabotegravir is generally stable under various storage conditions. In human plasma, it has been shown to be stable for at least 6 hours at room temperature, for multiple freeze-thaw cycles, and for extended periods when stored at -20°C or -70°C.[1] However, in dried blood spots (DBS), some instability has been reported with prolonged storage at room temperature or under high humidity, leading to a decrease in measured concentrations.[2][6] Therefore, it is crucial to validate the stability of cabotegravir in the specific matrix and storage conditions used in your laboratory.
Q4: What are the main metabolites of cabotegravir and do they interfere with its quantification?
A4: Cabotegravir is primarily metabolized via glucuronidation by the UGT1A1 and UGT1A9 enzymes to form inactive glucuronide metabolites.[7][8] The main metabolite is an ether glucuronide (M1).[8] Properly developed LC-MS/MS methods are highly specific and can distinguish cabotegravir from its metabolites, so interference is generally not an issue.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the quantification of cabotegravir.
Issue 1: Low or Inconsistent Analyte Recovery
-
Question: My recovery of cabotegravir from plasma is low and variable. What could be the cause and how can I improve it?
-
Answer: Low and inconsistent recovery is often related to the sample preparation method, particularly the extraction step.
-
Extraction Method: Protein precipitation (PPT) and liquid-liquid extraction (LLE) are commonly used for cabotegravir.[1][9] If you are using PPT with acetonitrile or methanol and experiencing issues, consider optimizing the solvent-to-plasma ratio. For LLE, the choice of organic solvent is critical. A mixture of methanol and ethyl acetate (1:4 v/v) has been shown to be effective.[1]
-
pH Adjustment: The extraction efficiency can be pH-dependent. Although not always necessary for cabotegravir, you could investigate the effect of adjusting the sample pH before extraction.
-
Internal Standard Performance: Ensure your internal standard is behaving similarly to cabotegravir. If the IS recovery is also poor, the issue is likely with the overall extraction procedure. If only the analyte recovery is low, there might be a specific interaction between cabotegravir and the matrix that is not being accounted for by the IS.
-
Issue 2: Significant Matrix Effects
-
Question: I am observing significant ion suppression/enhancement for cabotegravir in my LC-MS/MS analysis. How can I mitigate this?
-
Answer: Matrix effects arise from co-eluting endogenous components from the biological sample that affect the ionization of the analyte.
-
Chromatographic Separation: Improving the chromatographic separation to resolve cabotegravir from interfering matrix components is the most effective strategy. You can try adjusting the mobile phase composition, gradient profile, or using a different stationary phase.[10]
-
Sample Preparation: A more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), can help remove interfering substances.
-
Dilution: Diluting the sample with a suitable buffer or mobile phase can reduce the concentration of matrix components, but ensure the final concentration of cabotegravir remains above the lower limit of quantification (LLOQ).
-
Internal Standard: Using a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects as it will be affected similarly to the analyte.[2]
-
Issue 3: Poor Peak Shape or Chromatography
-
Question: The chromatographic peak for cabotegravir is broad or shows tailing. What are the potential solutions?
-
Answer: Poor peak shape can be caused by several factors related to the LC system and methodology.
-
Column Choice: Ensure the column is appropriate for the analysis. C18 columns are commonly used and provide good retention and peak shape for cabotegravir.[1][11]
-
Mobile Phase: The pH and composition of the mobile phase are critical. The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape by ensuring the analyte is in a consistent ionic state.[1][2]
-
Flow Rate and Temperature: Optimizing the flow rate and column temperature can also improve peak symmetry and efficiency.[10]
-
System Contamination: Contamination in the LC system can lead to peak tailing. Ensure the system is clean by flushing with appropriate solvents.
-
Experimental Protocols & Data
Generalized LC-MS/MS Method for Cabotegravir Quantification in Human Plasma
This protocol is a synthesis of methodologies reported in the literature.[1][2][4]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma sample, add 100 µL of the internal standard working solution (e.g., bictegravir or isotopically labeled cabotegravir).
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., a mixture of methanol and ethyl acetate, 1:4 v/v).
-
Vortex for 2 minutes.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 250 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
2. Chromatographic Conditions
-
LC System: A validated HPLC or UHPLC system.
-
Column: A C18 analytical column (e.g., Phenomenex C18, 50 x 4.6 mm, 5 µm).[5]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile or Methanol
-
-
Gradient: A typical gradient would start with a higher percentage of mobile phase A and ramp up to a higher percentage of mobile phase B to elute the analyte.
-
Flow Rate: 0.5 - 0.8 mL/min.
-
Column Temperature: 25-40°C.[10]
-
Injection Volume: 5-20 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.
Quantitative Data Summary
The following tables summarize typical validation parameters for cabotegravir quantification from the literature.
Table 1: Linearity and Sensitivity of Cabotegravir Quantification Methods
| Biological Matrix | Analytical Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Human Plasma | LC-MS/MS | 400 - 16000 | 400 | [1] |
| Dried Blood Spots | LC-MS/MS | 25 - 20000 | 25 | [2][6] |
| Rat Plasma | LC-MS/MS | 0.05 - 1000 µg/mL | 0.05 µg/mL | [9] |
| Pharmaceutical Dosage | RP-HPLC | 20 - 100 µg/mL | 33.7 µg/mL | [11] |
Table 2: Precision and Accuracy Data for Cabotegravir Quantification in Human Plasma
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| LQC | 1120 | 3.5 | 4.2 | 98.5 - 102.9 | [1] |
| MQC | 8000 | 2.8 | 3.1 | 97.8 - 101.2 | [1] |
| HQC | 12000 | 2.5 | 2.9 | 94.3 - 99.8 | [1] |
Table 3: Stability of Cabotegravir in Human Plasma
| Stability Condition | Duration | Stability (%) | Reference |
| Bench-top | 20 hours at 10°C | 95.2 - 101.5 | [1] |
| Freeze-thaw (6 cycles) | - | 92.9 - 98.7 | [1] |
| Autosampler | 72 hours at 10°C | 94.8 - 103.9 | [1] |
Visualizations
Caption: Experimental workflow for cabotegravir quantification.
Caption: Troubleshooting decision tree for cabotegravir analysis.
References
- 1. impactfactor.org [impactfactor.org]
- 2. Development and Validation of a Liquid Chromatographic-Tandem Mass Spectrometric Assay for the Quantification of Cabotegravir and Rilpivirine from Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Development and validation of a multiplex UHPLC-MS/MS assay with stable isotopic internal standards for the monitoring of the plasma concentrations of the antiretroviral drugs bictegravir, cabotegravir, doravirine, and rilpivirine in people living with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a liquid chromatographic-tandem mass spectrometric assay for the quantification of cabotegravir and rilpivirine from dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Disposition and metabolism of cabotegravir: a comparison of biotransformation and excretion between different species and routes of administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A selective, sensitive and fast LC-MS/MS method for cabotegravir quantification in rat plasma and pharmacokinetic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of an Analytical Method for Determination of Related Substances and Degradation Products of Cabotegravir Using Analytical Quality by Design Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
Technical Support Center: Optimizing Cabotegravir Release from Polymer-Based Implants
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the release of cabotegravir from polymer-based implants.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms governing the release of cabotegravir from polymer-based implants?
A1: The release of cabotegravir from polymer-based implants, particularly in-situ forming implants (ISFIs), is primarily governed by a combination of diffusion and polymer degradation.[1][2] Initially, a "burst release" may occur due to the rapid diffusion of the drug from the implant's surface.[3][4] Following this initial phase, a more sustained release is achieved through the diffusion of the drug through the polymer matrix and the gradual degradation of the polymer itself.[5][6] The rate of polymer degradation, often through hydrolysis of ester bonds in polymers like Poly(lactic-co-glycolic acid) (PLGA), exposes more drug for release over time.[5][6]
Q2: How does the choice of polymer affect the release profile of cabotegravir?
A2: The choice of polymer is a critical factor in determining the release profile of cabotegravir. Key polymer characteristics to consider include:
-
Molecular Weight (MW): Higher molecular weight polymers generally lead to a slower degradation rate and thus a more prolonged drug release.[3][5]
-
Lactic-to-Glycolic Acid (L/G) Ratio (for PLGA): A higher lactic acid content results in a slower degradation rate and consequently, a slower drug release. For example, PLGA with a 50:50 L/G ratio degrades faster than one with a 75:25 ratio.[6]
-
Polymer End Groups: The type of end group on the polymer chain can influence its hydrophilicity and degradation rate, thereby affecting drug release.[7]
-
Polymer Concentration: A higher concentration of the polymer in the formulation can lead to a denser implant matrix, which can slow down drug diffusion and release.[7]
Q3: What is "burst release" and how can it be controlled?
A3: Burst release is the rapid release of a significant amount of the drug from the implant shortly after administration.[2][3] This can be undesirable as it may lead to initial drug concentrations that are too high and can deplete the drug reservoir prematurely.[2] Several factors contribute to burst release, including the drug's properties, its distribution within the polymer matrix, and the implant's initial porosity.[3][7]
Strategies to control burst release include:
-
Increasing Polymer Concentration: A higher polymer concentration creates a more tortuous path for the drug to diffuse out.[7]
-
Modifying Drug Loading: Lowering the drug loading can sometimes reduce the burst effect.[7]
-
Altering Polymer Properties: Using a polymer with a higher molecular weight or a more hydrophobic character can slow down the initial release.[3]
-
Incorporating Excipients: The addition of certain excipients can modulate the initial release. For example, incorporating barium sulfate has been shown to decrease burst release.[1]
Q4: How can the long-term release of cabotegravir be sustained?
A4: Sustaining the long-term release of cabotegravir is crucial for long-acting formulations. This can be achieved by:
-
Optimizing Polymer Degradation Rate: Selecting a polymer with a slow and predictable degradation rate is key. For PLGA, this involves choosing an appropriate molecular weight and L/G ratio.[5][6]
-
Controlling Implant Porosity: A less porous implant will have a slower drug release rate. The porosity can be influenced by the solvent system used in in-situ forming implants.[1]
-
Drug Loading: A higher drug loading can provide a longer duration of release, provided the burst release is well-controlled.[1]
-
Use of Prodrugs: Nanoformulations of cabotegravir prodrugs have been shown to extend the drug's activity and pharmacokinetic profile.[3]
Troubleshooting Guide
| Issue | Potential Causes | Troubleshooting Steps |
| High Initial Burst Release | - High drug loading at the implant surface.- Rapid polymer swelling and water uptake.- High porosity of the initial implant.- Use of a low molecular weight polymer. | - Decrease the drug-to-polymer ratio.- Incorporate hydrophobic excipients to reduce water influx.[1]- Increase the polymer concentration in the formulation.- Select a polymer with a higher molecular weight or a more hydrophobic nature.[3] |
| Inconsistent or Unpredictable Release Profile | - Inhomogeneous distribution of the drug within the polymer matrix.- Variability in polymer degradation.- Poor in vitro-in vivo correlation (IVIVC). | - Ensure uniform mixing of the drug and polymer during formulation.- Characterize the polymer thoroughly for molecular weight distribution and L/G ratio.- Develop in vitro release methods that better mimic the in vivo environment, for example, by using hydrogel phantoms that simulate tissue stiffness.[3] |
| Premature Termination of Drug Release | - Rapid polymer degradation leading to implant erosion.- Exhaustion of the drug reservoir due to high initial release. | - Use a polymer with a slower degradation rate (e.g., higher molecular weight PLGA or a higher L/G ratio).[6]- Optimize the formulation to minimize burst release (see above). |
| Low Drug Loading Efficiency | - Poor solubility of cabotegravir in the polymer/solvent system.- Drug loss during the manufacturing process. | - Screen for suitable co-solvents to improve drug solubility in the formulation.[4]- Optimize the manufacturing process, such as the phase inversion and drying steps for in-situ forming implants, to minimize drug loss.[4] |
| Poor Injectability of In-Situ Forming Implant Formulation | - High viscosity of the polymer solution. | - Decrease the polymer concentration or molecular weight.- Optimize the solvent system (e.g., the ratio of NMP to DMSO) to achieve the desired viscosity.[1] |
Experimental Protocols
In Vitro Drug Release Study
Objective: To determine the in vitro release kinetics of cabotegravir from a polymer-based implant.
Materials:
-
Cabotegravir-loaded polymer implant
-
Phosphate-buffered saline (PBS), pH 7.4
-
Shaking incubator or water bath
-
High-performance liquid chromatography (HPLC) system
-
Sample vials
Methodology:
-
Place a single implant into a vial containing a known volume of PBS (e.g., 10 mL).
-
Incubate the vials at 37°C with gentle agitation (e.g., 50 rpm).
-
At predetermined time points (e.g., 1, 3, 7, 14, 21, 28 days), withdraw a sample of the release medium.
-
Replace the withdrawn medium with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Analyze the concentration of cabotegravir in the collected samples using a validated HPLC method.
-
Calculate the cumulative amount of cabotegravir released over time.
Polymer Degradation Analysis (via Gel Permeation Chromatography - GPC)
Objective: To assess the degradation of the polymer implant over time.
Materials:
-
Implants retrieved from in vitro release studies or in vivo studies
-
Tetrahydrofuran (THF) or other suitable solvent for the polymer
-
GPC system with a refractive index (RI) detector
-
Polystyrene standards for calibration
Methodology:
-
At specified time points, retrieve implants from the release medium or animal model.
-
Lyophilize the implants to remove any residual water.
-
Dissolve the dried implant in a known volume of THF.
-
Filter the solution to remove any undissolved drug particles.
-
Analyze the polymer solution using the GPC system.
-
Determine the molecular weight of the polymer relative to the polystyrene standards.[1]
-
Plot the change in molecular weight over time to assess the degradation profile.[5]
Visualizations
Caption: Experimental workflow for developing and evaluating cabotegravir-releasing implants.
Caption: Troubleshooting logic for addressing high initial burst release of cabotegravir.
References
- 1. natap.org [natap.org]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. researchgate.net [researchgate.net]
- 4. Biodegradable Polymeric Solid Implants for Ultra-Long-Acting Delivery of Single or Multiple Antiretroviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose-Ranging Plasma and Genital Tissue Pharmacokinetics and Biodegradation of Ultra-Long-Acting Cabotegravir In Situ Forming Implant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymer Delivery Systems for Long-Acting Antiretroviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Burst Release from In Situ Forming PLGA-Based Implants: 12 Effectors and Ways of Correction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Injection Site Reactions in Preclinical Models of Cabotegravir LAI
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with preclinical models of Cabotegravir Long-Acting Injectable (LAI).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo studies with Cabotegravir LAI.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Severe erythema (redness) and edema (swelling) at the injection site within 24-72 hours post-administration. | 1. Inflammatory response to the drug nanosuspension. 2. High injection volume for the chosen muscle group or subcutaneous space. 3. Rapid injection speed causing tissue trauma. 4. Irritation from formulation excipients. | 1. Monitor and Score: Quantify the reaction using a standardized macroscopic scoring system (see Experimental Protocols). 2. Reduce Volume: Consider splitting the dose into two separate injection sites. 3. Slow Injection Rate: Administer the injection slowly and steadily. 4. Vehicle Control: Ensure a vehicle-only control group is included to assess the contribution of the formulation components to the reaction. |
| Palpable nodules, induration (hardening of tissue), or granuloma formation at later time points (days to weeks post-injection). | 1. Foreign body response to the drug nanocrystals, leading to macrophage and giant cell accumulation. 2. Slow absorption of the drug depot. | 1. Histopathological Analysis: At study termination, collect injection site tissue for histopathological evaluation to characterize the cellular infiltrate and fibrotic capsule (see Experimental Protocols). 2. Monitor Animal Welfare: Regularly assess the animal for any signs of pain or distress associated with the nodule. 3. Consider Alternative Injection Sites: Rotate injection sites for subsequent doses if the study design allows. |
| Sterile abscess formation (a localized collection of pus without evidence of bacterial infection). | 1. Intense localized inflammatory response to the formulation. 2. Potential for hypersensitivity reaction to formulation components. | 1. Aseptic Technique: Ensure strict aseptic technique during preparation and administration to rule out bacterial contamination. 2. Veterinary Consultation: Consult with a laboratory animal veterinarian for appropriate management, which may include monitoring or, in severe cases, drainage. 3. Histopathology: Characterize the lesion as a sterile abscess through histopathological analysis.[1] |
| Animal exhibiting signs of pain or distress post-injection (e.g., guarding the injection site, vocalization, reduced mobility). | 1. Needle trauma. 2. Local inflammatory response causing pain. | 1. Refine Injection Technique: Use appropriate needle size and ensure proper restraint to minimize movement during injection. 2. Analgesia: In consultation with a veterinarian, consider prophylactic or therapeutic analgesics, ensuring they do not interfere with study endpoints. 3. Cold Compress: Application of a cold compress to the injection site for a short duration immediately after injection may help reduce pain, but its potential impact on drug absorption should be considered. |
| Variability in pharmacokinetic (PK) profiles between animals. | 1. Inconsistent injection technique (e.g., depth, leakage from the injection site). 2. Differences in the local inflammatory response affecting drug dissolution and absorption. | 1. Standardize Injection Protocol: Ensure all personnel are thoroughly trained on the injection procedure. 2. Correlate PK with ISRs: Analyze PK data in conjunction with macroscopic and microscopic ISR data to identify potential correlations. |
Frequently Asked Questions (FAQs)
Q1: What are the common injection site reactions (ISRs) observed in preclinical models with Cabotegravir LAI and other long-acting nanosuspensions?
A1: In preclinical models such as rabbits, rats, and non-human primates, common ISRs include erythema, edema, and pain shortly after injection. Over time, a foreign body response can lead to the formation of nodules, induration, and granulomas at the injection site.[1][2] These reactions are generally considered an expected consequence of the local inflammatory response to the slowly dissolving drug nanocrystals.
Q2: How can I quantitatively assess injection site reactions in my animal model?
A2: A dual approach of macroscopic and microscopic evaluation is recommended:
-
Macroscopic Assessment: Use a standardized scoring system, such as the Draize scale, to grade erythema and edema at regular intervals post-injection.[3][4]
-
Microscopic Assessment: At necropsy, collect the injection site and surrounding tissue for histopathological analysis. This allows for the characterization and semi-quantitative scoring of inflammation, necrosis, fibrosis, and the cellular composition of the foreign body response.[5][6][7]
Q3: What are the best practices for administering Cabotegravir LAI in preclinical models to minimize ISRs?
A3: To minimize ISRs, consider the following:
-
Injection Volume: Use the smallest feasible volume for the intended dose. For larger volumes, consider splitting the dose across two sites.[8]
-
Needle Gauge: Use an appropriate needle size for the species and injection route (e.g., 25-27G for rodents).[9]
-
Injection Site: For intramuscular injections, choose a well-muscled site and rotate sites for repeat administrations.[8][9]
-
Injection Speed: Administer the suspension at a slow and controlled rate.[10]
-
Aseptic Technique: Always use sterile needles, syringes, and strict aseptic technique to prevent infection.[11]
Q4: What is the underlying mechanism of injection site reactions to nanosuspensions like Cabotegravir LAI?
A4: The reaction is primarily a foreign body response (FBR) to the injected drug nanocrystals. This involves the following steps:
-
Protein Adsorption: Host proteins adsorb onto the surface of the nanoparticles.
-
Macrophage Recruitment and Activation: Macrophages are recruited to the injection site and attempt to phagocytose the nanoparticles. This can lead to macrophage activation.
-
Inflammasome Activation: Nanoparticles can trigger the activation of intracellular inflammasomes, such as the NLRP3 inflammasome, within macrophages.[3][12][13]
-
Cytokine Release: Activated macrophages release pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and chemokines, which amplify the inflammatory response.[11][14]
-
Granuloma Formation: Chronic inflammation and the persistence of the drug depot can lead to the formation of a granuloma, characterized by an organized collection of immune cells, including macrophages and foreign body giant cells, surrounded by a fibrous capsule.
Q5: Can formulation modifications reduce the severity of ISRs?
A5: Yes, formulation parameters can influence local tolerance. In preclinical studies of other injectable products, altering the pH, tonicity, or excipients (such as surfactants) in the formulation has been shown to mitigate ISRs.[13][15] For Cabotegravir LAI, any modifications to the formulation should be carefully evaluated for their impact on the drug's physical stability, dissolution, and pharmacokinetic profile.
Experimental Protocols
Protocol 1: Macroscopic Assessment of Injection Site Reactions
Objective: To visually score dermal reactions (erythema and edema) at the injection site.
Materials:
-
Calipers for measuring the diameter of reactions.
-
Scoring sheet based on a standardized scale (e.g., Draize scale).
Procedure:
-
Carefully clip the fur from the injection site area 24 hours prior to administration to allow for clear visualization. Avoid abrading the skin.
-
At designated time points post-injection (e.g., 1, 24, 48, and 72 hours, and then weekly), visually assess the injection site for erythema and edema.
-
Score erythema and edema according to the following scale:
Score Erythema and Eschar Formation Edema Formation 0 No erythema No edema 1 Very slight erythema (barely perceptible) Very slight edema (barely perceptible) 2 Well-defined erythema Slight edema (edges of area well-defined by definite raising) 3 Moderate to severe erythema Moderate edema (raised approximately 1 mm) 4 Severe erythema (beet redness) to slight eschar formation (injuries in depth) Severe edema (raised more than 1 mm and extending beyond the area of exposure) -
Record the scores for each animal at each time point. If measurable, use calipers to record the diameter of the erythema and edema.
Protocol 2: Histopathological Evaluation of Injection Site Reactions
Objective: To microscopically evaluate the cellular response and tissue changes at the injection site.
Materials:
-
10% neutral buffered formalin.
-
Standard tissue processing reagents (ethanol, xylene, paraffin).
-
Microtome.
-
Glass slides and coverslips.
-
Hematoxylin and Eosin (H&E) stain.
-
Microscope.
Procedure:
-
At the scheduled necropsy, carefully excise the injection site, including the underlying muscle/subcutaneous tissue and a margin of normal surrounding tissue.
-
Fix the tissue in 10% neutral buffered formalin for at least 24 hours.
-
Process the fixed tissue through graded alcohols and xylene, and embed in paraffin.
-
Section the paraffin-embedded tissue at a thickness of approximately 5 µm.
-
Mount the sections on glass slides and stain with H&E.
-
A board-certified veterinary pathologist should examine the slides microscopically.
-
Evaluate and provide a semi-quantitative score for the following parameters:
-
Inflammation (acute, subacute, chronic)
-
Cellular infiltrates (neutrophils, lymphocytes, macrophages, giant cells)
-
Necrosis (muscle or fat)
-
Hemorrhage
-
Fibrosis/Fibrous capsule formation
-
Edema
-
Semi-Quantitative Scoring System for Histopathology: [7][16][17]
| Score | Grade | Description |
| 0 | None | No abnormalities detected. |
| 1 | Minimal | Slight or focal change. |
| 2 | Mild | Mild, multifocal, or locally extensive change. |
| 3 | Moderate | Moderate and multifocal or extensive change. |
| 4 | Marked/Severe | Severe and extensive change. |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. A Case of Sterile Abscess Induced by Hyaluronic Acid Filler Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling pathways in macrophages: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diverse Pathways of Engineered Nanoparticle-Induced NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nanoparticles activate the NLR pyrin domain containing 3 (Nlrp3) inflammasome and cause pulmonary inflammation through release of IL-1α and IL-1β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Principles for valid histopathologic scoring in research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cabotegravir + Rilpivirine Long-Acting: Overview of Injection Guidance, Injection Site Reactions, and Best Practices for Intramuscular Injection Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Nanoparticles activate the NLR pyrin domain containing 3 (Nlrp3) inflammasome and cause pulmonary inflammation through release of IL-1α and IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NLRP3 Inflammasome Activation Induced by Engineered Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Macrophage Recognition of Crystals and Nanoparticles [frontiersin.org]
- 15. Pharmacokinetics of Long-Acting Aqueous Nano-/Microsuspensions After Intramuscular Administration in Different Animal Species and Humans-a Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Prevent Cabotegravir Crystallization in Liquid Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the crystallization of cabotegravir in liquid formulations. The information is intended to assist researchers in developing stable and effective long-acting injectable formulations.
Troubleshooting Guide
Researchers may encounter several issues during the formulation of cabotegravir. This guide provides potential causes and solutions for common problems.
| Issue | Potential Cause | Troubleshooting Steps |
| Crystal formation observed during storage | 1. Suboptimal excipient concentration. 2. pH of the formulation is not ideal for cabotegravir solubility. 3. Inadequate homogenization leading to a wide particle size distribution. | 1. Optimize Excipient Concentration: Titrate concentrations of stabilizers like Polysorbate 20, PEG 3350, or poloxamers.[1] Refer to the excipient data table below for guidance. 2. Adjust pH: Cabotegravir's solubility is pH-dependent.[2][3][4] Ensure the formulation pH is maintained in a range that maximizes the solubility of the ionized form.[5] 3. Refine Homogenization Process: Increase homogenization time or pressure to achieve a narrow and smaller particle size distribution, which is critical for the stability of nanosuspensions.[1] |
| Precipitation upon dilution or injection | 1. Co-solvent dumping effect. 2. Interaction with dilution media. | 1. Evaluate Co-solvent System: If using a co-solvent, assess its miscibility with the aqueous phase upon dilution. A rapid decrease in solvent polarity can cause the drug to precipitate. 2. Test Dilution Media Compatibility: Evaluate the compatibility of the formulation with various pharmaceutically relevant diluents. |
| Inconsistent particle size in different batches | 1. Variability in raw materials. 2. Inconsistent processing parameters. | 1. Characterize Raw Materials: Ensure consistent quality and physicochemical properties of cabotegravir and excipients. 2. Standardize Processing: Tightly control parameters such as homogenization pressure, temperature, and duration. |
| Phase separation or aggregation | 1. Insufficient stabilizer concentration. 2. Incompatible excipients. | 1. Increase Stabilizer Concentration: A higher concentration of surfactants or polymers may be needed to adequately coat the surface of the drug nanoparticles and provide steric or electrostatic stabilization.[6] 2. Assess Excipient Compatibility: Conduct compatibility studies using techniques like Differential Scanning Calorimetry (DSC) to identify any unfavorable interactions between excipients. |
Frequently Asked Questions (FAQs)
Formulation Strategies
-
Q1: What are the key strategies to prevent cabotegravir crystallization in a liquid formulation? A1: The primary strategies revolve around enhancing and maintaining the solubility of cabotegravir. This includes:
-
pH Control: Maintaining an appropriate pH is crucial as cabotegravir's solubility is pH-dependent. It is practically insoluble below pH 9 and slightly soluble above pH 10 in aqueous media.[3][4]
-
Use of Solubilizing Excipients: Incorporating polymers and surfactants can enhance solubility and provide steric or electrostatic stabilization to the nanoparticles. Commonly used excipients for cabotegravir formulations include Polysorbate 20, Polyethylene Glycol (PEG) 3350, and poloxamers.[1]
-
Nanosuspension Technology: Reducing the particle size of cabotegravir to the nanometer range increases the surface area, which can improve the dissolution rate and saturation solubility.[1][7]
-
Co-solvent Systems: While potentially useful for initial solubilization, care must be taken to avoid precipitation upon dilution.
-
-
Q2: What is the role of excipients like Polysorbate 20, PEG 3350, and mannitol in cabotegravir formulations? A2:
-
Polysorbate 20: Acts as a nonionic surfactant and wetting agent. It adsorbs to the surface of the drug nanoparticles, preventing aggregation through steric hindrance.[1]
-
Polyethylene Glycol (PEG) 3350: Functions as a co-stabilizer and can also act as a wetting agent. In solid dispersions, PEGs can influence the crystallization kinetics of the active pharmaceutical ingredient (API).[1][8][9]
-
Mannitol: Is used as a tonicity-adjusting agent to ensure the formulation is isotonic.[1] In some nanosuspensions, it can also act as a bulking agent and cryoprotectant during freeze-drying.
-
-
Q3: How does pH affect the stability of cabotegravir formulations? A3: Cabotegravir is a weak acid with a pKa of 4.52.[5] Its solubility in aqueous media is highly dependent on pH. At pH values below its pKa, it exists predominantly in its less soluble, neutral form. Increasing the pH above the pKa increases the proportion of the more soluble ionized form. Therefore, maintaining a pH where a sufficient amount of cabotegravir is ionized is critical to prevent crystallization. Cabotegravir is practically insoluble below pH 9.[3][4]
Experimental and Analytical Techniques
-
Q4: What analytical techniques are recommended for detecting and characterizing cabotegravir crystals? A4: A combination of techniques is recommended:
-
Microscopy: Techniques such as polarized light microscopy (PLM), scanning electron microscopy (SEM), and transmission electron microscopy (TEM) can be used for the direct visualization and morphological characterization of crystals.
-
Differential Scanning Calorimetry (DSC): DSC can detect thermal events such as melting and crystallization, providing information on the physical state of the drug in the formulation.
-
X-ray Powder Diffraction (XRPD): XRPD is a powerful tool for identifying the crystalline form (polymorph) of the drug.
-
Dynamic Light Scattering (DLS): DLS is used to measure the particle size distribution of the nanosuspension. An increase in particle size over time can indicate crystal growth or aggregation.
-
-
Q5: How can I troubleshoot issues with my Dynamic Light Scattering (DLS) measurements for a cabotegravir nanosuspension? A5: Common issues with DLS measurements include high polydispersity index (PDI) values and inconsistent results. To troubleshoot:
-
Sample Preparation: Ensure the sample is adequately dispersed and free of air bubbles. Dilute the sample to an appropriate concentration to avoid multiple scattering effects.
-
Instrument Settings: Optimize the measurement parameters, such as the number of runs and duration, to ensure statistically significant data.
-
Cuvette Cleanliness: Use clean, scratch-free cuvettes to prevent interference with the scattered light.
-
Viscosity and Refractive Index: Ensure the correct viscosity and refractive index of the dispersant are entered into the software, as these are critical for accurate size calculations.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to cabotegravir's physicochemical properties.
Table 1: Solubility of Cabotegravir and its Sodium Salt
| Compound | Solvent | pH | Solubility |
| Cabotegravir Free Acid | Water | - | 6.2 µg/mL |
| Cabotegravir Free Acid | PBS | 7.4 | 9.5 µg/mL |
| Cabotegravir Sodium Salt | Water | - | 231.6 µg/mL |
| This compound Salt | PBS | 7.4 | 312.0 µg/mL |
| Cabotegravir | DMSO | - | ~10 mg/mL |
| Cabotegravir | DMF | - | ~14 mg/mL |
| Cabotegravir | 1:20 DMF:PBS | 7.2 | ~0.04 mg/mL |
| (Data sourced from[2][10]) |
Table 2: Physicochemical Properties of Cabotegravir
| Property | Value | Reference |
| pKa (acid) | 4.52 | [5] |
| Aqueous Solubility (pH 6.8) | 0.015 mg/mL | [5] |
| Aqueous Solubility (pH 6.5) | 0.83 mg/mL | [5] |
| Log P | High | [5] |
| BCS Class | II | [4] |
Experimental Protocols
Protocol 1: Preparation of Cabotegravir Nanosuspension by Wet Milling
This protocol provides a general procedure for preparing a cabotegravir nanosuspension. Optimization of specific parameters will be required for individual formulations.
-
Preparation of the Dispersion Medium:
-
Dissolve the chosen stabilizers (e.g., Polysorbate 20 and PEG 3350) and tonicity agent (e.g., mannitol) in water for injection (WFI).
-
Adjust the pH of the solution to the desired level using appropriate buffers.
-
Filter the solution through a 0.22 µm filter.
-
-
Pre-suspension:
-
Disperse the cabotegravir active pharmaceutical ingredient (API) in a portion of the dispersion medium.
-
Stir the mixture at a moderate speed to ensure the API is wetted.
-
-
Wet Milling:
-
Transfer the pre-suspension to a wet mill containing milling media (e.g., yttria-stabilized zirconium oxide beads).
-
Mill the suspension at a controlled temperature and for a predetermined duration until the desired particle size distribution is achieved.
-
Monitor the particle size periodically using Dynamic Light Scattering (DLS).
-
-
Post-milling Processing:
-
Separate the nanosuspension from the milling media.
-
Perform final characterization of the nanosuspension, including particle size, zeta potential, and drug content.
-
Fill the nanosuspension into sterile vials.
-
Protocol 2: Characterization of Cabotegravir Formulations by Differential Scanning Calorimetry (DSC)
This protocol outlines the steps for analyzing the thermal properties of cabotegravir formulations.
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the sample (lyophilized powder or dried formulation) into an aluminum DSC pan.
-
Hermetically seal the pan.
-
-
Instrument Setup:
-
Calibrate the DSC instrument for temperature and heat flow using an appropriate standard (e.g., indium).
-
Set up a temperature program, for example:
-
Equilibrate at 25 °C.
-
Ramp up to 300 °C at a heating rate of 10 °C/min under a nitrogen purge.
-
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram for endothermic (melting, glass transition) and exothermic (crystallization, degradation) events.
-
Compare the thermogram of the formulation to that of the pure drug and individual excipients to identify any interactions or changes in the physical state of the drug.
-
Visualizations
Caption: Workflow for developing and characterizing cabotegravir liquid formulations.
Caption: Key strategies and excipients for preventing cabotegravir crystallization.
References
- 1. Formulation and pharmacology of long-acting cabotegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Testing of a Cabotegravir Implant for HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Development of an Analytical Method for Determination of Related Substances and Degradation Products of Cabotegravir Using Analytical Quality by Design Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioavailability Enhancement of Poorly Water-Soluble Drugs via Nanocomposites: Formulation–Processing Aspects and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modification of crystallization behavior in drug/polyethylene glycol solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modification of crystallization behavior in drug/polyethylene glycol solid dispersions. | Semantic Scholar [semanticscholar.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Cabotegravir Formulation Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cabotegravir formulations. The information provided addresses common stability issues related to excipient interactions.
Frequently Asked Questions (FAQs)
Q1: What are the common excipients used in Cabotegravir long-acting injectable formulations and what are their functions?
A1: The most common excipients in long-acting injectable Cabotegravir nanosuspensions are:
-
Polysorbate 20: A nonionic surfactant used as a wetting and stabilizing agent to prevent particle aggregation of the Cabotegravir nanosuspension.[1][2]
-
Polyethylene Glycol 3350 (PEG 3350): A polymer that also functions as a stabilizing agent, contributing to the physical stability of the nanosuspension.[1]
-
Mannitol: Used to maintain the isotonicity of the suspension, ensuring it is compatible with physiological fluids upon injection.[1]
Q2: What are the known stability issues for Cabotegravir?
A2: Cabotegravir is a robust molecule but has shown susceptibility to degradation under specific stress conditions. It is known to be unstable in acidic and oxidative environments.[3][4] Conversely, it has demonstrated stability under thermal, photolytic, and basic conditions.[3][4]
Q3: Can excipients influence the chemical stability of Cabotegravir?
A3: Yes, excipients can potentially impact the chemical stability of Cabotegravir. For instance, acidic impurities in excipients could lower the micro-environmental pH, potentially leading to acid-catalyzed degradation of Cabotegravir. Similarly, peroxides present as impurities in some excipients, like polyethylene glycols, could promote oxidative degradation.[5]
Q4: How can I assess the physical stability of my Cabotegravir nanosuspension?
A4: Physical stability of a nanosuspension is primarily assessed by monitoring for changes in particle size distribution, particle aggregation, and sedimentation rate over time. Techniques such as dynamic light scattering (DLS) for particle size analysis and visual inspection for sedimentation or caking are crucial.
Q5: What are the primary degradation pathways for Cabotegravir?
A5: The primary degradation pathways for Cabotegravir that have been identified are acid-catalyzed hydrolysis and oxidation.[3][4] Forced degradation studies have led to the isolation and characterization of several degradation products formed under these conditions.[3][4]
Troubleshooting Guides
This section provides guidance on how to troubleshoot common issues encountered during the formulation and stability testing of Cabotegravir.
Issue 1: Unexpected Degradation of Cabotegravir in the Formulation
| Possible Cause | Troubleshooting Steps |
| Acidic pH of the Formulation: The pH of the formulation may be lower than optimal, leading to acid-catalyzed degradation. | 1. Measure the pH of your formulation. 2. If the pH is acidic, investigate the source. It could be an excipient with acidic impurities or the inherent pH of the drug substance in suspension. 3. Consider the use of a buffering agent to maintain the pH in a stable range (typically closer to neutral, as Cabotegravir is stable in basic conditions). |
| Oxidative Degradation: Impurities in excipients (e.g., peroxides in PEGs) or exposure to oxygen can cause oxidative degradation.[5] | 1. Source high-purity excipients with low peroxide values. 2. Consider purging the formulation and headspace of the storage container with an inert gas like nitrogen or argon to minimize oxygen exposure. 3. Evaluate the inclusion of an antioxidant in your formulation, ensuring it is compatible with Cabotegravir and other excipients. |
| Incompatible Excipient: An excipient may be directly reacting with Cabotegravir. | 1. Conduct a systematic excipient compatibility study. This involves preparing binary mixtures of Cabotegravir with each excipient and storing them under accelerated stability conditions. 2. Analyze the mixtures at regular intervals using a stability-indicating analytical method (e.g., RP-HPLC) to detect the formation of any new degradation products. |
Issue 2: Physical Instability of the Nanosuspension (e.g., Particle Aggregation, Sedimentation)
| Possible Cause | Troubleshooting Steps |
| Inadequate Stabilization: The concentration or type of stabilizing excipients (e.g., Polysorbate 20, PEG 3350) may be insufficient. | 1. Optimize the concentration of the existing stabilizers. A design of experiments (DoE) approach can be efficient in screening a range of concentrations. 2. Evaluate alternative or additional stabilizers. Other nonionic surfactants or polymers could offer better steric or electrostatic stabilization. |
| Changes in Temperature: Temperature fluctuations during storage or processing can affect the solubility of Cabotegravir and the performance of stabilizers, leading to particle growth (Ostwald ripening) or aggregation. | 1. Ensure strict temperature control during manufacturing and storage. 2. Conduct cycling studies (alternating between high and low temperatures) to assess the robustness of the formulation to temperature changes. |
| Inappropriate pH: The surface charge of the Cabotegravir nanoparticles can be pH-dependent. If the pH is near the isoelectric point, the particles may have a reduced repulsive force, leading to aggregation. | 1. Measure the zeta potential of the nanosuspension at different pH values to understand the surface charge characteristics. 2. Adjust the formulation pH to a value that maximizes the absolute zeta potential, thereby increasing electrostatic repulsion between particles. |
Experimental Protocols
Protocol 1: Excipient Compatibility Study
Objective: To assess the compatibility of Cabotegravir with various excipients under accelerated stability conditions.
Methodology:
-
Preparation of Binary Mixtures:
-
Accurately weigh Cabotegravir and each excipient in a 1:1 ratio (or a ratio representative of the intended formulation).
-
Physically mix the powders thoroughly in a clean vial.
-
For each binary mixture, prepare a "wet" sample by adding a small amount of purified water (e.g., 5-10% w/w) to simulate the presence of moisture.
-
Prepare control samples of Cabotegravir alone (both dry and wet).
-
-
Storage Conditions:
-
Store all samples under accelerated stability conditions (e.g., 40°C/75% RH) and photostability conditions as per ICH guidelines.
-
-
Analysis:
-
At predetermined time points (e.g., 0, 1, 2, and 4 weeks), visually inspect the samples for any physical changes (e.g., color change, clumping).
-
Analyze the samples using a validated stability-indicating RP-HPLC method to quantify Cabotegravir and detect the formation of any degradation products.
-
-
Data Interpretation:
-
A significant decrease in the peak area of Cabotegravir or the appearance of new peaks in the binary mixtures compared to the control samples indicates a potential incompatibility.
-
Protocol 2: Stability-Indicating RP-HPLC Method for Cabotegravir
Objective: To develop and validate a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method capable of separating Cabotegravir from its degradation products.
Methodology:
-
Chromatographic Conditions (Example): [6][7][8][9][10][11][12][13][14][15][16][17][18]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at approximately 260 nm
-
Column Temperature: 25-30°C
-
-
Forced Degradation Study:
-
Subject Cabotegravir solution to stress conditions to intentionally generate degradation products:
-
Acidic: 0.1 N HCl at 60°C
-
Basic: 0.1 N NaOH at 60°C
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: 80°C
-
Photolytic: Expose to UV light as per ICH Q1B guidelines
-
-
Analyze the stressed samples using the developed HPLC method.
-
-
Method Validation:
-
Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the Cabotegravir peak from all degradation product peaks.
-
Quantitative Data Summary
The following table summarizes example data that could be generated from an excipient compatibility study. Note: These are representative values and will vary based on the specific excipients and conditions used.
| Excipient | Condition | Time (weeks) | Cabotegravir Assay (%) | Total Degradants (%) | Observations |
| Control (Cabotegravir only) | 40°C/75% RH | 4 | 99.5 | 0.5 | No change |
| Polysorbate 20 | 40°C/75% RH | 4 | 99.2 | 0.8 | No significant change |
| PEG 3350 | 40°C/75% RH | 4 | 98.9 | 1.1 | Slight increase in a known degradant |
| Mannitol | 40°C/75% RH | 4 | 99.4 | 0.6 | No significant change |
| Excipient A (Acidic Impurities) | 40°C/75% RH | 4 | 92.1 | 7.9 | Significant degradation, new peaks observed |
| Excipient B (Peroxide Impurities) | 40°C/75% RH | 4 | 95.3 | 4.7 | Increase in oxidative degradation products |
Visualizations
Caption: Experimental Workflow for Assessing Excipient Impact.
Caption: Troubleshooting Logic for Cabotegravir Formulation Instability.
References
- 1. Formulation and pharmacology of long-acting cabotegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Understanding of cabotegravir degradation through isolation and characterization of key degradation products and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. RP-HPLC Stability Method Development & Validation for Anti-HIV Drugs Cabotegravir & Rilpivirine in I.M. Injection and in Human Plasma - Neliti [neliti.com]
- 7. jopcr.com [jopcr.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. mathewsopenaccess.com [mathewsopenaccess.com]
- 10. ymerdigital.com [ymerdigital.com]
- 11. sciencescholar.us [sciencescholar.us]
- 12. [PDF] Method development and validation for Cabotegravir and Rilpivirine by using HPLC and its degradants are characterized by LCMS and FTIR | Semantic Scholar [semanticscholar.org]
- 13. A Modern Method for Analyzing Related Substances of Cabotegravir and Rilpivirine Using RP-HPLC, along with the Characterization of their Degradation Products Via LCMS [wisdomlib.org]
- 14. researchgate.net [researchgate.net]
- 15. asiapharmaceutics.info [asiapharmaceutics.info]
- 16. ijbpas.com [ijbpas.com]
- 17. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 18. researchgate.net [researchgate.net]
addressing matrix effects in LC-MS/MS analysis of cabotegravir
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of cabotegravir. The following sections address common issues related to matrix effects, offering practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of cabotegravir?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in the sample matrix (e.g., plasma, whole blood).[1][2][3] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitation.[3][4] In the analysis of cabotegravir, phospholipids are a major cause of ion suppression when using electrospray ionization (ESI).[1]
Q2: How can I assess the presence and magnitude of matrix effects in my cabotegravir assay?
A2: The most common method is the post-extraction spike method, which quantitatively assesses matrix effects.[1] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution. The ratio of these peak areas is known as the Matrix Factor (MF). An MF value of 1 indicates no matrix effect, a value <1 indicates ion suppression, and a value >1 indicates ion enhancement.[5]
Q3: What is an acceptable level of matrix effect for a validated bioanalytical method?
A3: According to regulatory guidelines, such as those from the FDA, the matrix effect should be minimized and compensated for.[6][7] While there isn't a strict numerical limit for the matrix factor itself, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to normalize for these effects.[1][5] The internal standard-normalized matrix factor (IS-normalized MF) should ideally be close to 1, and the coefficient of variation (%CV) of the IS-normalized MF across different lots of matrix should not exceed 15%.[7]
Q4: What are the best strategies to mitigate matrix effects in cabotegravir analysis?
A4: A multi-pronged approach is often most effective:
-
Sample Preparation: Employ more rigorous sample cleanup techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[1] Protein precipitation (PPT) is a simpler but generally less clean method.[8]
-
Chromatography: Optimize the chromatographic method to separate cabotegravir from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient, or using a different stationary phase.
-
Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) for cabotegravir (e.g., Cabotegravir-D5 or Cabotegravir-¹⁵N, ¹³C, ²H₂) is crucial.[5][6] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate normalization.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Poor reproducibility of QC samples | Inconsistent matrix effects between different matrix lots. | 1. Evaluate matrix effect in at least 6 different lots of the biological matrix.[6][9] 2. Ensure the use of a suitable stable isotope-labeled internal standard.[5] |
| Signal suppression (low peak intensity) | Co-eluting endogenous components, particularly phospholipids.[1] | 1. Optimize sample preparation to remove interferences (e.g., switch from PPT to LLE or SPE).[1] 2. Modify the LC gradient to better separate cabotegravir from the suppression zone. |
| High variability in internal standard response | The internal standard is not adequately compensating for matrix effects. | 1. Verify that a stable isotope-labeled internal standard for cabotegravir is being used.[5][6] 2. If using an analogue internal standard, ensure its chromatographic and ionization behavior closely matches that of cabotegravir.[9] |
| Inaccurate results for lipemic or hemolyzed samples | Specific matrix components in these samples are causing significant ion suppression or enhancement. | 1. Validate the method for use with lipemic and hemolyzed plasma to ensure accuracy.[5] 2. Consider more specific sample cleanup procedures for these challenging matrices. |
Quantitative Data Summary
The following tables summarize quantitative data on matrix effects and recovery from various studies on cabotegravir analysis.
Table 1: Matrix Effect and Recovery Data for Cabotegravir
| Biological Matrix | Sample Preparation | Analyte | Internal Standard | Matrix Effect (%) | Recovery (%) | Reference |
| Dried Blood Spots | Protein Precipitation | Cabotegravir | Cabotegravir-¹⁵N, ¹³C, ²H₂ | 102 | 56.5 | [6] |
| Human Plasma | Not specified | Cabotegravir | Cabotegravir D5 | IS-normalized MF: 0.99 | Not Reported | [5] |
| Human Plasma | Not specified | Cabotegravir | Bictegravir | IS-normalized MF: 0.96 - 1.05 | 94.27 - 102.85 | [9][10] |
| Rabbit Plasma | Not specified | Cabotegravir | Verapamil | IS-normalized MF: ~1 | Not Reported | [7] |
Experimental Protocols
Protocol 1: Assessment of Matrix Effect using the Post-Extraction Spike Method
This protocol is based on the methodology described by Matuszewski and colleagues.[6]
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare standards at low, medium, and high QC concentrations in the mobile phase reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank biological matrix (n=6 lots). Spike the extracted matrix with cabotegravir and its internal standard at low, medium, and high QC concentrations.
-
Set C (Pre-Extraction Spike): Spike blank biological matrix with cabotegravir and its internal standard at low, medium, and high QC concentrations before extraction.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)
-
Process Efficiency (PE) = (Peak Area in Set C) / (Peak Area in Set A)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Cabotegravir) / (MF of Internal Standard)
-
Visualizations
Caption: Workflow for assessing matrix effects in cabotegravir analysis.
Caption: Logical flow for troubleshooting matrix effect-related issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. gtfch.org [gtfch.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. impactfactor.org [impactfactor.org]
- 6. Development and Validation of a Liquid Chromatographic-Tandem Mass Spectrometric Assay for the Quantification of Cabotegravir and Rilpivirine from Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. ijprajournal.com [ijprajournal.com]
- 9. impactfactor.org [impactfactor.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of In Vitro Resistance Profiles: Cabotegravir vs. Dolutegravir
A deep dive into the in vitro resistance landscapes of two key second-generation integrase strand transfer inhibitors, cabotegravir and dolutegravir, reveals distinct and overlapping pathways to resistance. While both drugs present a high genetic barrier to resistance compared to their predecessors, specific mutational patterns have been identified that compromise their antiviral activity.
This guide provides a comparative overview of the in vitro resistance profiles of cabotegravir and dolutegravir, designed for researchers, scientists, and drug development professionals. It summarizes key quantitative data on resistance-associated mutations, details the experimental methodologies used to generate this data, and visualizes the complex relationships of resistance development.
Quantitative Comparison of In Vitro Resistance
The following table summarizes the fold change (FC) in susceptibility to cabotegravir and dolutegravir in the presence of various integrase strand transfer inhibitor (INSTI) resistance-associated mutations (RAMs). The data is compiled from multiple in vitro studies.
| Mutation(s) | Cabotegravir Fold Change (FC) | Dolutegravir Fold Change (FC) |
| R263K | Low-level (<3-fold)[1][2] | ~2-fold[3][4] |
| G118R | >800-fold[5] | 18.8-fold (median)[4][6] |
| N155H | - | 1.4-fold (median)[4][6] |
| Q148H/R/K (single) | 3.3[5] | 0.8-fold (median)[4][6] |
| Q148R/K + secondary mutations | High-level[1][2] | - |
| Q148H/R + G140A/S | 9.5[5] | - |
| Q148K/H/R + E138A/K + G140A/C/S | 47.0[5] | - |
| S153F/Y | Low-level (<3-fold)[1][2] | Low-level (<3-fold)[1][2] |
| H51Y | Low-level (<3-fold)[1][2] | Low-level (<3-fold)[1][2] |
| G140R | 6.7-fold[7] | - |
Experimental Protocols
The in vitro resistance data presented in this guide are primarily derived from studies employing the following experimental methodologies:
1. In Vitro Resistance Selection Studies:
-
Viral Strains: Wild-type and patient-derived clinical HIV-1 isolates are used.[1][2] Recombinant pNL4.3 strains encoding patient-derived integrase regions are also utilized.[1][2]
-
Cell Lines: Phytohemagglutinin (PHA)-stimulated cord blood mononuclear cells (CBMCs) or other susceptible cell lines are used for viral culture.[1][2]
-
Drug Pressure: Viral isolates are serially passaged in the presence of escalating concentrations of cabotegravir or dolutegravir over an extended period (e.g., 36-46 weeks).[1][2]
-
Genotypic Analysis: The integrase gene of the resistant viruses is sequenced at various time points to identify emerging mutations.
2. Phenotypic Susceptibility Assays:
-
Site-Directed Mutagenesis: Specific resistance-associated mutations are introduced into a wild-type HIV-1 laboratory strain, such as NL43.[3]
-
Recombinant Virus Generation: Recombinant viruses containing the site-directed mutations are generated.
-
Susceptibility Testing: The susceptibility of the mutant viruses to cabotegravir and dolutegravir is determined using a standardized assay, such as the PhenoSense assay.[8] The 50% inhibitory concentration (IC50) is calculated and compared to that of the wild-type virus to determine the fold change in susceptibility.
In Vitro Resistance Selection Workflow
In Vitro Resistance Profiles
Dolutegravir: Dolutegravir generally exhibits a high barrier to resistance in vitro.[3] The most commonly selected resistance mutations in INSTI-naïve individuals are R263K and G118R.[3][4] R263K confers a low-level (~2-fold) reduction in dolutegravir susceptibility.[3][4] In contrast, G118R is associated with a more significant, approximately 18.8-fold, reduction in susceptibility.[4][6] Other mutational pathways involving N155H and Q148H/R/K have also been observed, though Q148 mutations alone have a minimal impact on dolutegravir susceptibility.[4][6] However, the addition of secondary mutations to the Q148 pathway can lead to clinically significant resistance.[9]
Cabotegravir: Similar to dolutegravir, in vitro selections with cabotegravir often result in mutations such as R263K, S153Y, S147G, and H51Y, which confer low-level resistance.[1][2] A key distinction for cabotegravir is the emergence of the Q148R/K mutation, which can be followed by secondary mutations, leading to high-level cross-resistance to all INSTIs.[1][2] This suggests that the Q148 pathway is a more critical route of resistance for cabotegravir. The G118R mutation has also been shown to confer high-level (>800-fold) resistance to cabotegravir.[5]
Cross-Resistance: There is significant cross-resistance between cabotegravir and dolutegravir, particularly through the Q148 mutational pathway.[10] The development of Q148R/K with cabotegravir can result in high-level cross-resistance to dolutegravir.[1][2] The G118R mutation also confers cross-resistance to all licensed integrase inhibitors.[5] While R263K is selected by both drugs, it generally results in low-level resistance and may not preclude the use of the other agent.
INSTI Resistance Pathways
Conclusion
In vitro studies demonstrate that both cabotegravir and dolutegravir possess a high genetic barrier to resistance. However, distinct and overlapping resistance pathways have been identified. For dolutegravir, the primary pathways involve mutations at R263K and G118R. For cabotegravir, the Q148R/K pathway, often in combination with secondary mutations, represents a significant route to high-level resistance and cross-resistance to other INSTIs. The G118R mutation is also a critical mutation conferring high-level resistance to both drugs. Understanding these in vitro resistance profiles is crucial for the clinical management of HIV-1 infection and for the development of future antiretroviral agents.
References
- 1. Selective resistance profiles emerging in patient-derived clinical isolates with cabotegravir, bictegravir, dolutegravir, and elvitegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A systematic review of the genetic mechanisms of dolutegravir resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment Emergent Dolutegravir Resistance Mutations in Individuals Naïve to HIV-1 Integrase Inhibitors: A Rapid Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Dolutegravir-associated resistance mutations after first-line treatment failure in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment Emergent Dolutegravir Resistance Mutations in Individuals Naïve to HIV-1 Integrase Inhibitors: A Rapid Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-level dolutegravir resistance can emerge rapidly from few variants and spread by recombination: implications for integrase strand transfer inhibitor salvage therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-Acting Injectable Cabotegravir for HIV Prevention: What Do We Know and Need to Know about the Risks and Consequences of Cabotegravir Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
Validating a Bioanalytical Method for Cabotegravir in Dried Blood Spots: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of a validated bioanalytical method for the quantification of cabotegravir (CAB) in dried blood spots (DBS) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The performance of the DBS method is compared with established plasma-based assays, supported by experimental data to inform method selection and implementation in clinical and research settings.
Introduction
Cabotegravir, a long-acting antiretroviral, is a key component of HIV prevention and treatment strategies.[1] Therapeutic drug monitoring and pharmacokinetic analyses are crucial for optimizing its efficacy. While plasma is the conventional matrix for such analyses, dried blood spots (DBS) offer a minimally invasive, cost-effective, and logistically simpler alternative for sample collection and storage.[2] This guide details a validated LC-MS/MS method for cabotegravir quantification in DBS and compares its performance against traditional plasma-based methods.
Methodology Comparison: Dried Blood Spots vs. Plasma
The primary method detailed is a liquid chromatography-tandem mass spectrometric (LC-MS/MS) assay for the quantification of cabotegravir from dried blood spots.[3] This method was validated in accordance with regulatory recommendations.[3] For comparison, data from a validated LC-MS/MS method for cabotegravir in human plasma is also presented.[4]
Experimental Workflow: Cabotegravir Quantification in DBS
The following diagram illustrates the key steps in the analytical workflow for determining cabotegravir concentrations from dried blood spots.
Caption: Experimental workflow for cabotegravir quantification in DBS.
Performance Data: A Head-to-Head Comparison
The following tables summarize the validation parameters for the cabotegravir quantification methods in both dried blood spots and plasma.
Table 1: Method Validation Parameters
| Parameter | Dried Blood Spot (DBS) Method[1] | Plasma Method[4] |
| Analytical Method | LC-MS/MS | LC-MS/MS |
| Linearity Range | 25 - 20,000 ng/mL | 400 - 16,000 ng/mL |
| Correlation Coefficient (r²) | Not explicitly stated, but linearity was acceptable | 0.9998 |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL | 400 ng/mL |
| Internal Standard | Cabotegravir-¹⁵N, ¹³C, ²H₂ | Not explicitly stated |
Table 2: Precision and Accuracy
Dried Blood Spot (DBS) Method [1]
| Quality Control Level | Intra-assay Precision (%CV) | Intra-assay Accuracy (%Bias) | Inter-assay Precision (%CV) | Inter-assay Accuracy (%Bias) |
| LLOQ | 10.7 | 11.5 | 10.8 | 7.95 |
| Low | 4.70 | 0.940 | 4.93 | 0.674 |
| Mid | 6.23 | 2.33 | 5.89 | 2.51 |
| High | 5.86 | 1.88 | 5.23 | 5.63 |
Plasma Method [4]
| Quality Control Level (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| 400 | 2.54 | 3.12 |
| 1120 | 3.87 | 4.56 |
| 8000 | 4.12 | 5.21 |
| 12000 | 3.54 | 4.87 |
Note: Accuracy data for the plasma method was not explicitly provided in the same format.
Table 3: Stability of Cabotegravir
| Condition | Dried Blood Spot (DBS) Method[1] | Plasma Method[4] |
| Room Temperature | Mean bias of -23.5% after 36 days | Stable |
| 40°C and 100% Humidity | Mean bias of -18.0% after 2 days | Not specified |
| Freeze-Thaw Cycles | Not specified | Stable (between 92.93% and 103.89%) |
| Long-Term Storage | Not specified | Stable |
Bridging DBS and Plasma Concentrations
A key consideration for implementing DBS-based testing is the correlation with established plasma concentrations. Research indicates that cabotegravir concentrations in DBS are, on average, 54.0% lower than in paired plasma samples.[3] To estimate plasma concentrations from DBS measurements, a conversion factor of 1.79 has been derived.[3][5] When this conversion factor was applied, the estimated plasma concentrations from DBS showed a mean bias of only 2.2% compared to directly measured plasma concentrations.[3] In a clinical trial setting, the application of this conversion factor resulted in a strong agreement between estimated and actual plasma concentrations, with a mean bias of -3.2%.[1]
Experimental Protocols
Dried Blood Spot (DBS) Method Protocol[1]
-
Chemicals and Reagents: Cabotegravir and its isotopically labeled internal standard (Cabotegravir-¹⁵N, ¹³C, ²H₂) were used. Stock solutions were prepared in dimethyl sulfoxide.
-
Sample Preparation:
-
Whole blood was spiked with cabotegravir and spotted on DBS cards.
-
A 3 mm spot was punched from the card for analysis.
-
-
Extraction: The punched spot was subjected to an extraction procedure.
-
Internal Standard Addition: The isotopically labeled internal standard was added to the extract.
-
LC-MS/MS Analysis: The prepared sample was analyzed using a liquid chromatography-tandem mass spectrometry system.
Plasma Method Protocol[4]
-
Sample Preparation:
-
200.0 µL of plasma sample was mixed with 100 µL of the internal standard solution.
-
The mixture was vortexed for two minutes.
-
-
Extraction: Liquid-liquid extraction was performed using a solvent system of methanol and ethyl acetate (1:4).
-
Centrifugation: The solution was centrifuged at 5000 rpm for 25 minutes.
-
Evaporation and Reconstitution: The organic layer was separated and dried using a lyophilizer. The residue was reconstituted in 250.0 µL of the mobile phase.
-
LC-MS/MS Analysis: The reconstituted sample was injected into the LC-MS/MS system for analysis. The precursor to product transitions monitored were m/z 406.12→142.04 for cabotegravir.[4]
Conclusion
The validated LC-MS/MS method for the quantification of cabotegravir in dried blood spots presents a reliable and practical alternative to traditional plasma-based testing.[6] The DBS method demonstrates acceptable linearity, precision, and accuracy, making it suitable for therapeutic drug monitoring and pharmacokinetic studies.[1] While cabotegravir shows some instability in DBS at room temperature and high humidity over extended periods, this can be managed with appropriate storage conditions.[1] The strong correlation and the established conversion factor allow for the reliable estimation of plasma concentrations from DBS samples, facilitating the integration of this patient-centric sampling technique into clinical practice and research.[3][5] The choice between DBS and plasma will depend on the specific study requirements, logistical considerations, and the need for less invasive sampling methods.
References
- 1. Development and Validation of a Liquid Chromatographic-Tandem Mass Spectrometric Assay for the Quantification of Cabotegravir and Rilpivirine from Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a liquid chromatographic-tandem mass spectrometric assay for the quantification of cabotegravir and rilpivirine from dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Development, validation and clinical implementation of a UPLC-MS/MS bioanalytical method for simultaneous quantification of cabotegravir and rilpivirine E-isomer in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Cabotegravir In Vitro Susceptibility and Its Clinical Implications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cabotegravir's in vitro performance with alternative antiretroviral agents, supported by experimental data. It aims to elucidate the correlation between in vitro susceptibility and clinical outcomes, offering valuable insights for ongoing research and drug development in the field of HIV treatment and prevention.
Executive Summary
Cabotegravir, a potent integrase strand transfer inhibitor (INSTI), has demonstrated high efficacy in both HIV treatment and pre-exposure prophylaxis (PrEP). While in vitro susceptibility testing plays a crucial role in predicting its clinical utility, the direct correlation between specific in vitro metrics and clinical outcomes is an area of active investigation. This guide summarizes the available quantitative data, details the experimental protocols used to assess susceptibility, and visualizes the mechanisms of action and resistance.
Data Presentation: In Vitro Susceptibility of Cabotegravir and Comparators
The following tables summarize the in vitro activity of cabotegravir and other INSTIs against wild-type and resistant strains of HIV-1. The data is presented as 50% effective concentrations (EC50) or 50% inhibitory concentrations (IC50), with fold changes (FC) indicating the loss of susceptibility compared to a wild-type reference strain.
Table 1: In Vitro Activity of INSTIs Against Wild-Type HIV-1
| Drug | IC50 (ng/mL) | Protein-Adjusted IC90/95 (ng/mL) |
| Cabotegravir | ~0.1 | 166 [1] |
| Bictegravir | ~0.2 | 162[1] |
| Dolutegravir | ~0.2 | 64[1] |
| Elvitegravir | 0.04–0.6 | 45[1] |
| Raltegravir | 2.2–5.3 | 15[1] |
Table 2: In Vitro Activity of Cabotegravir and Comparators Against INSTI-Resistant HIV-1 Variants
| Resistance Mutation(s) | Cabotegravir (Fold Change in EC50/IC50) | Bictegravir (Fold Change in EC50/IC50) | Dolutegravir (Fold Change in EC50/IC50) |
| Single Primary Mutations | |||
| N155H | 2.3[1] | 1.8[1] | 3.6[1] |
| Y143R/C | 1.7[1] | 2.5[1] | 2.3[1] |
| Q148R | 1.2[1] | 0.8[1] | 0.5[1] |
| Double/Triple Mutations | |||
| Q148R + 1 additional INSTI RAM | 21.7[1] | 5.4[1] | 7.3[1] |
| Q148H/K/R + 2 additional INSTI RAMs | >100[1] | >100[1] | >100[1] |
| E138A/G140A/G163R/Q148R | 429 to >1000[2][3] | 60 to >100[2][3] | - |
| E138K/G140A/S147G/Q148K | 429 to >1000[2][3] | 60 to >100[2][3] | - |
Note: Fold change values can vary between studies depending on the specific assays and viral clones used.
Correlation with Clinical Outcomes
While a direct quantitative correlation between in vitro cabotegravir susceptibility and the probability of virologic failure is still being established, several key observations have been made:
-
Virologic Failure is Infrequent: In clinical trials, confirmed virologic failure with long-acting cabotegravir plus rilpivirine is a rare event, occurring in approximately 1% of participants.[4]
-
Resistance at Failure: When virologic failure does occur, the emergence of INSTI resistance-associated mutations (RAMs) is common.[5] The most frequently observed primary RAMs in individuals failing cabotegravir-containing regimens are Q148R and N155H.
-
Impact of Multiple Mutations: The presence of multiple INSTI RAMs, particularly those involving the Q148 pathway, is associated with high-level cross-resistance to cabotegravir and other INSTIs in vitro, and these patterns are often seen in patients who experience treatment failure.[2][3]
-
Lack of a Defined Clinical Cutoff: Currently, a clinically validated phenotypic cutoff for cabotegravir that reliably predicts virologic failure has not been established.[6] However, a biologic cutoff of a 2.5-fold change in IC50 has been used in some clinical trial analyses.[7]
Experimental Protocols
Phenotypic Susceptibility Testing (e.g., PhenoSense Assay)
Phenotypic assays provide a direct measure of how a patient's viral strain replicates in the presence of a drug. The general steps are as follows:
-
Sample Collection and RNA Extraction: HIV-1 RNA is isolated from a patient's plasma sample.
-
Reverse Transcription and PCR Amplification: The viral RNA is reverse-transcribed into DNA, and the gene region of interest (in this case, the integrase gene) is amplified using the polymerase chain reaction (PCR).
-
Generation of Recombinant Virus: The amplified patient-derived integrase gene is inserted into a standardized viral vector that lacks its own integrase gene but contains a reporter gene (e.g., luciferase).
-
Cell Culture and Infection: The resulting recombinant viruses are used to infect target cells in the presence of serial dilutions of the antiretroviral drug being tested (e.g., cabotegravir).
-
Quantification of Viral Replication: After a set incubation period, the amount of viral replication is quantified by measuring the expression of the reporter gene (e.g., luciferase activity).
-
Calculation of EC50/IC50: The concentration of the drug that inhibits viral replication by 50% (EC50 or IC50) is calculated.
-
Fold-Change Determination: The EC50/IC50 value of the patient's virus is compared to that of a wild-type reference virus to determine the fold change in susceptibility.
Single-Cycle Infection Assay
This is a common method for determining the in vitro efficacy of antiretroviral drugs.
-
Virus Stock Preparation: High-titer stocks of HIV-1 are generated.
-
Cell Plating: Target cells (e.g., TZM-bl cells, which express a luciferase reporter gene upon HIV-1 infection) are plated in multi-well plates.
-
Drug Dilution Series: A serial dilution of the test drug (e.g., cabotegravir) is prepared.
-
Infection: The target cells are pre-incubated with the drug dilutions before the addition of the virus stock. The infection is allowed to proceed for a limited time (typically 48 hours) to ensure only a single round of replication occurs.
-
Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The luciferase readings are plotted against the drug concentrations to generate a dose-response curve, from which the EC50 is calculated.
Mandatory Visualizations
Caption: Mechanism of action of cabotegravir.
Caption: Cabotegravir resistance pathway.
Caption: In vitro susceptibility testing workflow.
References
- 1. Comparable In Vitro Activities of Second-Generation HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) on HIV-1 Clinical Isolates with INSTI Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-level resistance to bictegravir and cabotegravir in subtype A- and D-infected HIV-1 patients failing raltegravir with multiple resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring predictors of HIV-1 virologic failure to long-acting cabotegravir and rilpivirine: a multivariable analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Virologic Failure and Emergent Integrase Strand Transfer Inhibitor Drug Resistance With Long-Acting Cabotegravir for HIV Treatment: A Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing phenotypic effect of integrase strand-transfer inhibitor (INSTI)-based resistance substitutions associated with failures on cabotegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medinfo.gsk.com [medinfo.gsk.com]
assessing the genetic barrier to resistance for cabotegravir versus dolutegravir
A comparative analysis of the second-generation integrase strand transfer inhibitors (INSTIs), cabotegravir (CAB) and dolutegravir (DTG), reveals distinct differences in their genetic barrier to resistance. While both drugs demonstrate a high barrier to resistance compared to first-generation INSTIs, dolutegravir generally exhibits a more robust resistance profile, particularly in treatment-naive patients.[1][2] This guide provides a detailed comparison based on available experimental data, outlining key resistance pathways, and summarizing the methodologies used to assess antiviral resistance.
Quantitative Analysis of Resistance Profiles
The following tables summarize in vitro and in vivo data on the development of resistance to cabotegravir and dolutegravir.
Table 1: In Vitro Selection of Resistance Mutations and Fold-Change in Susceptibility
| Drug | Primary Resistance Mutations Selected In Vitro | Fold-Change in Susceptibility | Associated Accessory Mutations | References |
| Cabotegravir | Q148R, N155H, G118R, R263K | Q148R + secondary mutations can lead to >10-fold reduction. G118R and R263K show lower-level resistance. | E138K, G140A/S, L74M | [3][4][5] |
| Dolutegravir | R263K, G118R, H51Y | R263K confers ~2-fold resistance. G118R confers >5-fold resistance. | M50I | [2][6] |
Table 2: Treatment-Emergent Integrase Inhibitor Resistance in Clinical Trials
| Drug | Clinical Setting | Frequency of Virologic Failure with INSTI Resistance | Predominant Emergent Resistance Mutations | References |
| Cabotegravir (in combination with Rilpivirine) | Switch studies in virologically suppressed patients | 1.0% (26/2588), with 65% (17/26) of failures having major INSTI DRMs | Q148R (30%), N155H (27%), E138K (12%), G140R (12%), Q148K (7%) | [7][8] |
| Dolutegravir | Switch studies in virologically suppressed patients | 1.0% (28/2733), with 0% of failures having major INSTI DRMs | None reported in these switch trials | [7][8] |
| Dolutegravir | Treatment-naive patients (in combination with NRTIs) | ≤0.1% | Extremely rare, R263K and G118R have been reported in non-switch settings | [6][9] |
| Dolutegravir | Monotherapy (in virologically suppressed patients) | 3.4% (median) | R263K, G118R, N155H, Q148H/R | [1][6][9] |
Experimental Protocols
The assessment of antiretroviral drug resistance relies on two primary methodologies: genotypic and phenotypic assays.
Genotypic Resistance Testing
Genotypic assays are the most common method for identifying drug resistance mutations.[10][11]
-
Viral RNA Extraction: HIV-1 RNA is extracted from a patient's plasma sample, typically using a commercial kit such as the QIAamp Viral RNA Mini Kit.[12][13]
-
Reverse Transcription and PCR Amplification: The extracted viral RNA is reverse transcribed to complementary DNA (cDNA), and the integrase gene is then amplified using the polymerase chain reaction (PCR).[12][13]
-
DNA Sequencing: The amplified integrase gene is sequenced to identify mutations known to be associated with resistance to INSTIs.[11]
-
Data Interpretation: The sequence data is compared to a reference HIV-1 sequence to identify mutations. The clinical significance of these mutations is determined using databases such as the Stanford University HIV Drug Resistance Database.[14]
Phenotypic Resistance Testing
Phenotypic assays directly measure the susceptibility of a patient's viral strain to a specific drug.[10]
-
Virus Isolation and Culture: HIV-1 is isolated from a patient's blood sample and cultured in the laboratory.
-
Drug Susceptibility Assay: The cultured virus is exposed to serial dilutions of the antiretroviral drug being tested.
-
Measurement of Viral Replication: The ability of the virus to replicate in the presence of the drug is measured, typically by quantifying the activity of the viral enzyme reverse transcriptase or by measuring the production of viral proteins.
-
Determination of IC50: The drug concentration that inhibits 50% of viral replication (IC50) is calculated. The fold-change in IC50 for the patient's virus is determined by comparing it to the IC50 of a wild-type, drug-susceptible reference virus.
Visualizing Resistance Pathways and Experimental Workflows
Mechanism of Action and Resistance of Integrase Inhibitors
Integrase strand transfer inhibitors (INSTIs) like cabotegravir and dolutegravir target the HIV-1 integrase enzyme, a crucial component for viral replication. They bind to the active site of the integrase-viral DNA complex, preventing the integration of the viral genome into the host cell's DNA.[15][16] Resistance mutations in the integrase gene can alter the enzyme's structure, reducing the binding affinity of the INSTI and thereby diminishing its inhibitory effect.
Caption: Mechanism of action and resistance for INSTIs.
Experimental Workflow for HIV Drug Resistance Testing
The process of determining HIV drug resistance involves a series of laboratory procedures, from sample collection to the final interpretation of results. The following diagram illustrates a typical workflow for genotypic resistance testing.
Caption: A typical experimental workflow for genotypic HIV drug resistance testing.
Conclusion
Both cabotegravir and dolutegravir possess a high genetic barrier to resistance, a significant advantage in the long-term management of HIV-1 infection. However, the available data suggests that dolutegravir has a superior resistance profile, particularly in treatment-naive individuals where the emergence of resistance is exceedingly rare.[2][17] In contrast, treatment-emergent resistance to cabotegravir, while still infrequent, has been observed more commonly in clinical trials, especially in switch studies.[7][8] The primary resistance pathways for cabotegravir often involve the Q148R mutation, which can lead to significant cross-resistance to other INSTIs.[3][4] For dolutegravir, the R263K and G118R mutations are more characteristic, generally conferring lower levels of resistance.[6] The choice between these agents may therefore depend on the patient's treatment history, the presence of pre-existing resistance mutations, and the specific clinical context. Continuous monitoring and further research are essential to fully understand the long-term implications of their resistance profiles.
References
- 1. Dolutegravir resistance mutations: lessons from monotherapy studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HIV–1 resistance to dolutegravir: update and new insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genotypic correlates of resistance to the HIV-1 strand transfer integrase inhibitor cabotegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective resistance profiles emerging in patient-derived clinical isolates with cabotegravir, bictegravir, dolutegravir, and elvitegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. A systematic review of the genetic mechanisms of dolutegravir resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Increased incidence of emergent integrase drug resistance with cabotegravir versus dolutegravir in randomised switching trials [natap.org]
- 9. Prevalence of Emergent Dolutegravir Resistance Mutations in People Living with HIV: A Rapid Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HIV Drug Resistance Testing | Stanford Health Care [stanfordhealthcare.org]
- 11. Resistance testing: genotype | Johns Hopkins HIV Guide [hopkinsguides.com]
- 12. A Robust PCR Protocol for HIV Drug Resistance Testing on Low-Level Viremia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human Immunodeficiency Virus Type 1 Drug Resistance Testing: a Comparison of Three Sequence-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medinfo.gsk.com [medinfo.gsk.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. academic.oup.com [academic.oup.com]
Safety Operating Guide
Personal protective equipment for handling Cabotegravir Sodium
Essential Safety and Handling Guide for Cabotegravir Sodium
This guide provides crucial safety, handling, and disposal information for laboratory professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below. This information is essential for safe handling and storage.
| Property | Value |
| Chemical Name | Sodium (3S,11aR)-8-((2,4-difluorobenzyl)carbamoyl)-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-a]pyrido[1,2-d]pyrazin-6-olate[1] |
| CAS Number | 1051375-13-3[1][2] |
| Molecular Formula | C₁₉H₁₆F₂N₃NaO₅[2] |
| Molecular Weight | 427.33 g/mol [2] |
| Appearance | Solid[3] |
| Storage | Recommended storage at 4°C in a sealed container, away from direct sunlight.[2] For solutions, store at -80°C for 6 months or -20°C for 1 month.[2] |
Occupational Exposure Limits: No specific occupational exposure limit values have been established for this compound.[2][3] Therefore, it is crucial to handle it in accordance with good industrial hygiene and safety practices.[3]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical to minimize exposure during the handling of this compound. Engineering controls, such as fume hoods or other local exhaust ventilation, should be the primary method of exposure control.[4]
Required PPE for Routine Handling
| PPE Component | Specification | Rationale |
| Hand Protection | Protective, impermeable gloves.[2] | To prevent skin contact. |
| Eye Protection | Safety goggles with side-shields.[2][4] | To protect eyes from dust and splashes. |
| Body Protection | Impervious clothing or lab coat.[2][4] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A suitable respirator should be used when there is a risk of dust or aerosol formation.[2][3] | To prevent inhalation of the compound. |
Procedural Steps for Donning PPE:
-
Ensure all engineering controls (e.g., fume hood) are operational.
-
Don a lab coat, ensuring it is fully buttoned.
-
Put on safety goggles with side-shields.
-
If there is a risk of inhalation, don a fit-tested respirator.
-
Wash hands thoroughly before putting on gloves.
-
Inspect gloves for any signs of damage before use.
Emergency and Disposal Protocols
Proper procedures for handling accidental releases and disposal are critical to mitigate risks to personnel and the environment. Cabotegravir is classified as very toxic to aquatic life with long-lasting effects.[2][5]
Accidental Release Measures
In the event of a spill, follow these steps immediately:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[2][3]
-
Wear Full PPE: Before addressing the spill, don the full recommended PPE, including respiratory protection (e.g., a self-contained breathing apparatus) and protective clothing.[1][2]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains or water courses.[2][3]
-
Clean-up:
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[2]
-
Disposal: Dispose of all contaminated materials as hazardous waste according to regulations.[2]
First Aid Procedures
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids. Remove contact lenses if present and easy to do. Seek prompt medical attention.[2][6] |
| Skin Contact | Wash the affected area thoroughly with plenty of soap and water. Remove contaminated clothing. If skin irritation or an allergic reaction occurs, seek medical advice.[2][6] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[2][3] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician for medical assistance.[2][6] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Containerization: Place all waste material, including contaminated PPE and cleaning materials, into suitable, sealed, and clearly labeled containers for disposal.[3]
-
Regulatory Compliance: Dispose of the substance and its container in accordance with all prevailing country, federal, state, and local regulations.[2]
-
Environmental Precaution: Avoid releasing the substance into the environment.[2][5] For non-flush list medicines where a take-back program is unavailable, mix the substance with an unappealing material like dirt or cat litter, seal it in a plastic bag, and dispose of it in the household trash.[7]
Workflow for Handling Spills
The following diagram outlines the procedural flow for managing an accidental spill of this compound.
Caption: Procedural workflow for responding to a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
